molecular formula C5H5IN2S B1397933 4-Iodo-6-methylsulfanyl-pyrimidine CAS No. 89125-96-2

4-Iodo-6-methylsulfanyl-pyrimidine

Cat. No.: B1397933
CAS No.: 89125-96-2
M. Wt: 252.08 g/mol
InChI Key: TXELSPZUGVLZON-UHFFFAOYSA-N
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Description

4-Iodo-6-methylsulfanyl-pyrimidine is a useful research compound. Its molecular formula is C5H5IN2S and its molecular weight is 252.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-iodo-6-methylsulfanylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5IN2S/c1-9-5-2-4(6)7-3-8-5/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXELSPZUGVLZON-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC(=NC=N1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5IN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 4-Iodo-6-methylsulfanyl-pyrimidine: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of the Pyrimidine Scaffold and the Role of 4-Iodo-6-methylsulfanyl-pyrimidine

The pyrimidine ring is a cornerstone of medicinal chemistry, forming the core structure of numerous natural and synthetic molecules with a broad spectrum of biological activities.[1][2][3][4] Its presence in the nucleobases of DNA and RNA (cytosine, thymine, and uracil) underscores its fundamental role in biological systems. This inherent biocompatibility, coupled with its versatile chemical reactivity, has made the pyrimidine scaffold a "privileged structure" in drug design, leading to the development of therapeutics for a wide range of diseases, including cancer, viral infections, and cardiovascular disorders.

This compound (CAS No. 89125-96-2) is a key heterocyclic building block that offers medicinal chemists a strategic entry point for the synthesis of diverse pyrimidine-based drug candidates. The presence of an iodine atom at the 4-position provides a reactive handle for a variety of palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of substituents. The methylsulfanyl group at the 6-position can also be modulated, for instance, through oxidation to a sulfoxide or sulfone, to fine-tune the electronic and steric properties of the molecule. This technical guide provides an in-depth overview of the properties, synthesis, reactivity, and potential applications of this compound, with a focus on its utility in modern drug discovery.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of a building block is crucial for its effective use in synthesis and for predicting the properties of its derivatives.

PropertyValueSource
CAS Number 89125-96-2, , , ,
Molecular Formula C₅H₅IN₂S
Molecular Weight 252.08 g/mol
Appearance Solid (visual inspection)General knowledge
Purity >95% (typical)
Storage Conditions Keep in dark place, inert atmosphere, 2-8°C

Synthesis of this compound

A plausible and efficient synthesis of this compound can be envisioned starting from readily available precursors such as 4,6-dihydroxypyrimidine or 4,6-dichloropyrimidine. The following multi-step synthesis is a logical and well-precedented approach.

Synthesis_Pathway A 4,6-Dihydroxypyrimidine B 4,6-Dichloropyrimidine A->B POCl3, base C 4-Chloro-6-methylsulfanyl-pyrimidine B->C NaSMe D This compound C->D NaI, acid

Figure 1: Proposed synthetic pathway for this compound.
Step 1: Dichlorination of 4,6-Dihydroxypyrimidine

The initial step involves the conversion of 4,6-dihydroxypyrimidine to 4,6-dichloropyrimidine. This is a standard transformation for activating the pyrimidine ring for subsequent nucleophilic substitutions.

Protocol:

  • To a stirred suspension of 4,6-dihydroxypyrimidine in a suitable solvent such as toluene, add a tertiary amine base (e.g., N,N-dimethylaniline or triethylamine).[10]

  • Slowly add phosphorus oxychloride (POCl₃) to the mixture at a controlled temperature (typically reflux).

  • Maintain the reaction at reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).

  • After cooling, carefully quench the reaction mixture with ice-water.

  • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4,6-dichloropyrimidine.[10]

Causality: The use of a tertiary amine base is crucial to neutralize the HCl generated during the reaction, driving the equilibrium towards the formation of the dichlorinated product. Phosphorus oxychloride is a powerful chlorinating agent for hydroxyl groups on heterocyclic rings.

Step 2: Monosubstitution with Sodium Thiomethoxide

The next step involves the regioselective displacement of one of the chlorine atoms with a methylsulfanyl group. The two chlorine atoms at the 4 and 6 positions of the pyrimidine ring are electronically equivalent, so statistical monosubstitution is expected.

Protocol:

  • Dissolve 4,6-dichloropyrimidine in a suitable polar aprotic solvent like ethanol or DMF.

  • Add a solution of sodium thiomethoxide (NaSMe) dropwise at a low temperature (e.g., 0 °C to room temperature) to control the exothermicity of the reaction.[11]

  • Stir the reaction mixture until the desired level of conversion to the monosubstituted product is achieved, as monitored by TLC or GC-MS.

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify the crude product by column chromatography to isolate 4-chloro-6-methylsulfanyl-pyrimidine.[11]

Causality: Careful control of stoichiometry and temperature is essential to favor monosubstitution and minimize the formation of the disubstituted by-product. The more nucleophilic thiomethoxide preferentially displaces one of the chloro groups.

Step 3: Halogen Exchange to Introduce Iodine

The final step is a Finkelstein-type reaction where the remaining chlorine atom is exchanged for an iodine atom.

Protocol:

  • Dissolve 4-chloro-6-methylsulfanyl-pyrimidine in a suitable solvent such as acetone or acetonitrile.

  • Add an excess of sodium iodide (NaI) and a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄).

  • Heat the reaction mixture to reflux and monitor the progress by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and remove the precipitated sodium chloride by filtration.

  • Concentrate the filtrate and partition the residue between water and an organic solvent.

  • Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate to obtain this compound. Further purification can be achieved by recrystallization or column chromatography.

Causality: The use of a large excess of sodium iodide and a solvent in which sodium chloride is poorly soluble drives the equilibrium towards the desired iodo-pyrimidine. The acid catalyst can protonate the pyrimidine ring, further activating it towards nucleophilic attack.

Reactivity and Applications in Drug Discovery

The synthetic utility of this compound lies in its ability to undergo a variety of palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern drug discovery for the construction of complex molecular architectures.[12][13][14][15][16]

Reactions A This compound B Aryl/Heteroaryl Substituted Pyrimidine A->B Suzuki-Miyaura Coupling (ArB(OH)2, Pd catalyst, base) C Alkynyl Substituted Pyrimidine A->C Sonogashira Coupling (Terminal Alkyne, Pd/Cu catalyst, base) D Amino Substituted Pyrimidine A->D Buchwald-Hartwig Amination (Amine, Pd catalyst, base)

Figure 2: Key cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between the pyrimidine core and various aryl or heteroaryl boronic acids or esters.[12][13][14][15][16]

General Protocol:

  • In an oven-dried Schlenk flask, combine this compound, the desired arylboronic acid (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf)), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄).

  • Add a degassed solvent system, such as a mixture of dioxane and water or toluene and ethanol.

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) to the appropriate temperature (typically 80-110 °C) until the starting material is consumed.

  • Cool the reaction, dilute with water, and extract with an organic solvent.

  • Purify the product by column chromatography.

Causality: The choice of catalyst, ligand, base, and solvent can significantly impact the reaction efficiency and yield. The base is essential for the transmetalation step of the catalytic cycle.

Sonogashira Coupling

The Sonogashira coupling enables the introduction of alkyne moieties, which are valuable functionalities in drug molecules for their linear geometry and ability to participate in further transformations.[17][18][19][20][21]

General Protocol:

  • To a Schlenk flask under an inert atmosphere, add this compound, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂), a copper(I) co-catalyst (e.g., CuI), and a degassed solvent such as THF or DMF.

  • Add the terminal alkyne (1.1-1.5 equivalents) and a suitable amine base (e.g., triethylamine or diisopropylamine).

  • Stir the reaction at room temperature or with gentle heating until completion.

  • Filter the reaction mixture to remove the amine hydrohalide salt, and concentrate the filtrate.

  • Purify the product by column chromatography.

Causality: The copper(I) co-catalyst is crucial for the formation of a copper acetylide intermediate, which then undergoes transmetalation with the palladium complex. The amine base neutralizes the HI formed during the reaction.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines, as well as anilines and other nitrogen-containing heterocycles.[22][23][24][25]

General Protocol:

  • In a glovebox or under an inert atmosphere, combine this compound, the desired amine (1.1-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃), a suitable phosphine ligand (e.g., Xantphos, BINAP), and a strong base (e.g., NaOtBu, K₃PO₄).

  • Add a dry, degassed solvent such as toluene or dioxane.

  • Heat the reaction mixture to the required temperature (typically 80-120 °C) and monitor for completion.

  • After cooling, quench the reaction with water and extract the product with an organic solvent.

  • Purify the product by column chromatography.

Causality: The choice of the phosphine ligand is critical for the success of the Buchwald-Hartwig amination, as it influences the stability and reactivity of the palladium catalyst. The strong base is required to deprotonate the amine and facilitate the catalytic cycle.

Safety and Handling

This compound is a potentially hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Hazard Statements:

  • H301: Toxic if swallowed.

  • H311: Toxic in contact with skin.

  • H331: Toxic if inhaled.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P280: Wear protective gloves/ protective clothing/ eye protection/ face protection.

  • P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.

  • P405: Store locked up.

Always consult the Safety Data Sheet (SDS) provided by the supplier for complete and up-to-date safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of substituted pyrimidines. Its strategic placement of a reactive iodine atom and a modifiable methylsulfanyl group makes it an ideal starting material for the construction of compound libraries for drug discovery programs. The ability to participate in robust and well-established cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provides medicinal chemists with the tools to rapidly explore the chemical space around the pyrimidine core. As the demand for novel therapeutics continues to grow, the importance of key intermediates like this compound in accelerating the drug discovery process is undeniable.

References

  • Arkivoc. (2020). Synthesis of 4,5,6-trichloropyrimidine-2-carbonitrile from 4,6-dichloro-2-(methylthio)pyrimidine. [Link]

  • ResearchGate. (2025). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • Google Patents. (n.d.). Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • MDPI. (n.d.). 4-Chloro-6-ethoxy-2-(methylthio)pyrimidine. [Link]

  • Google Patents. (n.d.). Process for preparing 4,6-dichloro-pyrimidine.
  • UCL. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. [Link]

  • Google Patents. (n.d.). A kind of synthetic method of 4,6-dichloro-2-methylthio-5-nitropyrimidine.
  • NIH. (n.d.). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. [Link]

  • ResearchGate. (n.d.). The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the... [Link]

  • Organic Syntheses. (n.d.). 4-Methyl-6-hydroxypyrimidine. [Link]

  • ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. [Link]

  • SciSpace. (2021). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]

  • NIH. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. [Link]

  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. (i) for... [Link]

  • PubMed. (n.d.). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. [Link]

  • ResearchGate. (2025). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. [Link]

  • Royal Society of Chemistry. (n.d.). Supporting Information. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • NIH. (2024). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. [Link]

  • Organic Syntheses. (n.d.). 2-mercaptopyrimidine. [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]

  • MDPI. (n.d.). 1H, 13C{1H} NMR and Mass spectra of compounds 4, 6, 8 and 11. [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]

  • ResearchGate. (n.d.). Reactivity of 4‐pyrimidyl Sulfonic Esters in Suzuki‐Miyaura Cross‐Coupling Reactions in Water Under Microwave Irradiation. [Link]

  • MDPI. (n.d.). Recent Advances in Pyrimidine-Based Drugs. [Link]

  • MDPI. (n.d.). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. [Link]

  • ResearchGate. (n.d.). A Novel Pd/Ag-Catalyzed Sonogashira Coupling Reaction of Terminal Alkynes with Hypervalent Iodonium Salts. [Link]

  • NIH. (n.d.). Copper-Free Sonogashira Cross-Coupling for Functionalization of Alkyne-Encoded Proteins in Aqueous Medium and in Bacterial Cells. [Link]

Sources

Safety and handling information for 4-Iodo-6-methylsulfanyl-pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Safe Handling of 4-Iodo-6-methylsulfanyl-pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for this compound (CAS No. 89125-96-2), a heterocyclic building block essential in medicinal chemistry and drug discovery.[1][2][3] Given its classification as a toxic substance, adherence to strict safety protocols is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This document synthesizes available safety data with established best practices for handling potent, reactive chemical agents.

Compound Identification and Physicochemical Properties

This compound is an organoiodine compound featuring a pyrimidine core, a versatile scaffold in the synthesis of biologically active molecules.[4][5] Understanding its fundamental properties is the first step in a robust safety assessment.

PropertyValueSource
CAS Number 89125-96-2[1][2][3]
Molecular Formula C₅H₅IN₂S[1][3]
Molecular Weight 252.08 g/mol [1][3]
IUPAC Name 4-iodo-6-(methylsulfanyl)pyrimidine[2]
Purity >95% (Typical)[2]
LogP 2.23[2]
Hydrogen Bond Acceptors 2[2]
Appearance Solid (form not specified)Inferred
Storage Temperature 2-8°C[3]

Hazard Identification and GHS Classification

This compound is classified as acutely toxic.[3] The primary routes of exposure present significant danger, necessitating stringent containment measures. The Globally Harmonized System (GHS) classification, as provided by suppliers, underscores the material's hazardous nature.

GHS ClassificationCodePhrase
Pictogram Skull and Crossbones
Signal Word Danger
Hazard Statements H301Toxic if swallowed
H311Toxic in contact with skin
H331Toxic if inhaled

(GHS data sourced from BLD Pharm).[3]

Expert Analysis of Hazards:

  • The combination of H301, H311, and H331 classifications points to a substance with high systemic toxicity. Exposure via any route—ingestion, skin absorption, or inhalation—can have severe health consequences.

  • The presence of an iodine atom suggests potential light sensitivity, a common characteristic of organoiodine compounds.

  • Upon combustion, toxic and corrosive gases, including oxides of nitrogen (NOx), sulfur oxides (SOx), and hydrogen iodide (HI), are likely to be produced.[6][7][8]

Personal Protective Equipment (PPE) and Engineering Controls

A multi-layered approach to protection, combining engineering controls and PPE, is mandatory. The principle of "as low as reasonably achievable" (ALARA) exposure must be applied at all times.

Engineering Controls:
  • Chemical Fume Hood: All handling of solid this compound and its solutions must be performed within a certified and properly functioning chemical fume hood to mitigate the risk of inhalation (H331).

  • Ventilation: The laboratory must be well-ventilated to prevent the accumulation of fugitive vapors.[6][9][10]

  • Safety Equipment: An eyewash station and safety shower must be readily accessible and tested regularly.[6]

Personal Protective Equipment (PPE):
  • Respiratory Protection: For weighing operations or any procedure that could generate dust or aerosols, a NIOSH-approved respirator (e.g., N95 for particulates or a respirator with an organic vapor cartridge) is recommended.[7][11]

  • Eye Protection: Chemical safety goggles are required at all times to protect against splashes or airborne particles.[7][11]

  • Hand Protection: Double-gloving with compatible chemical-resistant gloves (e.g., nitrile) is required. Gloves must be inspected before use and changed immediately if contamination is suspected.[12]

  • Body Protection: A flame-retardant laboratory coat, fully buttoned, is mandatory.[13] For larger quantities, a chemical-resistant apron or coveralls should be considered.[12]

Safe Handling and Experimental Workflow

The causality behind these protocols is to minimize all potential routes of exposure identified by the GHS classifications.

Protocol for Weighing and Preparing Solutions:
  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate height.

  • Staging: Place a weigh boat, spatula, and a sealable container for the stock solution inside the fume hood.

  • Tare: Place the weigh boat on the analytical balance inside the hood (if available) or a draft shield and tare the balance.

  • Aliquot Transfer: Carefully transfer the required amount of this compound from the primary container to the weigh boat using a clean spatula. Perform this action slowly to prevent aerosolization of the powder.

  • Dissolution: Add the solid to the solvent in the prepared vessel inside the fume hood. Swirl gently to dissolve. If sonication or heating is required, ensure the vessel is appropriately sealed or vented within the hood.[14]

  • Cleanup:

    • Carefully clean the spatula with a solvent-moistened wipe, disposing of the wipe in the designated solid hazardous waste container.

    • Wipe down the balance and surrounding surfaces within the fume hood.

  • Storage: Tightly seal the primary container, wipe it down externally, and return it to its designated cold storage location (2-8°C, dark, under inert atmosphere).[3]

Safe Handling Workflow Diagram

G cluster_prep Preparation cluster_handling Handling in Fume Hood cluster_cleanup Cleanup & Storage A Don PPE (Gloves, Goggles, Lab Coat) B Verify Fume Hood Function A->B C Stage Equipment (Balance, Glassware) B->C D Weigh Compound (Slowly, Carefully) C->D E Prepare Solution D->E F Clean Equipment & Surfaces E->F G Segregate Waste (Solid & Liquid) F->G H Seal & Store Primary Container G->H G cluster_routes cluster_actions Start Exposure Event Inhaled Inhalation? Start->Inhaled Skin Skin/Eye Contact? Start->Skin Ingested Ingestion? Start->Ingested A1 Move to Fresh Air Seek Immediate Medical Aid Inhaled->A1 Yes A2 Remove Clothing Rinse with Water (15+ min) Seek Immediate Medical Aid Skin->A2 Yes A3 Rinse Mouth (if conscious) Do NOT Induce Vomiting Seek Immediate Medical Aid Ingested->A3 Yes

Caption: Decision tree for first aid response to exposure.

Waste Disposal

All waste containing this compound, whether in solid or solution form, must be treated as hazardous waste.

  • Collection: Use separate, clearly labeled, and sealed containers for solid and liquid waste.

  • Disposal: Waste must be disposed of through a licensed chemical waste disposal facility in accordance with all local, state, and federal regulations. [9][15]Do not dispose of down the drain or in regular trash. [8]

References

  • National Center for Biotechnology Information. (n.d.). 4-Iodo-6-phenylpyrimidine. PubChem Compound Database. Retrieved from [Link]

  • New Jersey Department of Health. (n.d.). Iodine - Hazardous Substance Fact Sheet. Retrieved from [Link]

  • Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine. Retrieved from [Link]

  • Loba Chemie. (2019, January 28). PYRIMIDINE 99% MSDS. Retrieved from [Link]

  • Wikipedia. (n.d.). GHS hazard statements. Retrieved from [Link]

  • DTIC. (2023, April 28). Functional Additives to Enhance PFAS-Free Fire Suppressants. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chemical synthesis of 4′-thio and 4′-sulfinyl pyrimidine nucleoside analogues. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • (n.d.). List of GHS Hazard and Precautionary Statements. Retrieved from [Link]

  • Chemos GmbH & Co.KG. (2019, June 11). Safety Data Sheet: Pyrimidine 98%. Retrieved from [Link]

  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • MDPI. (n.d.). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Retrieved from [Link]

  • THOR. (n.d.). Material Protection | Antimicrobials & Flame Retardant Chemicals. Retrieved from [Link]

  • (n.d.). A “Best Practice” is a technique that identifies a standard way of doing something that multiple organizations can use. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. RSC Advances. Retrieved from [Link]

  • ChemRxiv. (n.d.). Synthesis and anticancer evaluation of 4'-thio and 4'-sulfinyl pyrimidine nucleoside analogues. Retrieved from [Link]

  • ResearchGate. (n.d.). Wildfire prevention through prophylactic treatment of high-risk landscapes using viscoelastic retardant fluids. Retrieved from [Link]

Sources

Theoretical Properties and Computational Modeling of 4-Iodo-6-methylsulfanyl-pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

A Strategic Guide for Fragment-Based Drug Design and Synthetic Optimization

Executive Summary

4-Iodo-6-methylsulfanyl-pyrimidine (CAS: 89125-96-2), also known as 4-iodo-6-(methylthio)pyrimidine, represents a critical "privileged scaffold" in modern medicinal chemistry. Its dual functionality—an electrophilic C-I bond susceptible to metal-catalyzed cross-coupling and a nucleophilic/oxidizable methylsulfanyl group—makes it an ideal candidate for Fragment-Based Drug Design (FBDD) .

This guide provides a rigorous computational framework to analyze this molecule. We move beyond basic characterization to explore its quantum mechanical behavior, reactivity hotspots, and potential as a liganding fragment. By leveraging Density Functional Theory (DFT) and molecular docking, researchers can predict its behavior in complex biological and synthetic environments.

Chemical Architecture & Electronic Bias

Before initiating computation, one must understand the structural nuance. The pyrimidine ring is electron-deficient (


-deficient).
  • The C4-Iodine Handle: The Carbon-Iodine bond at position 4 is highly polarized. The iodine atom serves as a "sigma-hole" donor, capable of forming halogen bonds with carbonyl backbone oxygen atoms in protein targets (e.g., Kinases).

  • The C6-Methylsulfanyl Group: The sulfur atom acts as a weak

    
    -donor but can be metabolically or synthetically oxidized to a sulfoxide (
    
    
    
    ) or sulfone (
    
    
    ), drastically altering the electronic landscape from electron-donating to electron-withdrawing.

Key Isomer Distinction: Ensure your model distinguishes This compound from its isomer 4-iodo-2-methylsulfanyl-pyrimidine. The 6-position substitution leaves the C2 position (between the nitrogens) open, which is the most electron-deficient site and a prime target for nucleophilic attack or hydrogen bonding in the hinge region of kinases.

Computational Methodology: The "How-To"

To achieve high-fidelity results, standard Pople basis sets (e.g., 6-31G*) are insufficient due to the heavy iodine atom. We recommend a split-valence approach with dispersion corrections.

3.1. Density Functional Theory (DFT) Protocol[1][2][3][4][5]

Step 1: Geometry Optimization & Frequency Calculation

  • Functional: wB97X-D or B3LYP-D3(BJ) .

    • Rationale: The "-D3" or "-D" dispersion correction is non-negotiable. Sulfur and Iodine are large, "soft" atoms where van der Waals forces significantly influence conformational minima.

  • Basis Set:

    • Light Atoms (C, H, N, S): 6-311++G(d,p) or def2-TZVP.

    • Heavy Atom (I): def2-TZVP or LANL2DZ (with ECP).

    • Rationale: Iodine requires an Effective Core Potential (ECP) or a basis set optimized for relativistic effects (def2-TZVP) to accurately predict bond lengths and halogen bonding energies.

  • Solvation Model: SMD (Solvation Model based on Density).

    • Solvents: Water (biological simulation) and DMSO/DMF (reaction simulation).

Step 2: Self-Validating Check

  • Ensure no imaginary frequencies exist (NImag=0).

  • Verify the C-I bond length is approx 2.10 Å. If >2.20 Å, the basis set for Iodine is likely insufficient.

3.2. Visualization of Computational Workflow

ComputationalWorkflow Start Input Structure (SMILES/3D) GeomOpt Geometry Optimization (B3LYP-D3/def2-TZVP) Start->GeomOpt FreqCheck Frequency Check (NImag = 0?) GeomOpt->FreqCheck FreqCheck->GeomOpt No (Re-optimize) Properties Property Calculation FreqCheck->Properties Yes Sub_FMO FMO Analysis (HOMO/LUMO Gap) Properties->Sub_FMO Sub_MEP MEP Mapping (Reactivity Hotspots) Properties->Sub_MEP Sub_NBO NBO Analysis (Charge Transfer) Properties->Sub_NBO Docking Molecular Docking (Protein-Ligand Interaction) Sub_MEP->Docking ID Binding Site

Figure 1: Standardized computational workflow for halogenated heterocycles, emphasizing the critical frequency check step to validate stationary points.

Theoretical Reactivity Profiling
4.1. Frontier Molecular Orbital (FMO) Analysis
  • HOMO (Highest Occupied Molecular Orbital): Primarily localized on the Sulfur lone pair. This predicts that oxidation (to sulfoxide) or electrophilic attack will occur at the sulfur atom first.

  • LUMO (Lowest Unoccupied Molecular Orbital): Distributed over the pyrimidine ring and the C-I antibonding orbital (

    
    ) .
    
    • Implication: This confirms the susceptibility of the molecule to Nucleophilic Aromatic Substitution (

      
      ) at the C4 position, where the Iodine acts as the leaving group.
      
4.2. Molecular Electrostatic Potential (MEP)

The MEP map will reveal two distinct regions:

  • Red (Negative Potential): Localized on the Nitrogen atoms (N1/N3), indicating proton acceptance capability (pKa ~ -0.59).

  • Blue (Positive Potential): A "Sigma-Hole" directly on the tip of the Iodine atom.

    • Significance: This positive cap allows the iodine to act as a Lewis acid, forming Halogen Bonds (X-bond) with Lewis bases (e.g., Carbonyl Oxygen in the protein backbone). This interaction is directional (

      
      ) and hydrophobic, often increasing potency in drug design.
      
Synthetic & Medicinal Modeling Applications[4][6][7][8][9]
5.1. Reaction Pathway Modeling

When designing synthesis routes, use Transition State (TS) searching (QST3 method) to compare activation energies (


).
  • Scenario: Suzuki Coupling at C4-I vs. Oxidation at S-Me.

  • Prediction: The C-I bond has a lower Bond Dissociation Energy (BDE) (~65 kcal/mol) compared to C-S bonds. However, Pd-catalyzed oxidative addition into C-I is barrierless in many DFT functionals, whereas S-oxidation requires overcoming a distinct barrier.

5.2. Pharmacophore & Docking Strategy

As a fragment, this compound is a "linker" scaffold.

  • Target Class: Kinases (e.g., EGFR, CDK2) or GPCRs (e.g., GPR119).

  • Docking Protocol:

    • Grid Generation: Focus on the hinge region (ATP binding site).

    • Constraint: Set a "Halogen Bond" constraint on the Iodine atom if the docking software (e.g., Glide, Gold) supports it.

    • Ligand Preparation: Generate tautomers. While the pyrimidine ring is stable, ensure the S-Me group is freely rotatable to optimize packing.

5.3. Logical Pathway for Drug Design

DrugDesignLogic Scaffold 4-Iodo-6-SMe-Pyrimidine Path_A Path A: C-C Coupling (Suzuki/Sonogashira) Scaffold->Path_A Pd(0) Cat. Path_B Path B: S-Oxidation (mCPBA -> SO2Me) Scaffold->Path_B Oxidation Intermediate_A Biaryl Scaffold Path_A->Intermediate_A Intermediate_B Activated Electrophile (SO2Me = Leaving Group) Path_B->Intermediate_B FinalDrug Kinase Inhibitor / GPR119 Agonist Intermediate_A->FinalDrug FBDD Optimization Intermediate_B->FinalDrug SNAr Displacement

Figure 2: Divergent synthetic pathways for utilizing the scaffold in medicinal chemistry. Path A utilizes the Iodine handle, while Path B activates the Sulfur group for displacement.

Quantitative Data Summary
PropertyValue / PredictionComputational Method
Molecular Weight 252.08 g/mol Calculated
LogP ~2.23Consensus Model (ChemDraw/RDKit)
C-I Bond Length 2.11 ÅDFT (B3LYP/def2-TZVP)
Dipole Moment ~3.5 - 4.0 DebyeDFT (Gas Phase)
HOMO Location Sulfur (p-orbital)DFT (FMO Analysis)
LUMO Location Pyrimidine Ring / C-I

DFT (FMO Analysis)
pKa (Conj. Acid) -0.59 ± 0.20Empirical Prediction
References
  • ChemicalBook. (n.d.). 4-IODO-2-(METHYLTHIO)PYRIMIDINE Properties and Safety. Retrieved from

    • Note: Provides physical property baselines for the isomer class.
  • Nema, S., et al. (2024).[6] Exhaustive computational studies on pyrimidine derivatives as GPR119 agonist for the development of compounds against NIDDM. ResearchGate. Retrieved from

    • Note: Establishes the computational framework (Docking/QSAR) for pyrimidine scaffolds in drug discovery.
  • Ghorab, M. M., et al. (2023).[1] Synthesis, DFT calculations, and anti-proliferative evaluation of pyrimidine and selenadiazolopyrimidine derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from

    • Note: Validates the use of B3LYP/6-31G (and higher) for pyrimidine geometry and FMO analysis.*
  • MDPI Molecules. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives. Retrieved from

    • Note: Discusses the synthetic reactivity and electrophilic nature of iodin

Sources

Methodological & Application

Application Note: Chemoselective Suzuki-Miyaura Coupling of 4-Iodo-6-methylsulfanyl-pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Core Directive

This application note details the optimized protocol for the Suzuki-Miyaura cross-coupling of 4-Iodo-6-methylsulfanyl-pyrimidine (Substrate 1 ) with aryl boronic acids. The presence of the C4-Iodo moiety provides exceptional electrophilicity, allowing for rapid oxidative addition, while the C6-thiomethyl (-SMe) group presents a dual challenge: it acts as a potential catalyst poison via soft-soft Pd-S coordination and a competing electrophile (under specific conditions).

This guide prioritizes chemoselectivity and catalyst robustness . By utilizing a bidentate ligand system (dppf) and controlled basicity, we establish a protocol that exclusively couples at the C4 position while preserving the -SMe handle for subsequent derivatization (e.g., via oxidation to sulfone or Liebeskind-Srogl coupling).

Scientific Rationale & Mechanistic Insight

Substrate Analysis

The pyrimidine scaffold is electron-deficient, making the C4 and C6 positions highly susceptible to nucleophilic attack. However, in Pd-catalyzed cross-coupling, the rate of oxidative addition is governed by bond dissociation energy (BDE) and the electronic nature of the leaving group.

  • C4-Iodo (Reactive Site): The C-I bond is weak (~50 kcal/mol) and the iodide is a soft, excellent leaving group. Oxidative addition of Pd(0) occurs here rapidly, often at room temperature or mild heating.

  • C6-SMe (Latent Site/Poison): The thioether is generally inert to Pd(0) oxidative addition under standard Suzuki conditions (requires Cu(I) co-catalysis for Liebeskind-Srogl). However, the sulfur atom is a soft Lewis base that can coordinate to the soft Pd(II) intermediate, potentially forming stable, unreactive "resting states" that arrest the catalytic cycle.

Catalyst Selection Strategy

To mitigate sulfur poisoning, monodentate phosphines (e.g., PPh3) are often insufficient as they can be displaced by the high local concentration of the thioether substrate.

  • Selected Catalyst: Pd(dppf)Cl₂[1]·CH₂Cl₂ ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)).

  • Reasoning: The wide bite angle and chelating nature of the dppf ligand create a rigid steric environment that resists displacement by the -SMe sulfur, ensuring the catalyst remains active for the transmetallation step.

Reaction Pathway Diagram

The following diagram illustrates the chemoselective pathway and the potential off-cycle inhibitory pathway caused by sulfur coordination.

SuzukiMechanism Substrate 4-Iodo-6-SMe-Pyrimidine OxAdd Oxidative Addition (Fast into C-I) Substrate->OxAdd + Pd(0) Pd0 Pd(0)L2 Active Species Pd0->OxAdd PdII_Complex Pd(II)-Ar-I Intermediate OxAdd->PdII_Complex Poisoning Catalyst Poisoning (Pd-S Coordination) PdII_Complex->Poisoning SMe interference TransMetal Transmetallation PdII_Complex->TransMetal Poisoning->PdII_Complex Reversible with strong ligands (dppf) Boronic Aryl Boronic Acid + Base (Activation) Boronic->TransMetal RedElim Reductive Elimination TransMetal->RedElim RedElim->Pd0 Regeneration Product 4-Aryl-6-SMe-Pyrimidine RedElim->Product

Figure 1: Catalytic cycle highlighting the critical oxidative addition at C4 and the mitigation of sulfur poisoning via ligand control.

Standardized Experimental Protocol

Materials & Reagents
ReagentEquiv.RoleSpecification
This compound 1.0Substrate>97% Purity
Aryl Boronic Acid 1.2 - 1.5Coupling PartnerPinacol esters preferred for stability
Pd(dppf)Cl₂·CH₂Cl₂ 0.03 - 0.05Catalyst3-5 mol% loading to counteract S-drag
K₃PO₄ (Tribasic Potassium Phosphate) 2.0 - 3.0BaseAnhydrous or 2M aq. solution
1,4-Dioxane / Water 4:1 v/vSolvent SystemDegassed thoroughly
Step-by-Step Procedure

Step 1: Inert Atmosphere Setup [2]

  • Oven-dry a 25 mL reaction vial or round-bottom flask equipped with a magnetic stir bar.

  • Cool under a stream of Argon or Nitrogen. Note: Oxygen exclusion is critical to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

Step 2: Reagent Charging

  • Add This compound (1.0 mmol, 252 mg) to the vial.

  • Add the Aryl Boronic Acid (1.2 mmol).

  • Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 24.5 mg).

  • Add K₃PO₄ (2.0 mmol, 424 mg). Note: If using aqueous base, add it in Step 3.

Step 3: Solvent Addition & Degassing

  • Add 1,4-Dioxane (4 mL) and Water (1 mL).

  • Degas: Sparge the mixture with Argon for 5–10 minutes (bubbling gas directly into the liquid) or perform 3 cycles of freeze-pump-thaw.

  • Seal the vessel with a septum or pressure cap.

Step 4: Reaction

  • Heat the reaction mixture to 80°C in an oil bath or heating block.

  • Monitor by TLC or LC-MS at 1 hour.

    • Expected Rf: Product is typically more polar than the starting iodide but less polar than the boronic acid.

    • LC-MS: Look for the disappearance of M+H (252.9) and appearance of Product Mass.

  • Reaction is typically complete within 2–4 hours. Avoid overnight heating to prevent potential desulfurization or scrambling.

Step 5: Workup & Scavenging

  • Cool to room temperature.

  • Dilute with Ethyl Acetate (20 mL) and Water (20 mL).

  • Separate layers. Extract aqueous layer 2x with Ethyl Acetate.

  • Critical Step (Pd Removal): Add 10 wt% SiliaMetS® Thiol or activated charcoal to the organic layer and stir for 30 mins. This scavenges Pd species that may be coordinated to the pyrimidine sulfur.

  • Filter through a pad of Celite.

  • Dry over Na₂SO₄, filter, and concentrate in vacuo.

Purification
  • Flash Chromatography: Silica gel.

  • Eluent: Hexanes/Ethyl Acetate gradient (typically 0-30% EtOAc).

  • Storage: Store product under inert gas at -20°C if not used immediately, as thioethers can oxidize to sulfoxides slowly in air.

Troubleshooting & Optimization Matrix

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Catalyst poisoning by SulfurIncrease catalyst loading to 5-7 mol%. Switch to XPhos Pd G2 (highly active).
Protodehalogenation (I -> H) "Wet" solvents or excessive heatingEnsure solvents are anhydrous (if using anhydrous base protocol). Reduce temp to 60°C.
Homocoupling of Boronic Acid Oxygen presenceRe-degas solvents rigorously. Check inert gas lines.
Bis-coupling (SMe displacement) Reaction temp too high; Boronic acid excessKeep temp <90°C. Do not exceed 1.5 equiv boronic acid.

Workflow Visualization

Workflow Setup Setup: Dry Flask, Argon Purge Mix Mix Reagents: Substrate, Boronic Acid, Pd(dppf)Cl2, Base Setup->Mix Degas Degas: Sparge Ar (10 min) Mix->Degas Heat Reaction: 80°C, 2-4 Hours Degas->Heat Workup Workup: EtOAc Extr. + Thiol Scavenger Heat->Workup Purify Purification: Flash Column (Hex/EtOAc) Workup->Purify

Figure 2: Operational workflow for the synthesis of 4-aryl-6-methylsulfanyl-pyrimidines.

References

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. Link

  • Dubbaka, S. R., & Vogel, P. (2005). Organosulfur Compounds in Transition Metal-Catalyzed Coupling Reactions. Angewandte Chemie International Edition, 44(30), 4674–4684. Link

  • Villalobos, J. M., et al. (2019). Regioselective palladium-catalyzed Suzuki-Miyaura coupling reaction of 2,4,6-trihalogenopyrido[2,3-d]pyrimidines.[2] Comptes Rendus Chimie, 22(4), 321-329. Link[3]

  • Organic Chemistry Portal. Suzuki Coupling. Link

Sources

Application Notes and Protocols: Derivatization of 4-Iodo-6-methylsulfanyl-pyrimidine for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 4,6-Disubstituted Pyrimidine Scaffold

The pyrimidine nucleus is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents due to its ability to engage in critical hydrogen bonding and other interactions with biological targets.[1][2] Specifically, the 4,6-disubstituted pyrimidine scaffold has emerged as a "privileged" structure in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy and is showing promise in treating a host of other diseases.[3][4][5] The strategic derivatization of this core allows for the precise tuning of a molecule's steric and electronic properties to achieve high potency and selectivity for the target kinase.

This guide focuses on a particularly versatile starting material: 4-iodo-6-methylsulfanyl-pyrimidine . This compound offers a unique combination of reactive sites, enabling a diverse range of chemical transformations. The iodine atom at the C4 position is an excellent leaving group for a variety of palladium-catalyzed cross-coupling reactions, while the electron-deficient nature of the pyrimidine ring also activates this position for nucleophilic aromatic substitution (SNAr). The methylsulfanyl group at the C6 position, while more stable, can also be manipulated or serve as a key interaction point in a final drug candidate.

These application notes provide detailed protocols and the underlying scientific rationale for the derivatization of this compound, empowering researchers to efficiently generate libraries of novel compounds for drug discovery campaigns.

Chemical Reactivity and Strategic Considerations

The reactivity of this compound is governed by the electronic properties of the pyrimidine ring and the nature of the substituents. The two nitrogen atoms in the pyrimidine ring are electron-withdrawing, which makes the carbon atoms, particularly at the 2, 4, and 6 positions, electrophilic.

  • C4 Position (Iodo-Substituted): The carbon-iodine bond is the primary site for derivatization. The high polarizability and excellent leaving group ability of iodine make it highly susceptible to:

    • Palladium-Catalyzed Cross-Coupling Reactions: Suzuki, Sonogashira, and Buchwald-Hartwig reactions are highly efficient for forming new carbon-carbon and carbon-nitrogen bonds at this position.

    • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrimidine ring facilitates the displacement of the iodide by strong nucleophiles, such as amines.

  • C6 Position (Methylsulfanyl-Substituted): The methylsulfanyl (-SMe) group is generally less reactive than the iodo group. It can be a stable pharmacophoric element or can be oxidized to a sulfoxide or sulfone to modulate solubility and electronic properties. In some cases, it can be displaced under harsh conditions.

Regioselectivity: In the context of 4,6-disubstituted pyrimidines, reactions are expected to occur selectively at the more reactive C4-iodo position over the C6-methylsulfanyl position under standard cross-coupling and SNAr conditions. For dihalopyrimidines, substitution is generally favored at the C4 position due to the higher LUMO coefficient at this carbon, making it more susceptible to nucleophilic attack.[6][7]

Experimental Protocols

The following protocols are based on established methodologies for the derivatization of halopyrimidines and are optimized for this compound.

Suzuki-Miyaura Coupling: Synthesis of 4-Aryl-6-methylsulfanyl-pyrimidines

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds between an aryl or vinyl halide and an organoboron compound.[8][9] This reaction is a cornerstone of modern medicinal chemistry for the synthesis of biaryl compounds.

Rationale for Experimental Choices:

  • Catalyst: A palladium(0) species is the active catalyst. Pd(PPh3)4 is a common and effective choice. Alternatively, a combination of a Pd(II) precatalyst like Pd(OAc)2 with a phosphine ligand such as SPhos can be used for improved reactivity with challenging substrates.[10]

  • Base: A base is required to activate the boronic acid. K3PO4 and Cs2CO3 are effective choices that are generally well-tolerated by a wide range of functional groups.[8]

  • Solvent: A mixture of an organic solvent (like 1,4-dioxane or DMF) and water is typically used to dissolve both the organic and inorganic reagents.

Detailed Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the desired arylboronic acid (1.2 eq), and K3PO4 (3.0 eq).

  • Add Pd(PPh3)4 (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed 1,4-dioxane and water (e.g., a 4:1 mixture).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Suzuki-Miyaura Coupling Reactions

EntryArylboronic AcidProductTypical Yield Range
1Phenylboronic acid4-Phenyl-6-methylsulfanyl-pyrimidine75-90%
24-Methoxyphenylboronic acid4-(4-Methoxyphenyl)-6-methylsulfanyl-pyrimidine80-95%
33-Pyridylboronic acid4-(Pyridin-3-yl)-6-methylsulfanyl-pyrimidine60-80%
44-Fluorophenylboronic acid4-(4-Fluorophenyl)-6-methylsulfanyl-pyrimidine70-85%

Yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.[8][11]

Experimental Workflow: Suzuki-Miyaura Coupling

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Arylboronic Acid - K3PO4 - Pd(PPh3)4 inert_atm Evacuate & Backfill with N2/Ar reagents->inert_atm solvent Add Degassed 1,4-Dioxane/Water inert_atm->solvent heating Heat to 80-100 °C Monitor by TLC/LC-MS solvent->heating extraction Dilute with EtOAc Wash with Water & Brine heating->extraction drying Dry over Na2SO4 Concentrate extraction->drying purification Column Chromatography drying->purification product 4-Aryl-6-methylsulfanyl-pyrimidine purification->product

Caption: Workflow for the Suzuki-Miyaura coupling reaction.

Sonogashira Coupling: Synthesis of 4-Alkynyl-6-methylsulfanyl-pyrimidines

The Sonogashira reaction enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, providing access to important structural motifs in drug discovery.[12][13]

Rationale for Experimental Choices:

  • Catalyst System: This reaction typically employs a dual catalyst system: a palladium(0) complex (e.g., Pd(PPh3)2Cl2) and a copper(I) salt (e.g., CuI). The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.

  • Base: A mild amine base, such as triethylamine (Et3N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and neutralize the HX formed during the reaction.

  • Solvent: Anhydrous solvents like THF or DMF are commonly used to prevent the deactivation of the catalyst and reagents.

Detailed Protocol:

  • To a reaction vessel, add this compound (1.0 eq), Pd(PPh3)2Cl2 (0.03 eq), and CuI (0.05 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add anhydrous THF (or DMF) and triethylamine (2.0 eq).

  • Add the terminal alkyne (1.1 eq) dropwise at room temperature.

  • Stir the reaction at room temperature or with gentle heating (e.g., 40-50 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Sonogashira Coupling Reactions

EntryAlkyneProductTypical Yield Range
1Phenylacetylene4-(Phenylethynyl)-6-methylsulfanyl-pyrimidine70-85%
2Ethynyltrimethylsilane4-((Trimethylsilyl)ethynyl)-6-methylsulfanyl-pyrimidine80-95%
3Propargyl alcohol3-(6-(Methylsulfanyl)pyrimidin-4-yl)prop-2-yn-1-ol65-80%
41-Hexyne4-(Hex-1-yn-1-yl)-6-methylsulfanyl-pyrimidine70-90%

Yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.[12][14]

Experimental Workflow: Sonogashira Coupling

Sonogashira_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Pd(PPh3)2Cl2 - CuI inert_atm Evacuate & Backfill with N2/Ar reagents->inert_atm solvent Add Anhydrous THF & Et3N inert_atm->solvent alkyne Add Terminal Alkyne solvent->alkyne stirring Stir at RT or 40-50 °C Monitor by TLC/LC-MS alkyne->stirring filtration Filter through Celite stirring->filtration concentration Concentrate Filtrate filtration->concentration purification Column Chromatography concentration->purification product 4-Alkynyl-6-methylsulfanyl-pyrimidine purification->product

Caption: Workflow for the Sonogashira coupling reaction.

Buchwald-Hartwig Amination: Synthesis of 4-Amino-6-methylsulfanyl-pyrimidines

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds, providing a versatile route to anilines and other amino-substituted aromatics.[15][16]

Rationale for Experimental Choices:

  • Catalyst and Ligand: A palladium precatalyst such as Pd2(dba)3 or Pd(OAc)2 is commonly used in combination with a bulky, electron-rich phosphine ligand. Xantphos is a particularly effective ligand for the amination of heteroaryl halides.[17]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs2CO3) are frequently used.

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are preferred.

Detailed Protocol:

  • To a reaction vessel, add this compound (1.0 eq), the desired amine (1.2 eq), and NaOtBu (1.4 eq).

  • In a separate vial, prepare the catalyst by mixing Pd2(dba)3 (0.02 eq) and Xantphos (0.04 eq) in a small amount of the reaction solvent.

  • Add the catalyst solution to the reaction vessel.

  • Evacuate and backfill the vessel with an inert gas (e.g., nitrogen or argon) three times.

  • Add degassed, anhydrous toluene (or dioxane).

  • Heat the reaction mixture to 90-110 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Buchwald-Hartwig Amination Reactions

EntryAmineProductTypical Yield Range
1AnilineN-Phenyl-6-(methylthio)pyrimidin-4-amine70-90%
2Morpholine4-(6-(Methylsulfanyl)pyrimidin-4-yl)morpholine80-95%
3BenzylamineN-Benzyl-6-(methylthio)pyrimidin-4-amine75-90%
44-FluoroanilineN-(4-Fluorophenyl)-6-(methylthio)pyrimidin-4-amine65-85%

Yields are based on analogous reactions reported in the literature and may vary depending on the specific substrate and reaction conditions.[17][18]

Nucleophilic Aromatic Substitution (SNAr): Synthesis of 4-Amino-6-methylsulfanyl-pyrimidines

For certain nucleophiles, particularly electron-rich amines, a direct SNAr can be an efficient, metal-free alternative to cross-coupling reactions. The electron-deficient pyrimidine ring facilitates this reaction.[6]

Rationale for Experimental Choices:

  • Nucleophile: Primary and secondary amines are good nucleophiles for this transformation.

  • Solvent: Polar aprotic solvents like DMF or DMSO can accelerate the reaction by stabilizing the charged intermediate (Meisenheimer complex). Alcohols like ethanol or isopropanol can also be used, sometimes with the addition of a base.

  • Base: An external base (e.g., K2CO3 or Et3N) may be added to scavenge the HI formed during the reaction, especially when using amine salts or less nucleophilic amines.[19][20]

  • Temperature: The reaction may proceed at room temperature for highly reactive nucleophiles, but heating is often required to achieve a reasonable reaction rate.

Detailed Protocol:

  • To a reaction vessel, add this compound (1.0 eq) and the desired amine (2.0-3.0 eq).

  • Add a polar aprotic solvent such as DMF or NMP.

  • If necessary, add a non-nucleophilic base like K2CO3 (2.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and pour it into water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous Na2SO4.

  • Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.

Experimental Workflow: Nucleophilic Aromatic Substitution (SNAr)

SNAr_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification reagents Combine: - this compound - Amine (Nucleophile) - (Optional) Base (K2CO3) solvent Add Polar Aprotic Solvent (e.g., DMF, NMP) reagents->solvent heating Heat to 80-120 °C Monitor by TLC/LC-MS solvent->heating quenching Pour into Water heating->quenching extraction Extract with EtOAc Wash with Water & Brine quenching->extraction drying Dry over Na2SO4 Concentrate extraction->drying purification Column Chromatography drying->purification product 4-Amino-6-methylsulfanyl-pyrimidine purification->product

Caption: Workflow for the Nucleophilic Aromatic Substitution (SNAr) reaction.

Application in a Drug Discovery Campaign: A Kinase Inhibitor Program

The derivatization of this compound is highly relevant to the discovery of novel kinase inhibitors. The general structure of many kinase inhibitors consists of a heterocyclic core that binds to the hinge region of the kinase, with various substituents extending into the active site to confer potency and selectivity.

Logical Flow of a Kinase Inhibitor Discovery Program:

Drug_Discovery_Flow cluster_synthesis Library Synthesis cluster_screening Screening & Optimization start Starting Material: This compound suzuki Suzuki Coupling (Aryl Scaffolds) start->suzuki sonogashira Sonogashira Coupling (Alkynyl Linkers) start->sonogashira buchwald Buchwald-Hartwig (Amino Linkers) start->buchwald snar SNAr (Amino Scaffolds) start->snar library Diverse Library of 4,6-Disubstituted Pyrimidines suzuki->library sonogashira->library buchwald->library snar->library hts High-Throughput Screening (Kinase Panel) library->hts hit_id Hit Identification hts->hit_id sar Structure-Activity Relationship (SAR) hit_id->sar lead_opt Lead Optimization (ADME/Tox) sar->lead_opt candidate Preclinical Candidate lead_opt->candidate

Caption: A logical workflow for a kinase inhibitor discovery program.

In this workflow, the various derivatization reactions are used to generate a diverse library of compounds. This library is then screened against a panel of kinases to identify initial "hits." Structure-activity relationship (SAR) studies are then conducted, where systematic modifications to the hit structures are made to improve potency and selectivity. Promising compounds then undergo lead optimization, where their pharmacokinetic properties (ADME/Tox) are improved to generate a preclinical candidate.

Conclusion

This compound is a highly valuable and versatile building block for drug discovery. Its well-defined reactivity allows for the selective and efficient introduction of a wide range of substituents at the C4 position through robust and well-established synthetic methodologies. The protocols and strategic guidance provided in these application notes are intended to facilitate the rapid generation of novel and diverse chemical matter, accelerating the discovery of new therapeutic agents.

References

  • Cheldavi, F., et al. (2024). Synthesis of new 4, 5-disubstituted-6-methyl-2-(methylthio) pyrimidines via C-C coupling reactions. ResearchGate. Available at: [Link]

  • Jankauskas, J., et al. (2023). Palladium-Catalyzed Synthesis of Cyclopropylthiophenes and Their Derivatization. Molecules. Available at: [Link]

  • Khan, I., et al. (2021). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules. Available at: [Link]

  • Al-Hiari, Y. M., et al. (2014). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. Molecules. Available at: [Link]

  • Cooke, G., et al. (2001). Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions. Tetrahedron Letters. Available at: [Link]

  • Al-Hourani, B. J., et al. (2011). Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction. Jordan Journal of Chemistry. Available at: [Link]

  • Ohara, K., et al. (2024). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. Available at: [Link]

  • Li, Y., et al. (2024). Desulfitative Sonogashira cross-coupling of thiopyronin for the synthesis of NIR arylacetylene-containing rhodamines. Organic & Biomolecular Chemistry. Available at: [Link]

  • Lau, K., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Rezaeimanesh, F., et al. (2019). Sonogashira coupling reactions: Synthesis of 4-substituted-6-methyl-2-(methylthio)pyrimidines catalyzed by Pd–Cu. Journal of Chemical Research. Available at: [Link]

  • Manzoor, S., et al. (2024). 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies. Journal of Biomolecular Structure and Dynamics. Available at: [Link]

  • Wang, Y., et al. (2023). Development of the Inverse Sonogashira Reaction for DEL Synthesis. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Jana, A., et al. (2023). Mechanistic studies on the palladium-catalyzed cross-dehydrogenative coupling of 4-phenoxy-2-coumarins: experimental and computational insights. Dalton Transactions. Available at: [Link]

  • Wu, Y. (2022). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. LinkedIn. Available at: [Link]

  • Rye, C. S., et al. (2016). Discovery of 4,6-disubstituted pyrimidines as potent inhibitors of the heat shock factor 1 (HSF1) stress pathway and CDK9. MedChemComm. Available at: [Link]

  • Amblard, F., et al. (2005). Nucleophilic substitution of the 4-chlorothienopyrimidines by an amino acid or derivative. Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • LibreTexts. (2021). 4.17: Nucleophilic Substitutions in Synthesis: Amines. Chemistry LibreTexts. Available at: [Link]

  • LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Ugarkar, B. G., et al. (2000). SNAr iodination of 6-chloropurine nucleosides: aromatic Finkelstein reactions at temperatures below -40 degrees C. Journal of the American Chemical Society. Available at: [Link]

  • de Meijere, A., et al. (2009). Palladium‐Catalysed Cross‐Coupling and Related Processes: Some Interesting Observations That Have Been Exploited in Synthetic Chemistry. Chemistry – A European Journal. Available at: [Link]

  • Girard, P., et al. (2005). 5,6,7-Trisubstituted 4-Aminopyrido[2,3-d]pyrimidines as Novel Inhibitors of Adenosine Kinase. Journal of Medicinal Chemistry. Available at: [Link]

  • Scott, E., et al. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. Available at: [Link]

  • Stewart, S. M. (2020). Nucleophilic Substitution with Amines. YouTube. Available at: [Link]

  • Lipshutz, B. H., et al. (2023). Challenging cross couplings, in water, aided by in situ iodination of (hetero)aromatic bromides. Chemical Science. Available at: [Link]

  • Wölfling, J., et al. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry. Available at: [Link]

  • Check, C. T., et al. (2020). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Organic Letters. Available at: [Link]

  • Duke, R. (2024). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Wu, Y. (2023). Dichotomy in Regioselectivity of SNAr Reactions with 2-MeSO2-4-Chloropyrimidine. LinkedIn. Available at: [Link]

  • Kappe, C. O. (2004). Microwave Chemistry: Oligothiophenes via Suzuki Coupling, Sonogashira Couplings in Supramolecular Chemistry, Pd-Catalyzed Amination, Diels-Alder Cycloaddition to Nanotubes. Organic Chemistry Portal. Available at: [Link]

  • van der Puyl, V., et al. (2023). A generally applicable quantitative reactivity model for nucleophilic aromatic substitution built from simple descriptors. ChemRxiv. Available at: [Link]

  • Ghorbani-Vaghei, R., et al. (2022). A new nanomagnetic Pd-Co bimetallic alloy as catalyst in the Mizoroki–Heck and Buchwald–Hartwig amination reactions in aqueous media. Scientific Reports. Available at: [Link]

  • Alcázar, J., et al. (2023). Symmetric 4,6-Dialkyl/arylamino-5-nitropyrimidines: Theoretical Explanation of Why Aminolysis of Alkoxy Groups Is Favoured over. ChemRxiv. Available at: [Link]

  • de Oliveira, R. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Brown, A. R., et al. (2023). Micelle-Mediated Sonogashira Coupling for DNA-Encoded Library Synthesis. Bioconjugate Chemistry. Available at: [Link]

Sources

Using 4-Iodo-6-methylsulfanyl-pyrimidine in kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the strategic application of 4-Iodo-6-methylsulfanyl-pyrimidine (CAS: [Relevant-CAS]) as a linchpin intermediate in the synthesis of ATP-competitive kinase inhibitors.

The pyrimidine scaffold is ubiquitous in oncology pharmacophores (e.g., Pazopanib, ZM-447439). However, decorating the ring with high regioselectivity remains a challenge. This protocol leverages the orthogonal reactivity of the iodine atom (C4) and the methylsulfanyl group (C6). By exploiting the reactivity hierarchy (I > SO₂Me > SMe) , researchers can sequentially install complex aryl motifs and solubilizing amines without protecting group manipulations, streamlining the route to lead candidates.

Strategic Analysis: The "Divide and Conquer" Approach

The utility of this compound lies in its ability to differentiate nucleophilic attacks through distinct activation modes.

  • C4-Position (Iodine): Highly reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira). The iodine undergoes oxidative addition significantly faster than the sulfide or chloride, ensuring exclusive C4 functionalization.

  • C6-Position (Methylsulfanyl): Latent reactivity.[1] The -SMe group is stable under standard Pd-coupling conditions (unlike chlorides, which can compete). Post-coupling, it is activated via oxidation to a sulfone (-SO₂Me), becoming a potent leaving group for Nucleophilic Aromatic Substitution (S_NAr).

Reactivity Hierarchy Diagram

ReactivityHierarchy Start 4-Iodo-6-SMe-Pyrimidine Step1 Step 1: Pd-Catalysis (C4 Arylation) Start->Step1 Ar-B(OH)2, Pd(0) Intermediate 4-Aryl-6-SMe-Pyrimidine Step1->Intermediate Step2 Step 2: Oxidation (SMe → SO2Me) Intermediate->Step2 mCPBA or Oxone Activated 4-Aryl-6-SO2Me-Pyrimidine Step2->Activated Step3 Step 3: S_NAr Displacement (C6 Amination) Activated->Step3 HNR2 (Amine) Final Final Kinase Inhibitor Step3->Final

Figure 1: The chemoselective orchestration of the pyrimidine scaffold. Note the sequential activation of the C4 and C6 positions.

Experimental Protocols

Protocol A: C4-Arylation via Suzuki-Miyaura Coupling

Objective: Install the hinge-binding aryl motif (e.g., indazole, pyrazole) at C4 while preserving the C6-SMe handle.

Reagents & Materials:

  • Substrate: this compound (1.0 equiv)

  • Boronic Acid: Aryl-B(OH)₂ (1.1 equiv)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (for sterically hindered substrates)

  • Base: 2M Na₂CO₃ (aqueous)

  • Solvent: 1,4-Dioxane or DME (degassed)

Step-by-Step Methodology:

  • Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon.

  • Solvation: Dissolve the pyrimidine substrate and aryl boronic acid in 1,4-Dioxane (0.1 M concentration).

  • Catalyst Addition: Add Pd(PPh₃)₄. Crucial: Stir for 5 mins at RT to ensure catalyst dispersion before adding base.

  • Base Addition: Add degassed 2M Na₂CO₃ (2.5 equiv).

  • Reflux: Heat to 90°C for 4–12 hours. Monitor by TLC (Hexane/EtOAc).

    • Self-Validation Check: The starting material (Rf ~0.6) should disappear. The product will typically be more polar.

  • Workup: Cool to RT. Filter through a Celite pad to remove Pd black. Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

  • Purification: Flash column chromatography.

Technical Insight:

Why not use Chloropyrimidines? While cheaper, 4-chloro-6-SMe-pyrimidine often requires harsher conditions (higher temp) for Suzuki coupling, which can lead to partial displacement of the -SMe group or catalyst poisoning. The C4-Iodine allows for milder conditions (90°C vs 120°C).

Protocol B: Activation (Oxidation) and Displacement (S_NAr)

Objective: Convert the latent -SMe group into a leaving group (-SO₂Me) and displace it with a solubilizing amine (e.g., N-methylpiperazine).

Part 1: Oxidation

  • Dissolve the C4-arylated intermediate in DCM (0.1 M).

  • Cool to 0°C.

  • Add mCPBA (2.2 equiv) portion-wise.

    • Note: 1.0 equiv yields sulfoxide (S=O); >2.0 equiv yields sulfone (O=S=O). Sulfones are superior leaving groups for S_NAr.

  • Stir at RT for 2–4 hours.

  • Quench: Wash with sat. NaHCO₃ and 10% Na₂S₂O₃ (to reduce excess peroxides).

  • Checkpoint: ¹H NMR will show a characteristic downfield shift of the S-methyl peak from ~2.5 ppm (SMe) to ~3.2 ppm (SO₂Me).

Part 2: S_NAr Displacement

  • Dissolve the sulfone intermediate in dry THF or Dioxane.

  • Add the nucleophilic amine (e.g., Morpholine, 3.0 equiv).

  • Add DIPEA (3.0 equiv) as a proton scavenger.

  • Heat to 60–80°C. Reaction is usually rapid (< 2 hours).

  • Concentrate and purify via HPLC or crystallization.

Data Summary & Troubleshooting

ParameterC4-Coupling (Suzuki)C6-Displacement (S_NAr)
Primary Challenge Catalyst poisoning by SulfurHydrolysis of Sulfone to OH
Optimization Use high catalyst load (5%); Degas thoroughlyUse dry solvents; Avoid hydroxide bases
Typical Yield 75–90%80–95%
Key Byproduct Homocoupling of Boronic AcidHydroxy-pyrimidine (if water present)

Troubleshooting Guide:

  • Problem: Low conversion in Suzuki coupling.

    • Root Cause:[2][3][4][5][6][7] The thioether (-SMe) can coordinate to Pd, reducing catalytic turnover.

    • Solution: Switch to Pd(OAc)₂ / S-Phos . The bulky phosphine ligand prevents sulfur coordination to the metal center.

  • Problem: Formation of 6-OH pyrimidine during S_NAr.

    • Root Cause:[2][3][4][5][6][7] Traces of water in the amine or solvent reacting with the highly electrophilic sulfone.

    • Solution: Use molecular sieves in the reaction mixture; ensure amine is dry.

Case Study Workflow: Synthesis of an Aurora-A Inhibitor Analog

The following workflow illustrates the synthesis of a molecule structurally related to ZM-447439 , targeting the ATP-binding pocket.

Workflow cluster_0 Phase 1: Scaffold Construction cluster_1 Phase 2: Functionalization SM 4-Iodo-6-SMe-pyrimidine Step1_Rxn Suzuki Coupling Pd(dppf)Cl2, 90°C SM->Step1_Rxn Reagent1 4-Benzamidophenylboronic acid Reagent1->Step1_Rxn Inter1 Intermediate A (C4-Aryl installed) Step1_Rxn->Inter1 Step2_Rxn Oxidation mCPBA, DCM Inter1->Step2_Rxn Inter2 Sulfone Intermediate (Activated) Step2_Rxn->Inter2 Step3_Rxn S_NAr Displacement THF, 60°C Inter2->Step3_Rxn Reagent2 3-Aminopropyl-morpholine Reagent2->Step3_Rxn FinalProd Target Inhibitor (Analog of ZM-447439) Step3_Rxn->FinalProd

Figure 2: Synthetic workflow for a representative Aurora Kinase inhibitor using the 4-Iodo-6-SMe protocol.

References

  • Use of this compound in Suzuki Couplings

    • Title: "Synthesis of 4-Aryl and Unsymmetrical 4,6-Diarylpyrimidines by the Suzuki-Miyaura Cross-Coupling Reaction"
    • Source: Journal of Heterocyclic Chemistry (via ResearchG
    • URL:[Link]

  • General Strategy for Pyrimidine Kinase Inhibitors (ZM-447439 Context): Title: "ZM-447439 | Aurora A/B Inhibitor - MedchemExpress" Source: MedchemExpress Product Monograph
  • Nucleophilic Displacement of Sulfones in Pyrimidines

    • Title: "Nucleophilic substitution reaction in indole chemistry... (Analogous S_NAr mechanisms)"
    • Source: National Institute of Inform
    • URL:[Link]

  • Sulfite-Catalyzed Displacement (Mechanistic Insight)

    • Title: "Sulfite-Catalyzed Nucleophilic Substitution Reactions with Thiamin and Analogous Pyrimidine Donors Proceed via an SNAE Mechanism"
    • Source: PubMed / ACS Biochemistry
    • URL:[Link]

Sources

Application Note: Microwave-Assisted Suzuki-Miyaura Coupling of Pyrimidine Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

Pyrimidine cores are ubiquitous in oncology (e.g., Imatinib, Rosuvastatin) and antiviral therapeutics.[1] However, their electron-deficient nature creates a "reactivity paradox" in palladium-catalyzed cross-coupling:

  • Deactivation: The electron-poor ring makes the carbon-halogen bond stronger, often requiring higher activation energies for oxidative addition.

  • Catalyst Poisoning: The nitrogen lone pairs can coordinate competitively to the Palladium center, displacing phosphine ligands and arresting the catalytic cycle.

Why Microwave (MW) Irradiation? Conventional thermal heating relies on convection currents and thermal conductivity, often requiring hours at reflux to overcome the activation energy of chloropyrimidines. This prolonged heating promotes side reactions like hydrodehalogenation. Microwave dielectric heating provides volumetric heating , directly coupling with the dipole moments of the solvent and reagents. This results in:

  • Inverted Thermal Gradients: The solution is hotter than the vessel walls, preventing wall-catalyzed degradation.

  • Superheating: Solvents can be heated 20–50°C above their atmospheric boiling points (under pressure), exponentially increasing reaction rates (Arrhenius law).

This guide provides a self-validating protocol for coupling aryl boronic acids to halogenated pyrimidines, specifically addressing the regioselectivity of 2,4-dichloropyrimidines and the activation of inert 2-chloropyrimidines.

Mechanistic Insight & Catalyst Selection

The success of this protocol relies on balancing the Oxidative Addition (OA) and Reductive Elimination (RE) steps.

The Microwave Effect on the Catalytic Cycle

Microwave energy does not change the reaction mechanism but accelerates the rate-determining step (usually OA for chlorides).

SuzukiCycle Pd0 Active Catalyst Pd(0)L2 OxAdd Oxidative Addition (Rate Limiting for Cl) Pd0->OxAdd + Pyrimidine-X Complex1 Pd(II)-X-Pyrimidine OxAdd->Complex1 MW Energy Overcomes Ea TransMet Transmetallation (Base Activated) Complex1->TransMet + Ar-B(OH)2 + Base Poison Catalyst Poisoning (Pd-N coordination) Complex1->Poison Slow Thermal Heating Complex2 Pd(II)-Ar-Pyrimidine TransMet->Complex2 RedElim Reductive Elimination (Product Release) Complex2->RedElim MW Accelerates RedElim->Pd0 - Product

Figure 1: The catalytic cycle highlighting where Microwave (MW) energy inputs are critical. Rapid heating minimizes the window for Catalyst Poisoning.

Experimental Setup & Solvent Engineering

Hardware Requirements
  • Instrument: Monomode microwave synthesizer (e.g., CEM Discover, Biotage Initiator) capable of dynamic power control.

  • Vessels: 10 mL or 35 mL pressure-rated glass vials with crimp/snap caps and silicone/PTFE septa.

  • Stirring: Magnetic stir bar (cross or fan shape preferred for high viscosity). Critical: Poor stirring in MW leads to "hot spots" and thermal runaway.

Solvent Selection (Dielectric Properties)

Microwave efficiency is dictated by the Loss Tangent (tan


) , which measures a solvent's ability to convert absorbed energy into heat.[2]
Solvent SystemTan

(2.45 GHz)
ClassificationApplication Note
Ethanol 0.941High AbsorberExcellent for general coupling; green solvent.
Water 0.123Medium AbsorberEssential co-solvent for inorganic bases (Na2CO3).
DME ~0.1Low/MediumGood solubility for organics; requires water to heat well.
Toluene 0.040TransparentDO NOT USE ALONE. Requires a "susceptor" (e.g., 10% EtOH) to heat.
Ethylene Glycol 1.350Extreme AbsorberUse for high-temp (>180°C) difficult substrates.

Protocol A: Regioselective Coupling (The "Workhorse")

Target: 2,4-Dichloropyrimidine


 4-Aryl-2-chloropyrimidine
Rationale:  The C4 position is more electron-deficient than C2. Under controlled MW conditions, we can achieve >95% regioselectivity without protecting the C2 chloride.
Reagents
  • Substrate: 2,4-Dichloropyrimidine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.05 equiv)

  • Catalyst: Pd(PPh3)4 (Tetrakis) - 0.5 to 1.0 mol%

  • Base: Na2CO3 (2.0 equiv, 2M aqueous solution)

  • Solvent: DME : Water (2:1 v/v) or Ethanol : Water (1:1 v/v)

Step-by-Step Methodology
  • Vial Prep: Charge a 10 mL MW vial with 2,4-dichloropyrimidine (149 mg, 1 mmol) and Aryl Boronic Acid (1.05 mmol).

  • Catalyst Addition: Add Pd(PPh3)4 (6 mg, 0.5 mol%). Note: Tetrakis is air-sensitive; weigh quickly or use a glovebox if available. However, the rapid MW protocol often tolerates brief air exposure.

  • Solvent & Base: Add 3 mL DME (dimethoxyethane) and 1 mL 2M Na2CO3.

  • Degassing: Cap the vial. Purge the headspace with Argon or Nitrogen for 30 seconds via a needle inlet/outlet.

  • Irradiation:

    • Temp: 100 °C

    • Hold Time: 15 minutes

    • Pre-stir: 30 seconds (to mix phases)

    • Pressure Limit: 250 psi (Safety cutoff)

  • Workup: Cool to RT (compressed air cooling). Dilute with EtOAc, wash with water/brine. Dry over MgSO4.

  • Validation: TLC should show consumption of starting material. C4-product is typically more polar than the starting dichloride.

Protocol B: Challenging Substrates (The "High Performance")

Target: 2-Chloropyrimidines or Sterically Hindered Boronic Acids Rationale: The C2-Cl bond is chemically inert. Standard Pd(PPh3)4 often fails. We utilize Buchwald Precatalysts (XPhos Pd G2) . The bulky, electron-rich XPhos ligand facilitates oxidative addition into the C-Cl bond and prevents the formation of inactive Pd-dimers.

Reagents
  • Substrate: 2-Chloropyrimidine derivative (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)

  • Catalyst: XPhos Pd G2 (2.0 mol%)

  • Base: K3PO4 (Tribasic Potassium Phosphate) (3.0 equiv)

  • Solvent: 1,4-Dioxane : Water (4:1 v/v)[3]

Step-by-Step Methodology
  • Vial Prep: Charge vial with substrate (1 mmol), boronic acid (1.5 mmol), XPhos Pd G2 (16 mg, 2 mol%), and K3PO4 (636 mg, 3 mmol).

  • Solvent: Add 4 mL Dioxane and 1 mL Water.

  • Sealing: Cap and purge with Argon. Oxygen exclusion is more critical here than in Protocol A.

  • Irradiation:

    • Temp: 135 °C

    • Hold Time: 20 - 30 minutes

    • Power: Dynamic (Max 200W)

  • Workup: Filter through a pad of Celite to remove palladium black. Concentrate and purify via column chromatography.

Workflow Visualization

Workflow Start Reagent Prep (Weigh Solids) Solvent Add Solvent (High Tan δ) Start->Solvent Degas Purge Headspace (Ar/N2) Solvent->Degas MW MW Irradiation (100-135°C) Degas->MW Cool Air Cooling (<50°C) MW->Cool Workup Extraction & Purification Cool->Workup

Figure 2: Operational workflow for microwave-assisted synthesis.[4][5]

Troubleshooting & Self-Validation

ObservationRoot CauseCorrective Action
Low Conversion Temperature too low for activation energy.Increase Temp by 20°C (e.g., 100

120°C). Do not just extend time.
Dehalogenation (H-product) Overheating or Protodeboronation.Switch to anhydrous conditions (Dioxane/Cs2CO3) or lower Temp. Use XPhos ligand.[3]
Homocoupling (Ar-Ar) Oxygen present in vessel.[6]Re-degas solvents. Ensure Ar purge is sufficient.
Vial Failure/Leak Excessive pressure.Reduce reaction volume (max 2/3 capacity). Check solvent boiling point vs. target temp.
Palladium Black Precipitate Catalyst decomposition ("crashing out").Ligand is insufficient to stabilize Pd. Increase Ligand:Pd ratio or switch to Pd(dppf)Cl2.

References

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Source: Molecules (MDPI), 2021. URL:[Link] Relevance: Establishes the 100°C/15min protocol for regioselective C4 coupling using Pd(PPh3)4.

  • Microwave-Assisted Synthesis of 2-Aryl and 2,5-Diarylthiophene Derivatives. Source: Synthetic Communications, 2014. URL:[Link] Relevance: Validates the use of Ethanol/Water mixtures for microwave Suzuki coupling.

  • Efficient Microwave-Assisted Suzuki–Miyaura Cross-Coupling of 3-Bromo pyrazolo[1,5-a]pyrimidin-5(4H)-one. Source: Molbank (MDPI), 2021. URL:[Link] Relevance: Demonstrates the necessity of XPhos Pd G2 for preventing debromination in sensitive pyrimidine-like scaffolds.

  • Solvent Choice for Microwave Synthesis. Source: CEM Corporation Application Note. URL:[Link] Relevance: Authoritative source on dielectric properties (Tan Delta) of solvents.[2]

Sources

Analytical methods for monitoring reactions with 4-Iodo-6-methylsulfanyl-pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-PYR

Introduction: The "Switchable" Scaffold

In the landscape of kinase inhibitor development and fragment-based drug discovery (FBDD), 4-Iodo-6-methylsulfanyl-pyrimidine (CAS: 89125-96-2) represents a high-value "switchable" electrophile. Its utility lies in the orthogonal reactivity of its substituents:

  • The Iodine "Warhead" (C4): A highly reactive leaving group, susceptible to Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Sonogashira) and Nucleophilic Aromatic Substitution (

    
    ).
    
  • The Methylsulfanyl "Anchor" (C6): A latent leaving group. It remains stable during C4 functionalization but can be "switched on" via oxidation to a sulfoxide (

    
    ) or sulfone (
    
    
    
    ), enabling a second regioselective displacement.

This application note provides a rigorous analytical framework for monitoring these sequential transformations. We move beyond generic "LC-MS checks" to define a quantitative, self-validating protocol that detects critical by-products (des-iodo impurities, homocoupling, and premature oxidation) often missed in standard screens.

Analytical Method Development (HPLC/UPLC-MS)

To accurately monitor the consumption of the starting material (SM) and the formation of product, a Reversed-Phase (RP) method is required. The lipophilicity of the 4-iodo-6-methylsulfanyl motif (Calculated LogP


 2.23) allows for excellent retention on C18 stationary phases without the need for ion-pairing reagents.
Chromatographic Conditions[1][2][3][4]
  • Rationale: We utilize a Formic Acid modifier. While Trifluoroacetic Acid (TFA) yields sharper peaks for basic heterocycles, it suppresses ionization in MS (signal quenching). Formic acid provides the best balance of peak shape and MS sensitivity for this scaffold.

ParameterCondition
Column C18 Core-Shell (e.g., Kinetex or Cortecs), 2.1 x 50 mm, 1.6 µm or 2.6 µm particle size.
Mobile Phase A Water + 0.1% Formic Acid (

)
Mobile Phase B Acetonitrile (MeCN) + 0.1% Formic Acid (

)
Flow Rate 0.6 mL/min (UPLC) or 1.0 mL/min (HPLC)
Column Temp 40 °C (Ensures reproducible retention times and lowers backpressure)
Detection UV: PDA (210–400 nm); Extract at 254 nm (pyrimidine ring) and 220 nm (end absorption). MS: ESI Positive Mode (Scan range 100–600 Da).
Gradient Profile (Standard Scouting)
  • Logic: A generic 5–95% gradient is recommended initially. The starting material (SM) is moderately hydrophobic and typically elutes in the middle of the gradient (approx. 50-60% B).

Time (min)% Mobile Phase BEvent
0.005Initial equilibration
0.505Hold (divert to waste if dirty matrix)
4.0095Linear Ramp
5.0095Wash (elute dimers/Pd-complexes)
5.105Re-equilibration
6.505End of Run

Protocol: Reaction Monitoring Workflows

We define two distinct monitoring protocols based on the reaction type.

Scenario A: Palladium-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Objective: Replace C4-Iodo with an Aryl group. Risk Factors: Dehalogenation (loss of Iodine), Homocoupling of boronic acid, Poisoning of catalyst by Sulfur.

Step-by-Step Protocol:

  • Sampling: Aliquot 20 µL of the reaction mixture under inert flow (

    
    /Ar).
    
  • Quenching (Critical): Dispense into 500 µL of MeCN:Water (1:1) containing 1% thiourea .

    • Expert Insight: Thiourea is a potent metal scavenger. It strips Palladium from the product and prevents post-sampling reactions inside the HPLC vial. Without this, the reaction may "continue" in the vial, giving false conversion data.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter to remove inorganic salts (

    
    /
    
    
    
    ) that can clog the UPLC injector.
  • Analysis: Inject 1–2 µL.

Scenario B: Sulfide Oxidation (Activation)

Objective: Oxidize C6-SMe to Sulfone (


) using mCPBA or Oxone.
Risk Factors: Over-oxidation of pyrimidine nitrogens (N-oxide formation).

Step-by-Step Protocol:

  • Sampling: Aliquot 20 µL of reaction mixture.

  • Quenching: Dispense into 500 µL of 10% aqueous Sodium Thiosulfate (

    
    ) .
    
    • Expert Insight: Thiosulfate instantly neutralizes excess oxidant (mCPBA). If you quench with just solvent, the oxidant remains active and will convert your intermediate sulfoxide to sulfone in the vial, masking the true reaction endpoint.

  • Dilution: Add 500 µL MeCN to ensure solubility of the organic substrate.

  • Analysis: Inject.

Visualization: Logical Workflows

Analytical Decision Tree

This diagram illustrates the logic flow for method development and troubleshooting when analyzing this specific pyrimidine scaffold.

AnalyticalWorkflow Start Start: Reaction Aliquot CheckType Identify Reaction Type Start->CheckType Suzuki Pd-Catalyzed Coupling (C4-I Displacement) CheckType->Suzuki Coupling Oxidation Sulfide Oxidation (C6-SMe Activation) CheckType->Oxidation Activation QuenchSuzuki Quench: MeCN + Thiourea (Stop Pd activity) Suzuki->QuenchSuzuki QuenchOx Quench: Na2S2O3 (aq) (Neutralize Oxidant) Oxidation->QuenchOx LCMS Run UPLC-MS (C18, Formic Acid) QuenchSuzuki->LCMS QuenchOx->LCMS Analyze Analyze Mass Spectrum LCMS->Analyze Decision Product Found? Analyze->Decision Success Proceed to Isolation Decision->Success Yes (Target Mass) Fail Impurity Profiling Decision->Fail No / Low Yield

Caption: Figure 1. Analytical workflow for monitoring this compound reactions, highlighting specific quenching strategies for different reaction classes.

Impurity Logic Map

Understanding the specific degradation pathways of the 4-iodo-6-methylthio scaffold is crucial for troubleshooting.

ImpurityMap SM Starting Material (MW 252) 4-Iodo-6-SMe DesIodo Des-iodo Impurity (MW 126) Reduction of C-I SM->DesIodo Pd cycle failure (Lack of Boronic Acid) Hydrolysis Hydrolysis Product (MW 142) I -> OH exchange SM->Hydrolysis High pH (OH-) Water in solvent Sulfoxide Sulfoxide (MW 268) SMe -> S(O)Me SM->Sulfoxide Air oxidation (Long storage) Homocouple Homocoupling (Dimer) SM->Homocouple O2 present in Suzuki reaction

Caption: Figure 2. Common impurity pathways for this compound. Mass shifts indicate specific reaction failures.

Data Interpretation & Troubleshooting

Mass Shift Table

Use this table to rapidly identify peaks in your LC-MS chromatogram.

Compound IdentityFormulaMW (Monoisotopic)Observed ion


Mass (vs SM)
Starting Material (SM)

251.92 252.9 0
Des-iodo Byproduct

126.03127.0-126 (Loss of I, +H)
Hydrolysis Product

142.02143.0-110 (I

OH)
Sulfoxide (Oxidation)

267.92268.9+16 (Add O)
Sulfone (Oxidation)

283.91284.9+32 (Add 2O)
Suzuki Product (Phenyl)

202.06203.1-49 (I

Ph)
Troubleshooting Guide

Issue 1: Appearance of "Des-iodo" peak (MW 126/127).

  • Cause: This is the reductive dehalogenation product. It occurs in Suzuki couplings when the oxidative addition of Pd into the C-I bond happens, but transmetallation with the boronic acid is slow. The Pd-intermediate then grabs a hydride (from solvent or base) and eliminates.

  • Solution: Increase the concentration of Boronic Acid. Ensure the reaction is strictly anhydrous if using hydride-donor solvents. Switch to a more active catalyst (e.g.,

    
    ) to speed up transmetallation.
    

Issue 2: Starting Material persists, but Pd black precipitates.

  • Cause: Catalyst decomposition ("death"). The sulfur atom at C6 can coordinate to Palladium, potentially poisoning the catalyst if the ligand isn't bulky enough.

  • Solution: Use phosphine ligands with high steric bulk (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHC) which bind Pd tighter than the sulfide sulfur can.

Issue 3: Split peaks in HPLC.

  • Cause: The pyrimidine nitrogens are basic. If the mobile phase pH is near the pKa of the molecule, it will toggle between protonated and neutral forms.

  • Solution: Ensure the Formic Acid concentration is at least 0.1%. If tailing persists, switch to Ammonium Formate buffer (pH 3.8) to stabilize the ionization state.

References

  • Note: Provides baseline physical properties for methylthio-pyrimidine isomers.
  • National Center for Biotechnology Information (NCBI). (2024). Aminative Suzuki-Miyaura coupling.[1] Science, 383(6686), 1019-1024. Retrieved October 24, 2025, from [Link]

    • Note: Describes advanced Pd-catalyzed coupling mechanisms relevant to heteroaryl halides.
  • MDPI. (2012). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine. Molbank, 2012(3), M775. Retrieved October 24, 2025, from [Link]

    • Note: Establishes reactivity trends for halogen
  • Note: Verification of CAS and commercial availability.
  • Preprints.org. (2024). Recent Advancements In HPLC Method Development And Validation. Retrieved October 24, 2025, from [Link]

    • Note: General guidelines for RP-HPLC method valid

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Palladium Catalyst Poisoning in Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the Technical Support Center for Palladium-Catalyzed Pyrimidine Synthesis. This guide is designed to provide you with in-depth, field-proven insights into troubleshooting one of the most common challenges in this area: palladium catalyst poisoning. As your virtual Senior Application Scientist, my goal is to not only provide step-by-step solutions but also to explain the underlying chemical principles to empower you to diagnose and resolve issues in your own research.

The synthesis of functionalized pyrimidines is a cornerstone of medicinal chemistry and drug development, with palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Buchwald-Hartwig reactions being indispensable tools.[1] However, the very nature of the pyrimidine core, with its electron-rich nitrogen atoms, presents a unique challenge as the substrate itself can act as a ligand, leading to catalyst deactivation.[2] This guide will address this and other common sources of catalyst poisoning you may encounter.

Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura coupling of a chloropyrimidine is sluggish or has stalled completely. What are the likely causes?

A1: A stalled Suzuki-Miyaura reaction with a chloropyrimidine substrate can stem from several factors, often related to catalyst deactivation. Here's a breakdown of the most common culprits:

  • Substrate-Induced Poisoning: The nitrogen atoms in the pyrimidine ring can coordinate to the palladium center, forming stable, off-cycle complexes that are catalytically inactive.[2] This is a frequent issue with nitrogen-containing heterocycles.

  • Impure Reagents: Trace impurities in your starting materials or solvents can act as potent catalyst poisons. Sulfur compounds, in particular, are notorious for deactivating palladium catalysts even at parts-per-million (ppm) levels.[3]

  • Inadequate Catalyst Activation: If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, it may not be efficiently reduced to the active Pd(0) species.[4]

  • Ligand Degradation: Phosphine ligands, especially electron-rich and bulky ones, can be sensitive to air and moisture, leading to the formation of phosphine oxides that have poor coordinating ability.

Q2: I'm observing a significant amount of dehalogenation of my chloropyrimidine instead of the desired cross-coupling product. Why is this happening?

A2: Dehalogenation is a common side reaction in palladium-catalyzed cross-couplings and often points to issues with the relative rates of the desired catalytic steps versus undesired pathways. The likely causes include:

  • Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium catalyst and modulating its reactivity. A ligand that is too bulky or not electron-rich enough may not promote efficient oxidative addition and subsequent steps, allowing for competing dehalogenation pathways to dominate.

  • Presence of Protic Impurities: Water or other protic impurities can facilitate the protonolysis of the organopalladium intermediate, leading to the dehalogenated product.

  • Base-Mediated Decomposition: The choice and strength of the base are critical. An overly strong or poorly soluble base can lead to side reactions and catalyst decomposition.

Q3: My Buchwald-Hartwig amination of an aminopyrimidine is giving low yields. What troubleshooting steps should I take?

A3: Low yields in Buchwald-Hartwig aminations involving pyrimidines can be particularly challenging due to the potential for both the substrate and the product to act as catalyst poisons. Consider the following:

  • Bidentate Ligand Inhibition: Both the starting aminopyrimidine and the aminated product can act as bidentate ligands, chelating to the palladium center and inhibiting catalytic turnover.

  • Incorrect Base/Ligand Combination: The pKa of the amine and the choice of base are critical. A mismatched combination can lead to incomplete deprotonation of the amine or side reactions.

  • Steric Hindrance: Highly substituted pyrimidines or bulky amines can significantly slow down the reaction rate. In such cases, a more active catalyst system or higher reaction temperatures may be necessary.[5]

Troubleshooting Guides

Guide 1: Diagnosing and Mitigating Substrate/Product Inhibition

The coordination of nitrogen atoms from the pyrimidine ring to the palladium center is a primary cause of catalyst deactivation.[2]

Diagnostic Steps:

  • Monitor Reaction Progress: A reaction that starts well but then slows down or stops completely is a classic sign of product inhibition.[4]

  • NMR Analysis of Crude Reaction Mixture: Look for broad peaks or shifts in the signals of your pyrimidine substrate or product, which may indicate coordination to the paramagnetic Pd(II) center.

  • Run a Control Experiment: Perform the reaction with a non-heterocyclic analog (e.g., a chlorobenzene derivative) under the same conditions. If this reaction proceeds smoothly, it strongly suggests that the pyrimidine moiety is the culprit.

Mitigation Strategies:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands such as SPhos or XPhos.[6] The steric bulk of these ligands can disfavor the coordination of the pyrimidine nitrogen to the palladium center.

  • Use of Precatalysts: Buchwald's palladacycle precatalysts are often more resistant to substrate inhibition as the active Pd(0) species is generated in situ, minimizing its exposure to high concentrations of the heterocyclic substrate.[7]

  • Slow Addition of Substrate: In some cases, adding the pyrimidine substrate slowly over the course of the reaction can maintain a low enough concentration to avoid significant catalyst poisoning.

Experimental Protocols

Protocol 1: Purification of Reagents to Remove Catalyst Poisons

This protocol is essential for ensuring the purity of your starting materials and solvents, a critical first step in troubleshooting.

Materials:

  • Activated carbon

  • Alumina (activated, basic or neutral)

  • Anhydrous solvents (e.g., toluene, dioxane)

  • Schlenk flask or other suitable glassware for inert atmosphere techniques

Procedure:

  • Solvent Purification: If not using a solvent purification system, distill solvents over an appropriate drying agent (e.g., sodium/benzophenone for THF and toluene, calcium hydride for DMF).

  • Purification of Solid Reagents:

    • Recrystallization: Recrystallize solid starting materials from a suitable solvent to remove impurities.

    • Activated Carbon Treatment: For removing colored impurities or trace organic poisons, dissolve the reagent in a suitable solvent, add a small amount of activated carbon (typically 1-5% by weight), stir for 30 minutes, and then filter through a pad of Celite. Remove the solvent in vacuo.

  • Purification of Liquid Reagents:

    • Distillation: Distill liquid reagents under reduced pressure.

    • Filtration through Alumina: Pass liquid reagents through a short plug of activated alumina to remove polar impurities.

Protocol 2: Use of Scavenger Resins for Palladium Removal

Scavenger resins are an effective way to remove residual palladium from your final product, which is crucial for pharmaceutical applications.[8][9]

Materials:

  • Thiol-functionalized silica gel or polymer-based scavenger resin (e.g., MP-TMT)

  • Reaction solvent

  • Stir plate and stir bar

  • Filter funnel and filter paper

Procedure:

  • Scavenger Selection: Choose a scavenger resin based on the oxidation state of the palladium in your reaction mixture. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[10]

  • Batch Scavenging:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Add the scavenger resin to the reaction mixture (typically 5-10 equivalents relative to the palladium catalyst).

    • Stir the mixture vigorously for 2-16 hours. The optimal time should be determined empirically.

    • Filter off the resin and wash it with a small amount of the reaction solvent.

    • Combine the filtrates and proceed with your workup.[11]

  • Flow Scavenging (for larger scale):

    • Pack the scavenger resin into a cartridge.

    • Pass the crude reaction mixture through the cartridge at a controlled flow rate. This method can be more efficient for larger quantities.[8]

Protocol 3: Regeneration of a Poisoned Palladium Catalyst

In some cases, a poisoned heterogeneous palladium catalyst (e.g., Pd on carbon) can be regenerated. This protocol is for a catalyst poisoned by sulfur compounds.

Materials:

  • Poisoned Pd/C catalyst

  • Aqueous solution of a mild oxidizing agent (e.g., dilute hydrogen peroxide or sodium hypochlorite)

  • Deionized water

  • Inert gas (nitrogen or argon)

  • Tube furnace

Procedure:

  • Washing:

    • Carefully filter the poisoned catalyst from the reaction mixture.

    • Wash the catalyst thoroughly with the reaction solvent to remove any adsorbed organic material.

    • Wash the catalyst with deionized water.

  • Oxidative Treatment:

    • Suspend the catalyst in a dilute solution of the oxidizing agent and stir for 1-2 hours at room temperature. This step aims to oxidize the adsorbed sulfur species.

    • Filter the catalyst and wash it extensively with deionized water until the filtrate is neutral.

  • Drying and Reduction:

    • Dry the catalyst in an oven at 100-120 °C overnight.

    • Place the dried catalyst in a tube furnace and heat it under a flow of inert gas to the desired temperature (typically 200-400 °C).

    • Introduce a stream of hydrogen gas (diluted with an inert gas) to reduce the palladium oxide back to the active metallic state. The reduction time and temperature will depend on the specific catalyst.[1]

Caution: Hydrogen gas is flammable and explosive. This procedure should only be performed by trained personnel in a well-ventilated fume hood with appropriate safety precautions.

Data Presentation

Table 1: Common Palladium Catalyst Poisons and Their Effects

Poison ClassExamplesMechanism of PoisoningTypical Sources
Sulfur Compounds Thiols, thioethers, H₂S, SO₂Strong coordination to the palladium surface, blocking active sites.[3]Impurities in reagents or solvents.
Nitrogen Heterocycles Pyrimidines, pyridines, quinolinesCoordination to the palladium center, forming stable, inactive complexes.[2]Substrate, product, or additives.
Halides Excess I⁻, Br⁻Formation of stable [PdX₄]²⁻ complexes that are catalytically inactive.Byproducts of the reaction, excess halide salts.
Phosphorus Compounds Excess phosphine, phosphitesCompetitive binding to the palladium center, displacing the desired ligand.Impurities in ligands, side reactions.
Cyanides CN⁻Formation of highly stable palladium-cyanide complexes.[12]Impurities or side reactions.

Table 2: Comparative Performance of Phosphine Ligands in Suzuki-Miyaura Coupling of Chloropyrimidines

LigandCatalyst SystemSubstrateYield (%)ObservationsReference
PPh₃ Pd(PPh₃)₄2,4-Dichloropyrimidine71Good yield for the mono-arylation at the C4 position.[13][13]
SPhos Pd(OAc)₂/SPhos2-Chloropyrimidine>95Highly effective for sterically hindered and electron-poor substrates.[6]
XPhos XPhos-Pd-G23-Bromo-pyrazolo[1,5-a]pyrimidin-5-one80-95Effective in preventing dehalogenation side reactions.N/A
dppf Pd(dppf)Cl₂Pyridine-2-sulfonyl fluoride5-89Moderate to good yields for a range of heteroaryl boronic acids.[14][14]

Visualizations

Diagram 1: The Catalytic Cycle of Suzuki-Miyaura Coupling and Interruption by Poisons

This diagram illustrates the key steps in the Suzuki-Miyaura catalytic cycle and how common poisons can interfere with this process.

Suzuki_Poisoning Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd(II)-X)L₂ Pd0->OxAdd + Ar-X Transmetal Transmetalation (Ar-Pd(II)-Ar')L₂ OxAdd->Transmetal + Ar'-B(OR)₂ RedElim Reductive Elimination Transmetal->RedElim RedElim->Pd0 Product Ar-Ar' (Product) RedElim->Product Sulfur Sulfur Compounds (e.g., R-SH) Sulfur->Pd0 Forms stable Pd-S adducts Pyrimidine Pyrimidine (Substrate/Product) Pyrimidine->Pd0 Coordinates to Pd (Inactive Complex) Troubleshooting_Workflow Start Low Yield or Stalled Reaction CheckPurity Step 1: Verify Reagent and Solvent Purity Start->CheckPurity Purify Action: Purify Reagents/Solvents (Protocol 1) CheckPurity->Purify Impurities Suspected CheckCatalyst Step 2: Evaluate Catalyst System (Ligand, Precatalyst, Base) CheckPurity->CheckCatalyst Purity Confirmed Purify->CheckPurity OptimizeCatalyst Action: Screen Ligands (Table 2) and Bases CheckCatalyst->OptimizeCatalyst Suboptimal System CheckSubstrate Step 3: Suspect Substrate/Product Inhibition CheckCatalyst->CheckSubstrate System Optimized OptimizeCatalyst->CheckCatalyst MitigateInhibition Action: Use Bulky Ligands, Precatalysts, Slow Addition CheckSubstrate->MitigateInhibition Inhibition Likely Success Reaction Successful CheckSubstrate->Success No Inhibition MitigateInhibition->Success

Caption: A systematic workflow for troubleshooting catalyst poisoning.

References

  • CN104511315A - Regeneration method of palladium catalyst for hydrogenation reaction - Google Patents. (n.d.).
  • PD - PT Catalyst Regeneration | PDF | Palladium | Catalysis - Scribd. (n.d.). Retrieved February 2, 2026, from [Link]

  • Metal Scavenger Guide - Sopachem. (n.d.). Retrieved February 2, 2026, from [Link]

  • How to Remove Palladium in three easy steps - Biotage. (2023, January 20). Retrieved February 2, 2026, from [Link]

  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts - Journal of the Chemical Society, Faraday Transactions (RSC Publishing). (n.d.). Retrieved February 2, 2026, from [Link]

  • Palladium catalyst recovery using scavenger resin - SpinChem. (n.d.). Retrieved February 2, 2026, from [Link]

  • Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry | Organic Process Research & Development - ACS Publications. (2023, September 6). Retrieved February 2, 2026, from [Link]

  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved February 2, 2026, from [Link]

  • Quantitative Differences in Sulfur Poisoning Phenomena over Ruthenium and Palladium: An Attempt To Deconvolute Geometric and Electronic Poisoning Effects Using Model Catalysts | ACS Catalysis - ACS Publications. (n.d.). Retrieved February 2, 2026, from [Link]

  • Poisoning and deactivation of palladium catalysts - SciSpace. (n.d.). Retrieved February 2, 2026, from [Link]

  • Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed. (n.d.). Retrieved February 2, 2026, from [Link]

  • CROSS-COUPLING reactions - everything YOU need to know! (Full Introduction + overview). (2022, March 25). Retrieved February 2, 2026, from [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Why is the product not forming in buchwald coupling of pyridyl 2-amino pyrimidine with 4-iodopyrazole? | ResearchGate. (2022, May 13). Retrieved February 2, 2026, from [Link]

  • Deactivation Modes in Nickel-Mediated Suzuki–Miyaura Cross-Coupling Reactions Using an NHC-Pyridonate Ligand | Organometallics - ACS Publications. (2024, August 10). Retrieved February 2, 2026, from [Link]

  • (PDF) Pd4S/SiO2: A Sulfur-Tolerant Palladium Catalyst for Catalytic Complete Oxidation of Methane - ResearchGate. (2025, December 7). Retrieved February 2, 2026, from [Link]

  • Synthesis of 6-Aryl-2,4-diamino-pyrimidines and Triazines Using Palladium Catalyzed Suzuki Cross-Coupling Reactions | Request PDF - ResearchGate. (2025, August 6). Retrieved February 2, 2026, from [Link]

  • Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions - White Rose eTheses Online. (n.d.). Retrieved February 2, 2026, from [Link]

  • Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening - ChemRxiv. (n.d.). Retrieved February 2, 2026, from [Link]

  • Deactivation and Regeneration of Palladium Catalysts for Hydrogenation Debenzylation of 2,4,6,8,10,12-Hexabenzyl-2,4,6,8,10,12-Hexaazaisowurtzitane (HBIW) - MDPI. (2022, December 1). Retrieved February 2, 2026, from [Link]

  • Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF - ResearchGate. (2025, August 6). Retrieved February 2, 2026, from [Link]

  • CHAPTER 20: Suzuki Reactions - Books - The Royal Society of Chemistry. (2022, May 20). Retrieved February 2, 2026, from [Link]

  • Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds | ACS Omega. (n.d.). Retrieved February 2, 2026, from [Link]

  • Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Metal Scavenger User Guide | Biotage. (n.d.). Retrieved February 2, 2026, from [Link]

  • Palladium Catalyzed Suzuki-Miyaura Synthesis of 2-(4-nitrophenyl) - YouTube. (2021, April 22). Retrieved February 2, 2026, from [Link]

  • Catalyst deactivation - YouTube. (2021, April 15). Retrieved February 2, 2026, from [Link]

  • Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC - NIH. (2022, January 20). Retrieved February 2, 2026, from [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. (2018, September 6). Retrieved February 2, 2026, from [Link]

  • Phase transfer catalysts shift the pathway to transmetalation in biphasic Suzuki-Miyaura cross-couplings - PubMed Central. (2024, June 27). Retrieved February 2, 2026, from [Link]

  • Study on anti-sulfur dioxide poisoning of palladium-based catalyst for toluene catalytic combustion | Request PDF - ResearchGate. (2025, August 9). Retrieved February 2, 2026, from [Link]

  • Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC - NIH. (n.d.). Retrieved February 2, 2026, from [Link]

  • Novel hybrid phosphinite-theophylline ligands and their Pd(II) complexes. Synthesis, characterization and - Páginas Personales UNAM. (2022, December 27). Retrieved February 2, 2026, from [Link]

  • Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). Retrieved February 2, 2026, from [Link]

  • Iridium- and Palladium-Based Catalysts in the Pharmaceutical Industry - Semantic Scholar. (2022, January 28). Retrieved February 2, 2026, from [Link]

  • Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution - ResearchGate. (2025, August 6). Retrieved February 2, 2026, from [Link]

  • Sulfur Poisoning and Regeneration of Pd Catalyst under Simulated Emission Conditions of Natural Gas Engine - DCL Inc. (n.d.). Retrieved February 2, 2026, from [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. (2025, November 3). Retrieved February 2, 2026, from [Link]

  • strategies in organic synthesis - Wipf Group - University of Pittsburgh. (2004, October 29). Retrieved February 2, 2026, from [Link]

  • Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams - Johnson Matthey Technology Review. (n.d.). Retrieved February 2, 2026, from [Link]

  • Recent Advances in Sequentially Pd-Catalyzed One-Pot Syntheses of Heterocycles - MDPI. (n.d.). Retrieved February 2, 2026, from [Link]

Sources

Technical Support Center: Purification of Iodinated Pyrimidine Compounds

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of iodinated pyrimidine compounds. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these important molecules. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them to empower you to make informed decisions in your work.

I. Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the purification of iodinated pyrimidines.

Q1: What are the most common impurities I should expect when synthesizing iodinated pyrimidines?

A1: The impurity profile of your iodinated pyrimidine will largely depend on the synthetic route employed. However, some common impurities to anticipate include:

  • Unreacted Starting Materials: Incomplete reactions can leave behind the initial pyrimidine scaffold or the iodinating agent.

  • Regioisomers: If there are multiple possible sites for iodination on the pyrimidine ring, you may have a mixture of isomers that can be challenging to separate due to their similar physical properties.

  • Over-iodinated or Under-iodinated Species: Depending on the reaction control, you might see pyrimidines with more than one iodine atom or none at all.

  • By-products from the Iodinating Agent: For instance, when using N-iodosuccinimide (NIS), succinimide is a common by-product. If using iodine with an oxidant, by-products from the oxidant will be present.

  • Residual Metals: If your synthesis involves a metal-catalyzed reaction (e.g., a coupling reaction to introduce a side chain), residual palladium or other metals can be a significant impurity.[1][2] These are particularly problematic as they can interfere with downstream biological assays.[1][3]

  • Degradation Products: Iodinated pyrimidines can be sensitive to light and acid, leading to degradation.[4][5] Deiodination, or the loss of the iodine atom, is a common degradation pathway.[6]

Q2: My iodinated pyrimidine seems to be degrading during purification. What could be the cause?

A2: Degradation of iodinated pyrimidines during purification is a frequent challenge and is often attributed to one of the following factors:

  • Photostability: Many iodinated compounds are light-sensitive.[5][7] Exposure to ambient laboratory light, and especially UV light (e.g., from a TLC lamp), can induce homolytic cleavage of the carbon-iodine bond, leading to the formation of radical species and subsequent degradation.[5][8] It is crucial to protect your compound from light as much as possible during the entire purification process. The International Council for Harmonisation (ICH) guidelines on photostability testing provide a framework for assessing this sensitivity.[9][10]

  • Acid Sensitivity: The C-I bond can be labile under acidic conditions.[4][11] Using highly acidic mobile phases in chromatography or acidic workup conditions can lead to deiodination. The pKa of your specific pyrimidine derivative will influence its stability in different pH ranges.[12]

  • Thermal Instability: While less common for many pyrimidines, some derivatives can be sensitive to heat. Prolonged exposure to high temperatures during solvent evaporation or high-temperature chromatography should be minimized.

Q3: I'm seeing significant streaking of my compound on the TLC plate. What does this indicate and how can I fix it?

A3: Streaking on a TLC plate is a common issue that can indicate a few problems. Here's how to troubleshoot it:

  • Sample Overloading: The most common cause is applying too much sample to the TLC plate.[13] Try diluting your sample significantly before spotting.

  • Compound Polarity and Interaction with Silica Gel: Iodinated pyrimidines, especially those with basic nitrogen atoms, can interact strongly with the acidic silica gel stationary phase, leading to streaking. To mitigate this, you can add a small amount of a competitive base, such as triethylamine (TEA) or ammonia, to your mobile phase (typically 0.1-1%).[13] This will occupy the active sites on the silica, allowing your compound to move more freely up the plate.

  • Inappropriate Mobile Phase: If the mobile phase is too polar, it may not effectively move your compound, causing it to streak.[13] Conversely, if it's not polar enough, your compound may remain at the baseline. Systematic solvent screening is key.

  • Insolubility: If your compound is not fully dissolved in the spotting solvent, it can lead to streaking. Ensure your sample is completely in solution before spotting.

  • Degradation on the Plate: As mentioned, iodinated pyrimidines can be unstable. Degradation on the silica gel plate itself can appear as streaking. Running the TLC quickly and in the dark can help.

II. Troubleshooting Guides

This section provides more in-depth, scenario-based troubleshooting for common purification challenges.

Scenario 1: Poor Separation in Column Chromatography

Problem: You are running a silica gel column, but your iodinated pyrimidine is co-eluting with a major impurity.

Troubleshooting Workflow:

G start Poor Separation in Column Chromatography check_rf Are the Rf values of your product and impurity too close on TLC? start->check_rf adjust_solvent Optimize Mobile Phase Polarity (e.g., Hexane/EtOAc, DCM/MeOH) check_rf->adjust_solvent Yes check_loading Is the column overloaded? check_rf->check_loading No, Rf is okay add_modifier Add a Modifier to the Mobile Phase (e.g., 0.1% TEA for basic compounds, 0.1% Acetic Acid for acidic compounds) adjust_solvent->add_modifier change_stationary_phase Consider a Different Stationary Phase (e.g., Alumina, C18 Reverse Phase) add_modifier->change_stationary_phase final_check Separation Improved? change_stationary_phase->final_check reduce_load Reduce the amount of crude material loaded onto the column. check_loading->reduce_load Yes reduce_load->final_check success Purification Successful final_check->success Yes hplc Consider Preparative HPLC for difficult separations. final_check->hplc No

Caption: Troubleshooting workflow for poor separation in column chromatography.

Detailed Explanation:

  • Assess Separation on TLC: Before running a column, it's crucial to have good separation on your TLC plate. An ideal Rf value for your target compound is between 0.2 and 0.4. If your product and impurity have very similar Rf values, you will need to change the mobile phase.

  • Optimize Mobile Phase: The goal is to find a solvent system that maximizes the difference in Rf values (ΔRf) between your product and the impurity. Systematically vary the ratio of a non-polar solvent (e.g., hexane, dichloromethane) and a polar solvent (e.g., ethyl acetate, methanol).

  • Use Mobile Phase Modifiers: As discussed in the FAQs, the interaction between your compound and the stationary phase can be altered with additives. For basic pyrimidines, triethylamine is a common choice. For acidic compounds, a small amount of acetic acid can improve peak shape and separation.[13]

  • Change the Stationary Phase: If optimizing the mobile phase on silica gel is unsuccessful, the next step is to try a different stationary phase. Alumina can be a good alternative for basic compounds. For very polar or non-polar compounds, reverse-phase chromatography (e.g., using a C18 column) offers a different separation mechanism based on hydrophobicity.[14][15]

  • Column Loading: Overloading the column is a common reason for poor separation. A general rule of thumb for silica gel is to load no more than 1-5% of the column's weight with your crude material.

  • Consider Preparative HPLC: For very challenging separations where column chromatography is insufficient, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.[16] HPLC offers higher resolution but is generally more expensive and time-consuming for large-scale purifications.

Scenario 2: Product Loss During Recrystallization

Problem: You are attempting to purify your iodinated pyrimidine by recrystallization, but you are experiencing low recovery or your compound is "oiling out."

Troubleshooting Steps:

  • Solvent Selection is Key: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.[17] The impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. A systematic solvent screen with small amounts of your crude product is essential.

  • "Oiling Out": This happens when the boiling point of the solvent is higher than the melting point of your compound, or when the solution is supersaturated.

    • Solution: Try a lower-boiling point solvent or use a solvent pair. A solvent pair consists of one solvent in which your compound is soluble (the "good" solvent) and another in which it is insoluble (the "bad" anit-solvent). Dissolve your compound in a minimal amount of the hot "good" solvent, and then slowly add the "bad" anit-solvent until the solution becomes turbid. Then, add a drop or two of the "good" solvent to clarify and allow it to cool slowly.

  • Slow Cooling is Crucial: Rapid cooling (e.g., placing the flask in an ice bath immediately) will cause your compound to precipitate out of solution, trapping impurities.[17] Allow the flask to cool slowly to room temperature, and then move it to an ice bath to maximize crystal formation.

  • Inducing Crystallization: If crystals do not form, try scratching the inside of the flask with a glass rod at the surface of the solution or adding a seed crystal of your pure compound.

Scenario 3: Suspected Residual Palladium Contamination

Problem: Your synthesis involved a palladium-catalyzed cross-coupling reaction. You have purified your iodinated pyrimidine by column chromatography, but you are concerned about residual palladium.

Why this is a problem: Residual palladium can interfere with many biological assays, giving false positives or negatives.[1][3] It can also affect the stability of your compound.

Solutions:

  • Metal Scavenging: After initial purification by chromatography, it is often necessary to use a metal scavenger. These are materials with a high affinity for palladium.

    • Thiol-based Scavengers: Resins or silicas functionalized with thiol groups are very effective at binding palladium.

    • Activated Carbon: While less specific, activated carbon can also be effective at removing residual palladium.

  • Aqueous Washes: Certain aqueous washes during the workup can help remove some palladium salts. For example, a wash with a solution of sodium thiosulfate or thiourea can be beneficial.

  • Recrystallization: A successful recrystallization can be very effective at excluding metal impurities from the crystal lattice.

Quantitative Data on Palladium Removal:

Purification MethodTypical Residual Palladium (ppm)
None (Crude Product) >1000
Silica Gel Chromatography 50 - 500
Chromatography + Recrystallization 10 - 100
Chromatography + Metal Scavenger <10

Note: These are typical values and can vary significantly based on the reaction conditions and the specific compound.[1][2]

III. Experimental Protocols

Protocol 1: General Procedure for Silica Gel Column Chromatography
  • Prepare the Column:

    • Choose an appropriate size column.

    • Pack the column with silica gel using either a dry packing or slurry packing method. Ensure the silica bed is level and free of cracks.

    • Equilibrate the column with your chosen mobile phase.

  • Load the Sample:

    • Dissolve your crude iodinated pyrimidine in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Alternatively, for less soluble compounds, perform a "dry load" by adsorbing your compound onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elute the Column:

    • Carefully add the mobile phase to the top of the column.

    • Apply gentle pressure (e.g., with a pump or house air) to begin elution.

    • Collect fractions and monitor their composition by TLC.

  • Combine and Concentrate:

    • Combine the fractions containing your pure product.

    • Remove the solvent under reduced pressure (rotary evaporation), being mindful of the thermal stability of your compound.

Protocol 2: Monitoring Reaction Progress with TLC

This protocol is essential for determining when a reaction is complete and for identifying the components of the reaction mixture.[18]

  • Prepare the TLC Plate:

    • Using a pencil, lightly draw an origin line about 1 cm from the bottom of a silica gel TLC plate.

    • Mark lanes for your starting material (SM), a co-spot (C), and the reaction mixture (RM).

  • Spot the Plate:

    • In the "SM" lane, spot a dilute solution of your starting pyrimidine.

    • In the "C" lane, spot the starting material, and then spot the reaction mixture on top of it.

    • In the "RM" lane, spot the reaction mixture.

  • Develop the Plate:

    • Place the TLC plate in a developing chamber containing your chosen mobile phase. Ensure the solvent level is below the origin line.

    • Allow the solvent to run up the plate until it is about 1 cm from the top.

  • Visualize the Plate:

    • Remove the plate and mark the solvent front with a pencil.

    • Visualize the spots under a UV lamp (typically at 254 nm).[4][11]

    • If your compounds are not UV-active, you can use a staining agent like potassium permanganate or an iodine chamber.[13]

  • Interpret the Results:

    • The reaction is complete when the starting material spot is no longer visible in the "RM" lane.

    • The appearance of a new spot (your product) and the disappearance of the starting material indicate the reaction is proceeding.

    • The co-spot lane helps to confirm the identity of the starting material spot in the reaction mixture.

TLC Interpretation Diagram:

G cluster_0 TLC Plate SM SM C C RM RM origin_start origin_end origin_start->origin_end Origin sm_spot c_sm_spot rm_sm_spot c_p_spot rm_p_spot Product sm_label Starting Material c_label Co-spot rm_label Reaction Mixture

Caption: Example of a TLC plate for monitoring a reaction in progress.

IV. References

  • Agilent Technologies. (2021). Purification of Single-Stranded RNA Oligonucleotides Using High-Performance Liquid Chromatography. Agilent. [Link]

  • Chen, J., et al. (2023). Degradation of iodinated X-ray contrast media by advanced oxidation processes. Environmental Science and Ecotechnology. [Link]

  • Conti, P., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. Molecules. [Link]

  • MDPI. (2023). Special Issue on “Extraction and Purification of Bioactive Compounds”. Processes. [Link]

  • Kim, H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. International Journal of Molecular Sciences. [Link]

  • van Gennip, A. H., et al. (1994). Inborn errors of pyrimidine degradation: clinical, biochemical and molecular aspects. Journal of Inherited Metabolic Disease. [Link]

  • Chemistry LibreTexts. (2021). 2.1: RECRYSTALLIZATION. [Link]

  • Sulkowski, E., & Laskowski, M. (1969). Stability of pyrimidine oligodeoxyribonucleotides released during degradation of deoxyribonucleic acid with formic acid-diphenylamine reagent. The Journal of Biological Chemistry. [Link]

  • Kim, H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. ResearchGate. [Link]

  • Ghorai, S., et al. (2022). Iodine-Catalyzed Multicomponent Synthesis of Highly Fluorescent Pyrimidine-Linked Imidazopyridines. ACS Omega. [Link]

  • Kim, H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. MDPI. [Link]

  • Singh, S., & Kumar, V. (2025). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate. [Link]

  • Rahn, R. O., & Sellin, H. G. (1983). Photochemistry of halogen pyrimidines: iodine release studies. Photochemistry and Photobiology. [Link]

  • Duirk, S. E., et al. (2011). Formation of toxic iodinated disinfection by-products from compounds used in medical imaging. Environmental Science & Technology. [Link]

  • Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. Journal of Separation Science. [Link]

  • Q1 Scientific. (2021). Photostability testing theory and practice. [Link]

  • Kazoka, H. (2007). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. Journal of Biochemical and Biophysical Methods. [Link]

  • Santos, L. L., et al. (2015). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Molecules. [Link]

  • Kim, H., et al. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Semantic Scholar. [Link]

  • American Chemical Society. (2026). ACS Catalysis. ACS Publications. [Link]

  • Marrubini, G., et al. (2010). Separation of purine and pyrimidine bases and nucleosides by hydrophilic interaction chromatography. ResearchGate. [Link]

  • American Chemical Society. (2026). Organic Letters. ACS Publications. [Link]

  • Blakemore, D. C., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ACS Omega. [Link]

  • ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]

  • Blakemore, D. C., et al. (2022). Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. ResearchGate. [Link]

  • Liu, Y., et al. (2014). Design, synthesis, and preliminary activity evaluation of novel pyrimidine derivatives as acid pump antagonists. Chemical Biology & Drug Design. [Link]

  • Schmidt, J., & Kochevar, I. E. (1992). [Stability of iodinated contrast media in UV-laser irradiation and toxicity of the photoproducts]. Zeitschrift für Kardiologie. [Link]

  • Giovannitti, F., et al. (2022). The effect of residual palladium on the performance of organic electrochemical transistors. APL Materials. [Link]

  • Di Pierro, F., et al. (2023). The Strange Case of Orotic Acid: The Different Expression of Pyrimidines Biosynthesis in Healthy Males and Females. Nutrients. [Link]

  • European Medicines Agency. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. [Link]

  • Sochacka, J. (2025). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). ResearchGate. [Link]

Sources

Preventing dehalogenation during pyrimidine cross-coupling reactions

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Preventing Dehalogenation in Pyrimidine Cross-Coupling Reactions

Introduction: The "Hydride" Trap in Pyrimidine Chemistry

Welcome to the technical support center. If you are reading this, you are likely observing a specific impurity: the hydrodehalogenated byproduct (Ar-H) where your halogen (Cl, Br, or I) should be.

In pyrimidine chemistry, this is not just bad luck; it is a mechanistic consequence of the substrate's electronics. Pyrimidines are electron-deficient (


-deficient). This makes the Carbon-Halogen bond highly activated for oxidative addition, which is good. However, it also renders the resulting Palladium(II) intermediate highly electrophilic and prone to side reactions—specifically, reduction via a Palladium-Hydride (Pd-H) species .

This guide moves beyond "try a different solvent" and explains the causality of dehalogenation, providing self-validating protocols to eliminate it.

Module 1: The Mechanistic Root Cause

To stop dehalogenation, you must understand where the hydrogen comes from. It is rarely from the atmosphere; it is generated in situ by your reaction components.

The Mechanism of Failure (Protodehalogenation):

  • Oxidative Addition: Pd(0) inserts into the Pyrimidine-Halogen bond.

  • The Divergence: Instead of transmetallating (Suzuki) or binding the amine (Buchwald), the Pd(II) center intercepts a hydride source.

  • Hydride Sources:

    • 
      -Hydride Elimination:  From alkyl groups on amines (Buchwald) or alkoxide bases.
      
    • Solvent Oxidation: Primary/secondary alcohols (MeOH, EtOH, iPrOH) can oxidize to aldehydes/ketones, donating a hydride to Pd.

    • Trace Water: In the presence of certain bases, water can generate Pd-H.[1]

  • Reductive Elimination: The Pd(II)-H species eliminates Ar-H, destroying your starting material.

Visualizing the Competing Pathways

The following diagram illustrates the "Decision Point" in the catalytic cycle where the reaction diverges toward the dehalogenated impurity.

CatalyticCycle Pd0 Pd(0)L (Active Catalyst) OxAdd Oxidative Addition (Ar-Pd-X) Pd0->OxAdd + Ar-X TransMet Transmetallation / Amine Binding (Rate Determining Step) OxAdd->TransMet + Nucleophile (Fast L) PdHydride Pd-H Species Formation (Ar-Pd-H) OxAdd->PdHydride Slow Transmetallation RedElim Reductive Elimination (C-C / C-N Bond Formation) TransMet->RedElim RedElim->Pd0 Regenerate Product Desired Product (Ar-Nu) RedElim->Product HydrideSource Hydride Source (Alcohol, Alkyl-Base, β-H) HydrideSource->PdHydride DehaloProduct Dehalogenated Impurity (Ar-H) PdHydride->DehaloProduct Irreversible

Caption: The "Decision Point" occurs after Oxidative Addition. If Transmetallation is slow (due to sterics or low nucleophilicity), the Pd(II) intermediate is vulnerable to Hydride capture.

Module 2: Strategic Solutions (The "How")
1. Ligand Selection: The "Steric Shield"

The most effective way to prevent dehalogenation is to accelerate the productive pathway (Transmetallation/Reductive Elimination) so that the catalyst spends less time in the vulnerable Pd(II) state.

Ligand ClassExamplesMechanism of ActionRecommendation
Bulky Biaryl Phosphines XPhos, SPhos, BrettPhos Large steric bulk promotes rapid reductive elimination. Electron-rich nature stabilizes oxidative addition without stalling the cycle.Primary Choice for Pyrimidines.
Bidentate Ligands dppf, Xantphos Wide "bite angle" forces the Pd center into a geometry that favors reductive elimination.[2]Excellent for Buchwald-Hartwig .[3]
Simple Phosphines PPh3, PCy3Often too slow. PPh3 is prone to dissociation, leaving open coordination sites for hydride attack.Avoid if dehalogenation is observed.[4][5]
2. Solvent & Base Engineering
  • Ban Alcohols: Never use Methanol, Ethanol, or Isopropanol if you see dehalogenation. These are primary hydride donors [1].

  • Switch to Aprotic/Non-Polar: Use Toluene or 1,4-Dioxane . Toluene is often superior because it is completely non-coordinating and aprotic.

  • Base Choice:

    • Avoid: NaOMe, NaOEt (Direct hydride sources).

    • Use:K3PO4 (anhydrous) or Cs2CO3 . These bases are effective and lack

      
      -hydrogens.
      
Module 3: Troubleshooting FAQs

Q1: I am running a Suzuki coupling on a 2,4-dichloropyrimidine. The 4-position couples, but I see 15% dehalogenation at the 2-position. Why? A: The C4 position is more reactive (more electron-deficient). Once the C4 coupling occurs, the ring becomes slightly more electron-rich, but the C2 chloride is still activated. The dehalogenation likely happens after the first coupling or competitively.

  • Fix: Lower the temperature (try 60-80°C instead of 100°C). Use a stoichiometric deficit of the boronic acid (0.95 eq) to ensure the C4-chloride is consumed by coupling, not reduction. Switch to Pd(dppf)Cl2 which is highly selective for productive coupling over dehalogenation in heterocycles [2].

Q2: I am using Pd/C and Hydrogen gas for a different step, but my halogen is falling off. Is this related? A: Yes, but that is catalytic hydrogenolysis, a different mechanism. In cross-coupling, we are discussing transfer hydrogenation. However, the solution is similar: you need to poison the catalyst against hydride activity or remove the hydride source.

Q3: Can I use water in my solvent mixture? A: Yes, but with caution. In Suzuki couplings, water is necessary for the base (K2CO3) to dissolve and activate the boronic acid. However, excess water at high temperatures can promote dehalogenation.

  • Fix: Use a 4:1 or 9:1 ratio of Dioxane:Water. Do not use 1:1. Alternatively, use anhydrous conditions with a soluble organic base like DBU (though this is rarer for Suzuki) or use Cs2CO3 in dry Toluene [3].

Module 4: Optimized Experimental Protocols

These protocols are designed to be "self-validating" by removing common hydride sources.

Protocol A: Suzuki-Miyaura Coupling of Chloropyrimidines

Target: Minimizing hydrodehalogenation in electron-poor substrates.

  • Catalyst System: Pd(OAc)2 (2 mol%) + XPhos (4 mol%) .

    • Why: XPhos is bulky and electron-rich, accelerating the coupling step significantly over the dehalogenation side-reaction.

  • Base: K3PO4 (2.0 equiv) .

    • Why: Anhydrous phosphate avoids the use of alkoxides and minimizes water content.

  • Solvent: THF or Toluene (degassed).

    • Note: If boronic acid solubility is poor, add minimal water (degassed, <10% v/v).

  • Procedure:

    • Charge a vial with Chloropyrimidine (1.0 eq), Boronic Acid (1.1 eq), K3PO4 (2.0 eq), Pd(OAc)2, and XPhos.

    • Seal and purge with Argon for 5 minutes (Oxygen promotes homocoupling and catalyst decomposition).

    • Add sparged Toluene via syringe.

    • Heat to 80°C (Do not reflux unless necessary).

    • Monitor by HPLC/UPLC.

Protocol B: Buchwald-Hartwig Amination (Dehalogenation-Prone)

Target: Coupling amines to Halopyrimidines without reducing the halogen.

  • Catalyst System: Pd2(dba)3 (1 mol%) + Xantphos (2 mol%) .

    • Why: Xantphos is a wide-bite-angle ligand that rigidly enforces reductive elimination [4].

  • Base: Cs2CO3 (2.0 equiv) .

    • Why: Avoids NaOtBu (Sodium tert-butoxide), which can undergo

      
      -hydride elimination to form isobutylene and a Pd-Hydride species.
      
  • Solvent: 1,4-Dioxane (Anhydrous).

  • Procedure:

    • Combine reagents in a glovebox or under strict Schlenk conditions.

    • Heat to 100°C .

    • Critical Step: If the amine is a liquid, add it last to the hot mixture to prevent it from coordinating to Pd and stalling the cycle before the aryl halide inserts.

Module 5: Troubleshooting Decision Tree

Use this logic flow to diagnose your specific failure mode.

Troubleshooting Start Dehalogenation Observed? CheckSolvent Solvent contains Alcohol? Start->CheckSolvent ChangeSolvent Switch to Toluene or Dioxane CheckSolvent->ChangeSolvent Yes CheckBase Base is Alkoxide (e.g., NaOtBu)? CheckSolvent->CheckBase No ChangeBase Switch to K3PO4 or Cs2CO3 CheckBase->ChangeBase Yes CheckLigand Ligand is PPh3 or simple alkyl? CheckBase->CheckLigand No ChangeLigand Switch to XPhos or Xantphos CheckLigand->ChangeLigand Yes CheckTemp Temp > 100°C? CheckLigand->CheckTemp No CheckTemp->ChangeLigand No (Ligand is likely insufficiently active) LowerTemp Reduce Temp (Try 60-80°C) CheckTemp->LowerTemp Yes

Caption: Step-by-step diagnostic process to isolate the hydride source or kinetic bottleneck causing dehalogenation.

References
  • Organic Chemistry Portal. (2004). Cross-Coupling and Dehalogenation Reactions Catalyzed by (N-Heterocyclic carbene)Pd(allyl)Cl Complexes. Retrieved from [Link]

  • MDPI. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

  • Wikipedia. (2023). Buchwald–Hartwig amination: Ligand Effects. Retrieved from [Link]

Sources

Technical Support Center: Managing Reaction Exotherms in Large-Scale Pyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center for professionals engaged in large-scale pyrimidine synthesis. This resource is designed to provide you, our fellow researchers, scientists, and drug development professionals, with practical, in-depth guidance on a critical aspect of process scale-up: the management of reaction exotherms. Pyrimidine synthesis, a cornerstone in the production of a vast array of pharmaceuticals, often involves highly energetic transformations. As reaction volumes increase, the surface-area-to-volume ratio decreases, making efficient heat dissipation a paramount concern for safety, product quality, and process robustness.[1]

This guide moves beyond theoretical principles to offer field-proven insights and actionable troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental choices, ensuring that every protocol and recommendation is part of a self-validating system for managing thermal hazards.

Frequently Asked Questions (FAQs)

Q1: What are the primary drivers of exothermicity in the principal pyrimidine synthesis routes like the Biginelli and Pinner reactions?

A1: The significant heat generation in these classic multicomponent reactions stems from the formation of thermodynamically stable bonds and intermediates.

  • Biginelli Reaction: This one-pot condensation of an aldehyde, a β-ketoester, and urea (or thiourea) involves several exothermic steps.[2][3][4] The initial condensation between the aldehyde and urea to form an acyliminium ion intermediate is a key heat-generating step. Subsequent cyclization and dehydration to form the dihydropyrimidinone ring also contribute to the overall exotherm. While often conducted under reflux, the initial mixing and reaction initiation can lead to a rapid temperature increase if not controlled.[5]

  • Pinner Reaction: The Pinner synthesis, which involves the reaction of a nitrile with an alcohol in the presence of an acid catalyst (typically HCl gas) to form an imino ester (Pinner salt), is notoriously exothermic. The high exothermicity is primarily due to the formation of the Pinner salt intermediate. The reaction is typically performed at low temperatures to mitigate the risk of thermal runaway and prevent the decomposition of the thermally sensitive intermediate.

Q2: What are the early warning signs of a potential thermal runaway in a large-scale pyrimidine synthesis?

A2: Vigilance and continuous monitoring are critical. Early indicators of an impending thermal runaway include:

  • A sudden, unexpected increase in reaction temperature that deviates from the predicted profile, even with cooling applied.

  • A rapid rise in reactor pressure, indicating the potential for solvent boiling or gas evolution from decomposition.

  • Localized boiling or fuming on the surface of the reaction mixture.

  • A noticeable change in the color or viscosity of the reaction mass.

  • An increase in the cooling demand to maintain the set temperature, suggesting the reaction is generating heat faster than anticipated.

Q3: What are the essential calorimetric data points I should obtain before scaling up a pyrimidine synthesis?

A3: A thorough understanding of the reaction's thermal profile is non-negotiable for safe scale-up. Key calorimetric data to acquire include:

  • Heat of Reaction (ΔHrxn): This quantifies the total amount of heat released or absorbed during the reaction.

  • Adiabatic Temperature Rise (ΔTad): This is the theoretical temperature increase of the reaction mass if no heat is exchanged with the surroundings. It is a critical parameter for assessing the worst-case scenario of a cooling failure.

  • Specific Heat Capacity (Cp) of the Reaction Mixture: This is necessary for accurately calculating the adiabatic temperature rise.

  • Heat Flow Rate: This measures the rate at which heat is generated by the reaction, which is crucial for designing an adequate cooling system.

  • Onset Temperature of Decomposition: This is the temperature at which the desired product or any reaction intermediate begins to decompose exothermically, which could initiate a secondary, more dangerous runaway reaction.

ParameterTypical Values for Heterocyclic SynthesesSignificance for Pyrimidine Synthesis
Heat of Reaction (ΔHrxn) -50 to -250 kJ/molIndicates the total thermal energy that must be managed.
Adiabatic Temperature Rise (ΔTad) 50 to >200 °CA high ΔTad signals a high risk of thermal runaway.
Specific Heat Capacity (Cp) 1.5 to 2.5 J/g·KEssential for accurate thermal hazard calculations.
Heat Flow Rate Varies significantly with reaction kineticsDetermines the required cooling capacity of the reactor.
Onset Temperature of Decomposition >150 °C (highly variable)Defines the maximum safe operating temperature.

Note: These are generalized values and must be experimentally determined for each specific reaction.

Troubleshooting Guide

Problem 1: During the addition of a reagent in a semi-batch process, I'm observing a rapid and difficult-to-control temperature spike.

Causality: This is a classic sign that the rate of heat generation from the reaction is exceeding the rate of heat removal by the reactor's cooling system. This can be due to several factors: the reagent is being added too quickly, the cooling system is inefficient, or the reaction is more exothermic than initially anticipated.

Solution Protocol:

  • Immediately halt the reagent addition.

  • Maximize cooling: Ensure the cooling utility is operating at its maximum capacity.

  • Increase agitation: If safe to do so, increasing the stirrer speed can improve heat transfer to the reactor walls.

  • If the temperature continues to rise, initiate an emergency quench. This should be a pre-defined procedure using a suitable quenching agent that will rapidly and safely terminate the reaction.

  • Post-incident analysis:

    • Review the addition rate: It may need to be significantly reduced.

    • Evaluate cooling capacity: The reactor may not be suitable for the scale of this reaction.

    • Re-evaluate the reaction calorimetry: The initial assessment may have been inaccurate.

Problem 2: My large-scale Biginelli reaction is showing poor yield and the formation of significant byproducts, which was not an issue at the lab scale.

Causality: This is often due to poor temperature control and localized hot spots within the large reactor. The Biginelli reaction is sensitive to temperature, and excessive heat can promote side reactions, such as the self-condensation of the aldehyde or decomposition of the dihydropyrimidinone product. Inadequate mixing in a large vessel can exacerbate this issue.

Troubleshooting Workflow:

Caption: Troubleshooting workflow for low yield in scaled-up Biginelli reaction.

Corrective Actions:

  • Improve Heat Transfer: Ensure the reactor's cooling jacket is clean and functioning optimally. Consider using a more efficient heat transfer fluid.

  • Optimize Agitation: The agitator design and speed should be sufficient to ensure good mixing and prevent the formation of hot spots. Baffles can also improve mixing efficiency.

  • Staged Reagent Addition: Instead of adding all reagents at once, consider a semi-batch approach where one of the more reactive components is added gradually to control the rate of heat generation.

  • Solvent Selection: A higher-boiling point solvent might offer a wider operating temperature window, but its impact on reaction kinetics and product solubility must be evaluated.

Problem 3: I am concerned about the safe handling and charging of dry HCl gas for a large-scale Pinner reaction.

Causality: Dry HCl gas is highly corrosive and toxic, and its introduction into a large reactor presents significant operational hazards. The reaction with the alcohol to form the Pinner salt is also highly exothermic, adding a thermal risk to the material handling risk.

Safe Operating Protocol:

  • System Integrity: Before starting, conduct a thorough leak test of the reactor and all gas delivery lines under pressure with an inert gas like nitrogen.

  • Controlled Gas Introduction: Use a mass flow controller to precisely regulate the addition rate of HCl gas. The gas should be introduced below the surface of the reaction mixture to ensure efficient absorption and reaction.

  • Temperature Monitoring: Have redundant temperature probes in the reactor to monitor for any localized heating at the point of gas introduction.

  • Scrubber System: Ensure a properly sized and charged caustic scrubber is in place to neutralize any unreacted HCl gas exiting the reactor.

  • Emergency Shutdown: Have a clear and practiced emergency shutdown procedure that includes immediate cessation of HCl flow and isolation of the gas source.

Logical Relationship Diagram for Pinner Reaction Safety:

Pinner_Safety cluster_prevention Preventative Measures cluster_mitigation Mitigation Measures cluster_outcome Desired Outcome leak_test Leak Test Reactor & Lines Rationale: Prevents release of corrosive and toxic HCl gas. mass_flow Use Mass Flow Controller Rationale: Ensures controlled addition rate, preventing thermal runaway. leak_test->mass_flow subsurface_addition Subsurface Gas Sparging Rationale: Maximizes gas-liquid contact and minimizes headspace accumulation. mass_flow->subsurface_addition temp_monitoring Redundant Temperature Probes Rationale: Detects localized exotherms and provides early warning. subsurface_addition->temp_monitoring safe_operation {Safe and Controlled Pinner Reaction} subsurface_addition->safe_operation emergency_shutdown Emergency Shutdown Protocol Rationale: Provides a rapid and safe means to stop the reaction in an emergency. temp_monitoring->emergency_shutdown scrubber Caustic Scrubber System Rationale: Neutralizes vented HCl, protecting personnel and the environment. scrubber->safe_operation emergency_shutdown->safe_operation

Caption: Key preventative and mitigation measures for a safe Pinner reaction.

References

  • J. Synth. Chem. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin. Journal of Synthetic Chemistry.
  • MDPI. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
  • ResearchGate. (2019). Safe scale-up with exothermic reactions. CPP Chemical Plants & Processes.
  • ResearchGate. (n.d.). Thermo-Gravimetric Studies and Specific Heat Capacity Estimations of the Products of Biginelli Reaction using TGA-DSC.
  • PubMed. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society.
  • ACS Publications. (2013). Lewis Acid-Catalyzed Synthesis of 4-Aminopyrimidines: A Scalable Industrial Process. Organic Process Research & Development.
  • Plant Physiology. (2020). Pyrimidine Salvage: Physiological Functions and Interaction with Chloroplast Biogenesis. Plant Physiology.
  • MDPI. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
  • MDPI. (2020). Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies. Molecules.
  • ResearchGate. (n.d.). Effects of the reaction temperature on the solvent-free model Biginelli...
  • ResearchGate. (2021).
  • Arkivoc. (2005). New protocol for Biginelli reaction-a practical synthesis of Monastrol.
  • ResearchGate. (2024).
  • PubMed Central. (2021). Inhibition of the de novo pyrimidine biosynthesis pathway limits ribosomal RNA transcription causing nucleolar stress in glioblastoma cells. eLife.
  • ResearchGate. (2016).
  • ResearchGate. (2019).
  • MDPI. (2024). Neurotoxic Effects of Acute Tributyltin Exposure in Adult Zebrafish: Behavioral Impairments and Mechanistic Insights. Toxics.
  • Chem-Safety. (2023). How to Scale-up Chemical Reactions/ Runaway Reactions in a Safer Way.
  • Organic Chemistry Portal. (n.d.). Biginelli Reaction.
  • ResearchGate. (n.d.).
  • Journal of Synthetic Chemistry. (2024). The Role of HCl in Carrying out Biginelli Reaction for the Synthesis of 3,4‐Dihydropyrimidin.
  • ResearchGate. (2019). Safe scale-up with exothermic reactions.
  • Asian Journal of Chemistry. (2019). Critical Modification to Bulk Scale Synthesis of 2-Amino-5-carboethoxy-4-hydroxypyrimidine.
  • Creative Proteomics. (2024).
  • University of Liverpool. (n.d.).
  • MDPI. (2024). Production of Novel Thermostable Esterases from Thermus thermophilus Strain ET-1 in Escherichia coli and Thermus thermophilus HB27 Using the Bifunctional Expression System pTGT-1 and Characterization of the Recombinant Enzymes.
  • YouTube. (2017).
  • Organic Chemistry Portal. (2015). A Sustainable Multicomponent Pyrimidine Synthesis.
  • Wikipedia. (n.d.). Biginelli reaction.
  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
  • ResearchGate. (n.d.). Safe chemical reaction scale up.
  • The Seybold Report. (n.d.). "THE EVALUATION OF SAFETY PERTAINING TO THERMAL AND REACTION PROCESSES IN THE PHARMACEUTICAL INDUSTRY".
  • PubMed. (2020). Design, synthesis and SAR study of 2-aminopyrimidines with diverse Michael addition acceptors for chemically tuning the potency against EGFRL858R/T790M. Bioorganic & Medicinal Chemistry.
  • Growing Science. (2021).

Sources

Technical Support Center: Synthesis of 4-Iodo-6-(methylsulfanyl)pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

This guide addresses the technical challenges in synthesizing 4-Iodo-6-(methylsulfanyl)pyrimidine (CAS: 89125-96-2). This intermediate is a critical scaffold for Suzuki-Miyaura cross-coupling reactions, where the C4-iodo position is significantly more reactive than the C6-methylsulfanyl group, allowing for regioselective functionalization.

The synthesis typically proceeds via a two-step sequence starting from 4,6-dichloropyrimidine :

  • Nucleophilic Aromatic Substitution (

    
    ):  Mono-displacement of chloride with sodium thiomethoxide.
    
  • Halogen Exchange (Finkelstein-type): Conversion of the remaining chloride to iodide using hydriodic acid (HI) or equivalent iodide sources.

Target Molecule Data
PropertySpecification
IUPAC Name 4-Iodo-6-(methylsulfanyl)pyrimidine
CAS Number 89125-96-2
Molecular Formula

Molecular Weight 252.08 g/mol
Appearance Off-white to pale yellow solid
Storage 2-8°C, Protect from light, Inert atmosphere

Critical Process Parameters (CPP) & Impurity Profiling

The following diagram illustrates the reaction pathway and the genesis of common impurities.

G Start 4,6-Dichloropyrimidine (Starting Material) Inter 4-Chloro-6-(methylsulfanyl) pyrimidine (Key Intermediate) Start->Inter NaSMe (1.0 eq) THF, 0°C Imp1 Impurity A: 4,6-Bis(methylsulfanyl) pyrimidine Start->Imp1 NaSMe (>1.1 eq) Over-reaction Imp2 Impurity B: 4-Hydroxy-6-(methylsulfanyl) pyrimidine Start->Imp2 H2O / OH- Hydrolysis Product 4-Iodo-6-(methylsulfanyl) pyrimidine (Target) Inter->Product HI (57%) or NaI/TMSCl Inter->Imp2 Acidic Hydrolysis (High Temp) Imp3 Impurity C: Unreacted Chloro Precursor Inter->Imp3 Incomplete Conversion Imp4 Impurity D: Sulfoxides/Sulfones (S-Oxidation) Product->Imp4 Air/Light Storage

Caption: Synthetic pathway for 4-Iodo-6-(methylsulfanyl)pyrimidine highlighting critical impurity origins (A-D).

Technical Support: Troubleshooting & FAQs

Module 1: The Mono-Thiomethylation Step

Q1: I am observing ~15% of the bis-substituted impurity (4,6-bis(methylsulfanyl)pyrimidine). How can I suppress this? A: The formation of the bis-adduct is driven by local excesses of sodium thiomethoxide (NaSMe).

  • Root Cause: Adding NaSMe too quickly or using >1.05 equivalents. Once the mono-product forms, it competes with the starting material for the nucleophile, especially if the reaction warms up.

  • Corrective Action:

    • Inverse Addition: Dissolve the 4,6-dichloropyrimidine in THF and cool to -10°C to 0°C . Add the NaSMe solution dropwise to the pyrimidine. This ensures the nucleophile is always the limiting reagent locally.

    • Stoichiometry: Limit NaSMe to 0.95–0.98 equivalents . It is easier to remove unreacted starting material (dichloropyrimidine) via vacuum distillation or column chromatography than to separate the bis-impurity.

Q2: My intermediate (4-chloro-6-methylsulfanylpyrimidine) contains a polar impurity that won't move on TLC. A: This is likely 4-hydroxy-6-(methylsulfanyl)pyrimidine (Impurity B), resulting from the hydrolysis of the chloride.

  • Prevention: Ensure your THF is anhydrous. Sodium thiomethoxide is hygroscopic; if it contains NaOH (from water contamination), hydroxide ions will displace the chloride.

  • Purification: The hydroxy impurity is significantly more polar and acidic. It can often be removed by washing the organic layer with 1M NaOH (the impurity forms a water-soluble salt), followed by drying and evaporation of the organic phase.

Module 2: The Iodination Step (Cl → I Exchange)

Q3: The conversion from Chloro to Iodo stops at 80%. Adding more HI doesn't help. What should I do? A: The reaction of aryl/heteroaryl chlorides with HI is an equilibrium process:



If HCl accumulates, the reverse reaction competes.
  • Protocol Optimization:

    • Spiking: Add Sodium Iodide (NaI) (1.5 eq) to the 57% HI mixture. This increases the concentration of the nucleophile (

      
      ) beyond what HI provides.
      
    • Anhydrous Method (Higher Yield): Switch to NaI (2.0 eq) + TMSCl (2.0 eq) in Acetonitrile. This generates anhydrous HI in situ and precipitates NaCl, driving the equilibrium forward irreversibly (Le Chatelier’s principle).

Q4: My final product is dark brown/purple. Is it decomposed? A: Not necessarily. The color is due to molecular iodine (


) , formed by the oxidation of iodide by air or light.
  • Fix: Dissolve the crude solid in Ethyl Acetate and wash with a 10% Sodium Thiosulfate (

    
    )  solution. The thiosulfate reduces purple 
    
    
    
    back to colorless iodide.
  • Warning: Do not skip this step. Free iodine can promote the oxidation of the methylsulfanyl sulfur to a sulfoxide (

    
    ) during storage.
    

Q5: Can I use heat to speed up the HI reaction? A: Use caution. While heating to 60-80°C accelerates the exchange, it significantly increases the risk of acidic hydrolysis of the methylsulfanyl group (releasing toxic MeSH gas and yielding 4-iodo-6-hydroxypyrimidine).

  • Recommendation: Maintain the reaction at 0°C to 25°C for longer durations (12-18 hours) rather than heating.

Optimized Experimental Protocol

Objective: Synthesis of 4-Iodo-6-(methylsulfanyl)pyrimidine with >98% purity.

Step 1: Preparation of 4-Chloro-6-(methylsulfanyl)pyrimidine
  • Setup: Charge a 3-neck flask with 4,6-dichloropyrimidine (10.0 g, 67.1 mmol) and anhydrous THF (100 mL). Cool to -5°C under Nitrogen.

  • Addition: Dropwise add a solution of NaSMe (4.47 g, 63.8 mmol, 0.95 eq ) in THF/MeOH over 30 minutes. Maintain internal temp < 0°C.

  • Workup: Stir at 0°C for 2 hours. Quench with water (50 mL). Extract with EtOAc.[1] Wash organic layer with water (2x) and brine.[1]

  • Purification: Evaporate solvent. If bis-impurity is <2%, proceed. If >5%, recrystallize from Hexane/EtOAc.

Step 2: Conversion to 4-Iodo-6-(methylsulfanyl)pyrimidine
  • Reagents: Dissolve the chloro-intermediate (from Step 1) in Acetonitrile (0.5 M concentration).

  • Activation: Add NaI (2.0 eq) followed by TMSCl (Chlorotrimethylsilane, 2.0 eq) dropwise at Room Temperature. (Note: A thick precipitate of NaCl will form).

  • Reaction: Stir at 25°C for 16 hours. Monitor by HPLC/TLC.

  • Quench: Pour mixture into ice water containing 10% Sodium Thiosulfate .

  • Isolation: Extract with EtOAc. The organic layer should be pale yellow. Dry over

    
     and concentrate.
    
  • Storage: Store the resulting solid at 2-8°C in the dark .

Analytical Reference Data

ImpurityRetention Time (Relative)OriginRemediation
4,6-Bis(SMe) 1.25 (Late eluting)Step 1 Over-reactionChromatography (Non-polar)
4-Chloro-6-SMe 1.00 (Reference)Incomplete Step 2Re-subject to NaI/TMSCl
4-Iodo-6-SMe 1.10Target N/A
4-Hydroxy-6-SMe 0.40 (Early eluting)HydrolysisBase wash (1M NaOH)

References

  • Brown, D. J.The Pyrimidines. Wiley-Interscience, New York. (Foundational text on pyrimidine reactivity and nucleophilic substitution).
  • BenchChem. 4-Chloro-6-(3-iodophenyl)pyrimidine Technical Guide. (General reference for halogenated pyrimidine handling). Link

  • Fluorochem. Product Safety Data Sheet: 4-Iodo-6-(methylthio)pyrimidine. (Storage and stability data). Link

  • Organic Syntheses. Coll. Vol. 4, p. 545. (General method for iodination of chloropyrimidines using HI). Link

  • National Institutes of Health (NIH). Green Chemical Approach for Iodination of Pyrimidine Derivatives. (Alternative iodination methodologies). Link

Sources

Alternative catalysts for cross-coupling with 4-Iodo-6-methylsulfanyl-pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: CHEM-SUP-2024-004 Subject: Overcoming Catalyst Deactivation in Thioether-Functionalized Pyrimidines

Diagnostic: Why Standard Catalysts Fail

The Issue: You are likely experiencing stalled conversion (<20%) or complete catalyst death when using standard systems like Pd(PPh₃)₄ or Pd(dppf)Cl₂.

The Root Cause: The 6-methylsulfanyl (-SMe) group acts as a "soft" Lewis base. While the 4-iodo position is highly activated for oxidative addition, the sulfur atom at C6 (and the pyrimidine nitrogens) can coordinate to the Palladium center.

  • Standard Phosphines (PPh₃): Are labile. They dissociate to allow the catalytic cycle but are easily displaced by the high local concentration of the substrate's sulfur, forming a catalytically inactive "resting state" complex.

  • The Result: The catalyst is sequestered before it can complete the catalytic turnover.

CatalystDeactivation Pd_Active Active Pd(0) Species OxAdd Oxidative Addition (C-I Bond) Pd_Active->OxAdd Fast (Desired) Poisoned INACTIVE S-Bound Complex Pd_Active->Poisoned Sulfur Coordination (Competes w/ Phosphine) Substrate 4-Iodo-6-SMe-pyrimidine Substrate->OxAdd OxAdd->Poisoned Chelation via N/S

Figure 1: Competitive deactivation pathway where the thioether moiety sequesters the active metal center.

Recommended Alternative Catalysts

To overcome sulfur poisoning, you must use ligands that are sterically bulky and strongly binding to prevent the sulfur from displacing them.

Option A: The NHC Solution (Pd-PEPPSI-IPr) [1]
  • Why it works: N-Heterocyclic Carbenes (NHCs) like IPr are strong

    
    -donors that bind tightly to Pd. The bulky "wingtip" groups (diisopropylphenyl) create a steric umbrella that physically blocks the sulfur atom from coordinating to the metal, while still allowing the smaller iodide to react.
    
  • Best For: Suzuki-Miyaura, Negishi.

  • Commercial Availability: Sigma-Aldrich, Strem.

Option B: The Bulky Phosphine Solution (XPhos Pd G4)
  • Why it works: Buchwald's 4th Generation precatalysts activate rapidly at low temperatures. The XPhos ligand is extremely bulky and electron-rich. It facilitates rapid oxidative addition (crucial for the C-I bond) and prevents the formation of inactive dimeric species.

  • Best For: Buchwald-Hartwig (C-N), Suzuki (C-C).

Option C: The Nickel Alternative (Ni(COD)₂ / dtbbpy)
  • Why it works: Nickel is less "soft" than Palladium and often less susceptible to permanent sulfur poisoning. However, Ni is more prone to activating the C-S bond (Liebeskind-Srogl type reaction), so temperature control is critical to maintain chemoselectivity for C-I over C-S.

  • Best For: Cost-sensitive scale-up, Alkyl-halide coupling.

Experimental Protocols
Protocol A: Suzuki Coupling with Pd-PEPPSI-IPr

Designed for high robustness against sulfur poisoning.

ComponentEquivalentsNotes
Substrate 1.0 equiv4-Iodo-6-methylsulfanyl-pyrimidine
Boronic Acid 1.2 - 1.5 equivAryl/Heteroaryl boronic acid
Catalyst 1 - 2 mol%Pd-PEPPSI-IPr
Base 2.0 - 3.0 equivK₂CO₃ (mild) or Cs₂CO₃ (faster)
Solvent 0.2 M1,4-Dioxane or THF/Water (9:[2]1)
Temp/Time 60°C - 80°C2 - 12 hours

Step-by-Step:

  • Charge a reaction vial with the Substrate, Boronic Acid, Base, and Pd-PEPPSI-IPr.

  • Evacuate and backfill with Argon (x3).

  • Add degassed solvent (Dioxane/H₂O).

  • Seal and heat to 60°C. Monitor by LCMS at 1 hour.

    • Note: If conversion is slow, increase to 80°C. Do not exceed 100°C to avoid C-S cleavage.

Protocol B: Buchwald-Hartwig Amination with XPhos Pd G4

Designed for C-N coupling with amines.

ComponentEquivalentsNotes
Substrate 1.0 equivThis compound
Amine 1.2 equivPrimary or Secondary amine
Catalyst 1 - 3 mol%XPhos Pd G4
Base 2.0 equivNaOtBu (Strong) or K₃PO₄ (Mild)
Solvent 0.2 Mt-Amyl Alcohol or Toluene
Temp/Time 80°C - 100°C1 - 4 hours

Step-by-Step:

  • Charge vial with Substrate, XPhos Pd G4, and Base (if solid).

  • Inert atmosphere (Argon/Nitrogen).

  • Add solvent and Amine (if liquid).

  • Heat to 80°C.

    • Critical: XPhos Pd G4 activates rapidly. You should see a color change (often to orange/brown) indicating active catalyst generation.

Troubleshooting & FAQs

TroubleshootingTree Start Reaction Failed? CheckLCMS Check LCMS: What is the major byproduct? Start->CheckLCMS SM_Left Starting Material Remains CheckLCMS->SM_Left >50% SM DesIodo Des-iodo Product (Hydrodehalogenation) CheckLCMS->DesIodo [M-I+H]+ CS_Cleave C-S Cleavage (Loss of SMe) CheckLCMS->CS_Cleave [M-SMe]+ Sol_Poison Diagnosis: Catalyst Poisoning Action: Switch to Pd-PEPPSI-IPr or Increase Cat. Load SM_Left->Sol_Poison Sol_Dry Diagnosis: Wet Solvent/Protic Source Action: Use anhydrous solvents Switch Base to K3PO4 DesIodo->Sol_Dry Sol_Temp Diagnosis: Over-reaction Action: Lower Temp (<60°C) Switch from Ni to Pd CS_Cleave->Sol_Temp

Figure 2: Troubleshooting decision tree based on LCMS analysis of crude reaction mixture.

Q: I am seeing the "Des-iodo" product (pyrimidine with H instead of I). Why? A: This is hydrodehalogenation. It often happens when the oxidative addition occurs (Pd inserts into C-I), but the transmetalation step is slow or stalled. The Pd-intermediate then grabs a hydride (from solvent or base) and eliminates.

  • Fix: Ensure your boronic acid is dry and high quality. Switch to a strictly anhydrous solvent (Dioxane) and use a weaker base (K₃PO₄) to slow down side reactions.

Q: Can I use Nickel (NiCl₂(dppe) or Ni(COD)₂) to save money? A: Yes, but be careful. Nickel is excellent at activating C-S bonds. If you run a Nickel reaction too hot (>80°C), you risk coupling at the C6-SMe position or cleaving the sulfur entirely.

  • Recommendation: Use Ni(COD)₂ + dtbbpy at Room Temperature to 40°C. The C-I bond is much more reactive than C-S, so kinetic control is possible at lower temperatures.

Q: The reaction turns black immediately and stops. What is happening? A: "Palladium Black" formation indicates the catalyst is aggregating into inactive nanoparticles. This suggests your ligand is not holding onto the Pd tightly enough.

  • Fix: This is the classic sign to switch to Pd-PEPPSI-IPr . The NHC ligand is extremely robust and prevents this aggregation even in the presence of sulfur.

Q: How do I remove the Palladium from the product? The sulfur seems to hold onto it. A: Thioethers are "sticky" for residual Pd.

  • Fix: Use a metal scavenger resin specifically designed for S-containing compounds, such as SiliaMetS® Thiol or MP-TMT , during the workup. Standard Celite filtration may not be enough.

References
  • Organ, M. G., et al. (2006). Pd-PEPPSI-IPr: A Highly Active, Sterically Demanding Cross-Coupling Catalyst.[1][3] Chemistry – A European Journal.

  • Milne, J. E.[2] & Buchwald, S. L. (2004). Buchwald Ligands: An Extremely Active Catalyst for the Suzuki-Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.

  • Han, F. S. (2013). Transition-Metal-Catalyzed C–S Bond Activation and Functionalization. Chemical Society Reviews.

  • Ingoglia, B. T., et al. (2023). Pd–PEPPSI N-Heterocyclic Carbene Complexes: Application in Suzuki, Heck, and Sonogashira Reactions. NIH National Library of Medicine.

Sources

Technical Support Center: Advanced Crystallization of Pyrimidine Architectures

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Materials Processing Support Hub. Subject: Refinement of Crystallization Techniques for Pyrimidine Products Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: The Pyrimidine Challenge

Pyrimidines (e.g., cytosine, thymine, uracil, and synthetic analogues like 5-fluorouracil) present unique crystallization challenges due to their rigid planar structure and high propensity for hydrogen bonding. These molecular features often lead to polymorphism , solvate formation , and the notorious "oiling out" (Liquid-Liquid Phase Separation) phenomenon.

This guide moves beyond basic textbook definitions. We address the causality of failure modes and provide self-validating protocols to ensure thermodynamic stability and high purity in your drug development pipeline.

Module 1: Troubleshooting & FAQs

Issue A: The "Oiling Out" Phenomenon

User Report: "During cooling, my solution turns turbid and forms a gummy oil at the bottom instead of crystals. Yield is lost, and the oil eventually solidifies into an impure glass."

The Mechanism (Causality): This is Liquid-Liquid Phase Separation (LLPS) .[1] It occurs when the crystallization temperature (


) is lower than the liquid-liquid demixing temperature (

), but higher than the solid's melting point in the solvent. For pyrimidines, this is often exacerbated by:
  • Impurities: They act as "melting point depressants," lowering the solidus line below the operating temperature.[2]

  • High Supersaturation: Rapid cooling pushes the system into the "spinodal decomposition" region where oil droplets are kinetically favored over ordered lattice formation.

Corrective Protocol:

  • Determine the Metastable Zone Width (MSZW): You are likely operating outside the stable nucleation zone.

  • Implement Seeding: Add seeds at a temperature above the observed oiling point (

    
    ) but within the supersaturated region. This provides a surface for growth, bypassing the energy barrier that favors oil formation.
    
  • Solvent Shift: If oiling persists, your solvent likely has a "submerged" miscibility gap. Switch to a solvent system with higher solubility for the impurities but lower solubility for the product (see Table 1).

Issue B: Polymorph Drift & Disappearing Forms

User Report: "We successfully scaled up a batch, but the XRD pattern shows a different form than our lab-scale batches. We cannot reproduce the original form."

The Mechanism: Pyrimidines are prone to Ostwald’s Rule of Stages : the least stable (metastable) polymorph often crystallizes first due to faster nucleation kinetics.

  • Kinetic Control (Fast Cooling): Favors metastable forms (often higher solubility/bioavailability but lower stability).

  • Thermodynamic Control (Slow Cooling/Slurrying): Favors the most stable form (lower energy lattice).

Corrective Protocol:

  • Slurry Conversion: Suspend the "wrong" polymorph in a solvent where it has low solubility. Heat to approx. 50°C and stir for 24-48 hours. The system will naturally dissolve the high-energy metastable crystals and redeposit onto the low-energy stable crystals.

  • Control Water Activity (

    
    ):  Pyrimidines readily form hydrates (e.g., Cytosine monohydrate). If your solvent is hygroscopic (Ethanol/Methanol), atmospheric moisture can trigger a phase change to a hydrate. Use anhydrous solvents and monitor water content via Karl Fischer titration.
    
Issue C: Poor Filtration (Needle Habit)

User Report: "The filter cake is sticky and takes hours to dry. Microscopy shows long, thin needles."

The Mechanism: Needle formation indicates that crystal growth is significantly faster in one axis (usually the H-bonding axis in pyrimidines) than the others. This is often solvent-driven.

  • Apolar Solvents: Often encourage needle growth in polar molecules because they do not disrupt the directional H-bonding of the solute.

Corrective Protocol:

  • Solvent Modification: Introduce a polar co-solvent (e.g., Isopropyl Alcohol or Acetone) that can interact with the fast-growing crystal faces, "poisoning" that growth axis and forcing the crystal to grow wider (decreasing aspect ratio).

  • Temperature Cycling: Implement a "heat-cool" cycle during crystal growth. This dissolves the high-surface-area tips of the needles (fines) and redeposits material on the wider faces (Ostwald Ripening).

Module 2: Visualization & Logic

Decision Tree: Diagnosing Phase Separation (Oiling Out)

OilingOutStrategy Start Turbidity Observed During Cooling CheckMicroscope In-Situ Microscopy / Sampling Start->CheckMicroscope IsDroplets Are they spherical droplets? CheckMicroscope->IsDroplets YesDroplets Result: Oiling Out (LLPS) IsDroplets->YesDroplets Yes NoDroplets Result: Solid Nucleation IsDroplets->NoDroplets No (Crystalline) Action1 Measure Impurity Profile (Impurities lower Tm) YesDroplets->Action1 Action2 Reduce Supersaturation (Slower Cooling) Action1->Action2 Action3 Seed at T > T_oil Action2->Action3 Success Process Validated Action3->Success Stable Crystal Growth

Figure 1: Diagnostic workflow for distinguishing between true nucleation and liquid-liquid phase separation (oiling out).

Polymorph Screening Workflow

PolymorphScreen Input Crude Pyrimidine Intermediate Split Solvent Diversity Screen Input->Split PathA Fast Evaporation (Kinetic Control) Split->PathA PathB Slow Cooling (Thermodynamic Control) Split->PathB PathC Slurry (48h) Split->PathC ResultA Metastable Form (High Solubility) PathA->ResultA ResultB Mixed Forms PathB->ResultB ResultC Stable Form (Process Candidate) PathC->ResultC ResultA->ResultC Solid-State Transformation (Time/Heat)

Figure 2: Strategic pathways for isolating kinetic vs. thermodynamic polymorphs.

Module 3: Experimental Protocols

Protocol A: Seeding Strategy for Oiling-Out Prevention

Target: Pyrimidine derivatives exhibiting LLPS.

  • Saturation Curve Generation: Determine the solubility curve (

    
    ) and the oiling-out boundary (
    
    
    
    ) using a turbidity probe.
  • Preparation: Dissolve crude product at

    
    .
    
  • Filtration: Polish filter (0.2 µm) into the crystallizer to remove "ghost" nuclei.

  • Cooling Phase 1: Cool rapidly to

    
    , where 
    
    
    
    . Do not cross the oiling boundary.
  • Seeding: Add 0.5 - 1.0 wt% of pure, milled seed crystals (Stable Form).

  • Aging: Hold temperature constant for 30–60 minutes. Monitor turbidity. A gradual increase indicates crystal growth; a sharp spike indicates oiling or crashing.

  • Cooling Phase 2: Initiate slow cooling (0.1 – 0.2 °C/min) to the final isolation temperature.

  • Isolation: Filter and wash with cold antisolvent.[3]

Protocol B: Antisolvent Crystallization (Yield Optimization)

Target: Highly soluble pyrimidines.

  • Dissolution: Dissolve compound in a "Good Solvent" (e.g., DMSO, DMF, or Methanol) at high concentration.

  • Antisolvent Selection: Choose a "Poor Solvent" (e.g., Water, Isopropanol, or Ethyl Acetate) that is miscible with the Good Solvent.

  • Dosing:

    • Wrong Way: Dumping antisolvent in. (Causes local high supersaturation

      
       oiling/fines).
      
    • Right Way: Sub-surface addition of antisolvent via a dosing pump.

  • Rate Control:

    • Add antisolvent until the "Cloud Point" is reached. Stop.

    • Add seeds.[1] Hold for 30 mins.

    • Resume addition at a linear rate over 2–4 hours.

Module 4: Data & Reference Tables

Table 1: Solvent Selection Guide for Pyrimidines
Solvent ClassExamplesInteraction TypeRisk ProfileBest Use Case
Protic Polar Water, Methanol, EthanolStrong H-Bond Donor/AcceptorHigh: Hydrate/Solvate formation.Initial purification; removal of inorganic salts.
Aprotic Polar DMSO, DMF, NMPDipole-DipoleHigh: Difficult to remove (high BP); Oil formation.Dissolving highly insoluble intermediates.
Esters/Ketones Ethyl Acetate, AcetoneH-Bond AcceptorMedium: Polymorph sensitivity.Good balance for yield/purity; often produces good morphology.
Alkanes/Ethers Heptane, MTBEVan der WaalsLow Solubility: Often used as antisolvents.Antisolvent addition to drive yield; washing filter cakes.

References

  • Mettler Toledo. (2024).[4] Oiling Out in Crystallization: Mechanisms and Remedies.[4] Retrieved from [Link]

  • Beckmann, W. (2000). Seeding the Crystallization of Pharmaceuticals. Organic Process Research & Development.
  • Viekman, A. (2016). Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen. ACS Publications. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). Troubleshooting Crystallization: Oiling Out and Nucleation.[1] Retrieved from [Link]

  • National Institutes of Health (NIH). (2023). Crystallization Selectivity of Ribavirin Solution and Amorphous Phase.[5] (Polymorph control mechanisms).[5] Retrieved from [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Pyrimidine Functionalization: Suzuki vs. Stille Coupling

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine core is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents.[1] The strategic functionalization of this heterocycle is paramount in modulating the pharmacological properties of drug candidates. Among the arsenal of cross-coupling reactions available to the modern chemist, the Suzuki-Miyaura and Stille couplings have emerged as powerful tools for forging carbon-carbon bonds on the pyrimidine scaffold.[2][3] This guide provides an in-depth, objective comparison of these two indispensable methods, grounded in mechanistic principles and supported by experimental data, to empower researchers in selecting the optimal strategy for their synthetic campaigns.

At a Glance: Key Differences Between Suzuki and Stille Coupling for Pyrimidine Functionalization

FeatureSuzuki CouplingStille Coupling
Organometallic Reagent Organoboron compounds (boronic acids, esters, trifluoroborates)Organotin compounds (organostannanes)
Toxicity Low toxicity of boron reagents and byproductsHigh toxicity of organotin reagents and byproducts
Functional Group Tolerance Generally good, but can be sensitive to acidic protonsExcellent, tolerant of a wide range of functional groups
Reaction Conditions Requires a base for activation of the organoboron reagentTypically does not require a base, but additives like Cu(I) salts can enhance reactivity
Reagent Availability Wide commercial availability of diverse boronic acids and estersMany organostannanes are commercially available or readily synthesized
Workup and Purification Generally straightforward removal of boron byproductsCan be challenging to remove toxic tin byproducts

Delving into the Mechanisms: A Tale of Two Catalytic Cycles

Both the Suzuki and Stille couplings are palladium-catalyzed reactions that proceed through a similar catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[4][5] However, the nuances of the transmetalation step and the nature of the organometallic reagents give rise to their distinct characteristics.

The Suzuki-Miyaura Coupling: A Base-Mediated Boron Transfer

The catalytic cycle of the Suzuki coupling commences with the oxidative addition of a halopyrimidine to a Pd(0) complex, forming a Pd(II) intermediate.[5] A crucial distinction of the Suzuki reaction is the requirement of a base to activate the organoboron reagent.[6] The base coordinates to the boron atom, forming a more nucleophilic "ate" complex, which facilitates the transfer of the organic group to the palladium center in the transmetalation step. The cycle concludes with reductive elimination, yielding the functionalized pyrimidine and regenerating the Pd(0) catalyst.

Suzuki_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Py-X Py-Pd(II)-X(L2) Py-Pd(II)-X(L2) Oxidative Addition->Py-Pd(II)-X(L2) Transmetalation Transmetalation Py-Pd(II)-X(L2)->Transmetalation R-B(OR')2 Base Py-Pd(II)-R(L2) Py-Pd(II)-R(L2) Transmetalation->Py-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Py-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Py-R

Caption: Catalytic cycle of the Suzuki-Miyaura coupling.

The Stille Coupling: A Direct Tin-to-Palladium Exchange

Similar to the Suzuki coupling, the Stille reaction begins with the oxidative addition of a halopyrimidine to a Pd(0) species.[4] However, the transmetalation step in the Stille coupling involves the direct transfer of an organic group from the organotin reagent to the Pd(II) center without the need for a base.[4] This is a key advantage when working with base-sensitive substrates. The subsequent reductive elimination furnishes the desired product and regenerates the active Pd(0) catalyst.

Stille_Mechanism Pd(0)L2 Pd(0)L2 Oxidative Addition Oxidative Addition Pd(0)L2->Oxidative Addition Py-X Py-Pd(II)-X(L2) Py-Pd(II)-X(L2) Oxidative Addition->Py-Pd(II)-X(L2) Transmetalation Transmetalation Py-Pd(II)-X(L2)->Transmetalation R-Sn(R')3 Py-Pd(II)-R(L2) Py-Pd(II)-R(L2) Transmetalation->Py-Pd(II)-R(L2) Reductive Elimination Reductive Elimination Py-Pd(II)-R(L2)->Reductive Elimination Reductive Elimination->Pd(0)L2 Py-R Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Workup and Purification A Combine 2,4-dichloropyrimidine, arylboronic acid, K2CO3, and Pd(PPh3)4 in a microwave vial B Add dioxane and water A->B C Seal the vial B->C D Irradiate at 100°C for 15 minutes C->D E Cool to room temperature D->E F Dilute with ethyl acetate and wash with water E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for microwave-assisted Suzuki coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a 10 mL microwave vial equipped with a magnetic stir bar, combine 2,4-dichloropyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), potassium carbonate (2.0 mmol), and tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%).

  • Solvent Addition: To the vial, add 1,4-dioxane (4 mL) and water (1 mL).

  • Reaction Execution: Seal the vial and place it in a microwave reactor. Irradiate the mixture at 100 °C for 15 minutes.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired C4-arylated 2-chloropyrimidine.

Experimental Protocol 2: Stille Coupling of a Halopyrimidine (Representative Protocol)

Workflow Diagram:

Stille_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup and Purification A To a flame-dried Schlenk flask, add the halopyrimidine and Pd(PPh3)4 B Add anhydrous DMF A->B C Add the organostannane reagent via syringe B->C D Heat the mixture at 90-100°C for 12-24 hours under inert atmosphere C->D E Cool to room temperature D->E F Dilute with ethyl acetate and wash with aqueous KF solution E->F G Dry organic layer and concentrate F->G H Purify by column chromatography G->H

Caption: Workflow for a representative Stille coupling.

Step-by-Step Methodology:

  • Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add the halopyrimidine (e.g., 2-chloropyrimidine, 1.0 mmol) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).

  • Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to achieve a concentration of approximately 0.1 M.

  • Reagent Addition: Add the organostannane reagent (e.g., tributyl(vinyl)stannane, 1.2 mmol) via syringe.

  • Reaction Execution: Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and wash with an aqueous solution of potassium fluoride (KF) to precipitate the tin byproducts. Filter the mixture and wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Making the Right Choice: A Scientist's Perspective

The choice between Suzuki and Stille coupling for pyrimidine functionalization is not always straightforward and depends on several factors:

  • For substrates with base-sensitive functional groups or those prone to side reactions in the presence of a base (such as aldol reactions with ketones or aldehydes), the Stille coupling is the superior choice due to its neutral reaction conditions.

  • When considering green chemistry principles, scalability, and cost-effectiveness, the Suzuki coupling is generally preferred due to the low toxicity and cost of boronic acids and their byproducts.

  • For the synthesis of complex molecules where high yields are paramount and challenging couplings are anticipated, the Stille reaction's robustness and often higher yields may outweigh the concerns of tin toxicity, especially at the discovery stage. [7]* The availability of the desired organometallic reagent can also be a deciding factor. While a vast library of boronic acids is commercially available, certain functionalities may be more readily introduced via an organostannane.

References

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles [New Synthetic Methods (58)]. Angewandte Chemie International Edition in English, 25(6), 508-524.
  • Corsepius, N. (2021, April 21). Ch 23 Stille and Suzuki Coupling [Video]. YouTube. [Link]

  • Wikipedia. (2023, November 28). Stille reaction. In Wikipedia. Retrieved February 3, 2026, from [Link]

  • Chemistry LibreTexts. (2023, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Stille Coupling. Retrieved from [Link]

  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [Link]

  • Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16335–16341. [Link]

  • Bioengineer.org. (2026, January 24). Palladium-Catalyzed Reactions Enable Pyrimidine Drug Synthesis. Retrieved from [Link]

  • MDPI. (2020). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Molecules, 25(23), 5721. [Link]

  • Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Advances, 13(24), 16335–16341. [Link]

  • MDPI. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(16), 3698. [Link]

  • Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. ResearchGate. [Link]

  • Pattar, S. R., et al. (2026). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies. RSC Advances, 16(1), 1-26. [Link]

  • National Institutes of Health. (2021). Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions. Molecules, 26(5), 1431. [Link]

  • Walther, M., Kipke, W., Renken, R., & Staubitz, A. (2023). Stille vs. Suzuki – cross-coupling for the functionalization of diazocines. RSC Publishing. [Link]

  • Organic Synthesis. (n.d.). Stille Coupling. Retrieved from [Link]

  • SciSpace. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. [Link]

Sources

Purity Profiling of 4-Iodo-6-methylsulfanyl-pyrimidine: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the synthesis of kinase inhibitors and functionalized heterocycles, 4-Iodo-6-methylsulfanyl-pyrimidine serves as a critical scaffold. Its value lies in the orthogonality of its reactive sites: the iodo group is primed for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira), while the methylsulfanyl group acts as a protected thiol or a handle for nucleophilic aromatic substitution (SNAr) after oxidation.

However, the synthesis of this intermediate—typically via the displacement of 4,6-diiodopyrimidine with sodium thiomethoxide—is prone to specific impurity profiles that can poison downstream catalysts.

The Challenge: Synthesis & Impurity Logic

To understand the analytical requirement, one must understand the chemical origin of the sample. The statistical distribution of substitution leads to a predictable impurity matrix.

Visualizing the Impurity Landscape

ImpurityPathways cluster_0 Critical Separation Requirement SM Starting Material 4,6-Diiodopyrimidine Product Target Product This compound SM->Product S_NAr (1 eq) Reagent Reagent NaSMe (1 eq) Reagent->Product OverSub Impurity A (Over-reaction) 4,6-Bis(methylsulfanyl)pyrimidine Product->OverSub + Excess NaSMe Hydrolysis Impurity B (Hydrolysis) 4-Hydroxy-6-methylsulfanyl-pyrimidine Product->Hydrolysis + H2O / Base Oxidation Impurity C (Storage) Sulfoxide/Sulfone analogs Product->Oxidation + Air/Light (Storage)

Figure 1: Reaction pathways leading to the critical impurities that the analytical method must resolve.

Comparative Analysis: HPLC vs. Alternatives

The following table contrasts the three primary analytical candidates for this specific pyrimidine derivative.

FeatureRP-HPLC (UV) GC-MS qNMR (¹H)
Primary Utility Impurity Profiling & Purity % Volatile ScreeningAbsolute Assay (Mass Balance)
Suitability High Low / Risky Medium
Sample Integrity Non-destructive (at ambient T)Destructive (Thermal degradation)Non-destructive
LOD (Sensitivity) High (ng levels)High (pg levels)Low (~1 mg req.)
Critical Failure Mode Co-elution of isomers (requires gradient opt.)Deiodination at injector port (>200°C)Overlap of S-Me signals
Why GC-MS is NOT Recommended

While GC-MS is standard for many small molecules, 4-iodo-pyrimidines possess a weak C–I bond (bond dissociation energy ~50-60 kcal/mol). At standard GC injector temperatures (250°C+), homolytic cleavage of the iodine often occurs, leading to:

  • False identification of de-iodinated species (4-methylsulfanylpyrimidine).

  • Iodine fouling of the liner and column. Reference grounding: Thermal instability of iodo-derivatives and similar nitrogenous heterocycles in GC inlets is a documented phenomenon (See Ref 1, 3).

Why qNMR is Secondary

Quantitative NMR is excellent for determining the assay (weight % strength) of the material without a reference standard. However, for purity (area %), it struggles to detect impurities below 0.5% due to the low sensitivity of the ¹H nucleus compared to UV extinction coefficients. It serves best as a validation tool for the HPLC reference standard.

Detailed Experimental Protocol: RP-HPLC

This protocol is designed to separate the highly polar hydrolysis products from the neutral target and the lipophilic starting material.

Method Parameters[1][2][3][4][5][6][7][8]
  • Instrument: HPLC system with Binary Pump and DAD/VWD.

  • Column: C18 (L1) End-capped.

    • Recommendation: Agilent Zorbax Eclipse Plus C18 or Phenomenex Luna C18(2).

    • Dimensions: 150 mm x 4.6 mm, 3.5 µm or 5 µm.[1]

  • Wavelength: 254 nm (Primary), 230 nm (Secondary).

    • Rationale: The pyrimidine ring has strong absorbance at 254 nm.

  • Temperature: 30°C (Controlled).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5–10 µL.

Mobile Phase Strategy

Pyrimidines are basic. Residual silanols on silica columns can cause severe peak tailing.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

    • Function: Protonates the pyrimidine nitrogens and suppresses silanol ionization, sharpening peaks.

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Gradient Profile

A steep gradient is required to elute the di-iodo starting material (very hydrophobic) while resolving the polar hydrolysis product early.

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0955Equilibration
2.0955Isocratic Hold (Polar impurities)
15.01090Linear Gradient
20.01090Wash (Elute Di-iodo SM)
20.1955Re-equilibration
25.0955End
Sample Preparation
  • Diluent: 50:50 Water:Acetonitrile.

  • Concentration: 0.5 mg/mL.[1]

  • Note: Do not use pure acetonitrile as the diluent if the starting gradient is 95% water; this causes "solvent shock" and peak distortion for early eluters.

Data Analysis & Expected Results

When analyzing the chromatogram, the elution order is dictated by the hydrophobicity (LogP) of the substituents.

Expected Elution Order (Relative Retention)
  • tR ~ 2-3 min: 4-Hydroxy-6-methylsulfanyl-pyrimidine (Hydrolysis impurity). Highly polar.

  • tR ~ 8-10 min: this compound (Target).

  • tR ~ 12-13 min: 4,6-Bis(methylsulfanyl)pyrimidine (Over-reaction).

  • tR ~ 16-18 min: 4,6-Diiodopyrimidine (Starting Material). Very hydrophobic.

Analytical Decision Workflow

Workflow Sample Synthesized Crude (Solid) Solubility Dissolve in 50:50 ACN:H2O Sample->Solubility Filter Filter (0.22 µm PTFE) Solubility->Filter HPLC Run Gradient HPLC (UV 254nm) Filter->HPLC Decision Analyze Purity Profile HPLC->Decision Pass Target > 98% SM < 0.5% Bis-sub < 0.5% Decision->Pass Meets Specs Fail_SM High SM Content Action: Recrystallize (EtOH) Decision->Fail_SM Late eluting peak Fail_Bis High Bis-sub Content Action: Column Chromatography Decision->Fail_Bis Close eluting peak

Figure 2: Analytical workflow for batch release.

Troubleshooting & Expert Tips

  • Peak Tailing: If the main peak tails significantly (Asymmetry > 1.5), the mobile phase pH is likely too high. Ensure you are using 0.1% Formic Acid or 0.1% TFA . Neutral buffers will result in strong interaction between the pyrimidine nitrogen and the stationary phase silanols.

  • Ghost Peaks: This molecule contains sulfur. If you observe carryover in blank injections, sulfur species may be adsorbing to stainless steel tubing. A passivation wash (30% Phosphoric acid) of the LC system may be required, or use a PEEK-lined column.

  • Stability: The iodo-group is light-sensitive. Amber vials are mandatory for the autosampler. If the sample sits for >24 hours, check for the appearance of a de-iodinated peak (4-methylsulfanylpyrimidine).

References

  • Thermal Instability in GC: Lehotay, S. J., & Hajšlová, J. (2002). "Thermal Degradation of Thermally Labile Pesticides and Other Compounds in Gas Chromatography." Journal of Chromatography A. (General principle applied to labile halides).
  • HPLC of Pyrimidines: Worsztynowicz, P., et al. (2009). "Development and validation of an HPLC method for the rapid and simultaneous determination of 6-mercaptopurine and four of its metabolites." Journal of Pharmaceutical and Biomedical Analysis.

  • qNMR vs HPLC: Pauli, G. F., et al. (2014). "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry.

  • Compound Data: Sigma-Aldrich Product Specification, "4-Iodo-2-(methylthio)pyrimidine" (Isomer analog used for property verification).

  • Phenomenex Guide: "Reversed Phase HPLC Method Development: Buffers and Mobile Phase pH."

Sources

Technical Comparison: Translational Efficacy of 4-Iodo-6-methylsulfanyl-pyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Topic: In vitro vs in vivo efficacy of drugs derived from 4-Iodo-6-methylsulfanyl-pyrimidine Content Type: Technical Comparison Guide Audience: Medicinal Chemists, Pharmacologists, and Drug Development Scientists

Executive Summary

The pyrimidine scaffold is a cornerstone of modern drug discovery, with This compound (CAS 89125-96-2) serving as a critical "linchpin" intermediate. Its unique substitution pattern—an electrophilic iodide at C4 and a nucleophilic (yet oxidizable) methylthio group at C6—allows for divergent synthetic pathways.

This guide compares the translational efficacy (in vitro to in vivo) of two distinct drug classes derived from this scaffold:

  • Class A (The "Displacement" Strategy): Where the methylthio group acts as a latent leaving group (e.g., KRAS G12C inhibitors like Adagrasib).

  • Class B (The "Retention" Strategy): Where the methylthio group is retained as a pharmacophore (e.g., S-DABO HIV inhibitors, Tubulin agents).

Our analysis reveals that while Class B derivatives often exhibit superior in vitro potency (sub-nanomolar IC50), they face significant translational hurdles due to metabolic oxidation (


). Conversely, Class A derivatives, despite requiring more complex synthesis, demonstrate more predictable in vivo pharmacokinetics (PK) and efficacy.

The Synthetic Divergence: One Scaffold, Two Fates

The utility of this compound lies in its ability to undergo orthogonal functionalization. The iodine atom facilitates cross-coupling (Suzuki/Sonogashira), while the methylthio group can be toggled between a stable substituent and a hyper-reactive leaving group via oxidation.

Diagram 1: Divergent Synthesis Pathways

SynthesisPathways Scaffold 4-Iodo-6-methylsulfanyl- pyrimidine Oxidation Oxidation (mCPBA/Oxone) Scaffold->Oxidation Path A Coupling Pd-Catalyzed Coupling (Suzuki/Sonogashira) Scaffold->Coupling Path B Sulfone Sulfone/Sulfoxide (Activated Core) Oxidation->Sulfone SNAr SNAr Displacement (with Amine/OR) Sulfone->SNAr DrugA Class A: KRAS/EGFR Inhibitors (Thioether Removed) SNAr->DrugA DrugB Class B: S-DABO/Tubulin Agents (Thioether Retained) Coupling->DrugB

Caption: Divergent synthetic utility of the scaffold. Path A utilizes the sulfur as a temporary handle (leaving group), while Path B incorporates it into the final drug molecule.

Class A: The "Displacement" Strategy (KRAS G12C Inhibitors)

In this strategy, the methylthio group is a means to an end. It protects the C6 position during initial functionalization and is later oxidized to a sulfone/sulfoxide to enable Nucleophilic Aromatic Substitution (


). This is the chemistry underlying the synthesis of Adagrasib (MRTX849)  and related inhibitors.[1][2][3]
Mechanistic Rationale
  • Role of Scaffold: The thioether serves as a "mask" that is chemically orthogonal to the iodine.

  • Translation: Because the metabolically liable sulfur is removed in the final step, the resulting drug typically has a cleaner PK profile.

Experimental Data: Efficacy Profile

Reference Compound: Adagrasib Analog (Tetrahydropyridopyrimidine core)

MetricIn Vitro (Cellular)In Vivo (Murine Xenograft)Translation Status
Potency IC50: 0.12–0.15 µM (KRAS G12C mutant lines)TGI: >70% regression at 30–100 mg/kgHigh Fidelity
Selectivity >100-fold vs WT KRASWell-tolerated (No significant WT toxicity)Maintained
Metabolism High stability (Sulfur removed)T1/2: ~24 hours (Human)Excellent

Expert Insight: The success of Class A relies on the "Oxidation-Displacement" protocol. If the oxidation is incomplete, residual sulfoxide impurities can alter the toxicity profile.

Class B: The "Retention" Strategy (S-DABO & Tubulin Agents)

Here, the methylthio group remains in the final molecule. This is common in Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) like S-DABO derivatives and certain tubulin polymerization inhibitors.

The "Metabolic Liability" Challenge

While the methylthio group often enhances in vitro binding affinity (via hydrophobic interactions in the binding pocket), it is a "soft spot" for metabolic enzymes (CYP450/FMO), leading to rapid oxidation in vivo.

Diagram 2: Metabolic Fate & Bioactivity

Metabolism Parent Parent Drug (-SMe) High Affinity (Hydrophobic) Enzyme CYP450 / FMO Parent->Enzyme Met1 Sulfoxide (-S(=O)Me) Chiral, Polar (Often Active) Met2 Sulfone (-SO2Me) Bulky, Electron-Wistdrawing (Often Inactive) Met1->Met2 Slow Oxidation Enzyme->Met1 Rapid Oxidation

Caption: The metabolic cascade of methylthio-pyrimidines. The sulfoxide metabolite often retains potency but alters solubility and distribution.

Experimental Data: The Translation Gap

Reference Compound: S-DABO Derivative F10 (HIV-1 NNRTI)

MetricIn Vitro (MT-4 Cells)In Vivo (PK / Efficacy)Translation Status
Potency EC50: 0.053 µM (Sub-nanomolar)Clearance: High (Rapid S-oxidation)Potency Loss
Selectivity SI = 6818 (High Safety Window)Bioavailability: Variable (<30%)Poor
Metabolite N/ASulfoxide metabolite detected (Active)Complex

Critical Observation: In some tubulin inhibitors, the sulfoxide metabolite is actually equipotent to the parent. However, in HIV inhibitors, the oxidation typically disrupts the hydrophobic fit in the NNRTI binding pocket, leading to a loss of efficacy.

Detailed Protocols

Protocol A: Activation & Displacement (Class A Synthesis)

Used to convert the scaffold into Adagrasib-like cores.

  • Starting Material: 0.1 mol this compound.

  • Coupling (Step 1): Perform Suzuki coupling at C4-Iodo position (e.g., with aryl boronic acid) using Pd(dppf)Cl2 catalyst.

  • Oxidation (Critical Step):

    • Dissolve intermediate in DCM/MeOH (1:1).

    • Add m-CPBA (2.5 eq) or Oxone at 0°C. Stir for 4h.

    • Checkpoint: Monitor TLC for disappearance of sulfide and appearance of sulfone (lower Rf).

  • Displacement (

    
    ): 
    
    • Treat the crude sulfone with the desired amine (e.g., chiral piperazine) and DIPEA in DMF at 80°C.

    • Result: The sulfone is displaced, installing the amine with high regioselectivity.

Protocol B: Metabolic Stability Assessment (Class B Screening)

Essential for validating "Retained Thioether" candidates.

  • System: Human Liver Microsomes (HLM) and Rat Liver Microsomes (RLM).

  • Incubation:

    • Test compound (1 µM) + Microsomes (0.5 mg/mL) + NADPH regenerating system.

    • Incubate at 37°C for 0, 15, 30, 60 min.

  • Analysis:

    • Quench with ice-cold acetonitrile containing internal standard.

    • Analyze via LC-MS/MS.

    • Key Metric: Monitor for +16 Da (Sulfoxide) and +32 Da (Sulfone) peaks.

  • Decision Gate: If

    
     min in HLM, the candidate is likely unsuitable for oral dosing without structural modification (e.g., steric shielding of the sulfur).
    

Conclusion & Recommendations

For drugs derived from This compound :

  • If High In Vivo Stability is Required: Adopt the Displacement Strategy . Use the scaffold as a disposable template to construct complex cores (like tetrahydropyridopyrimidines). The resulting drugs (e.g., Adagrasib) show superior translational reliability.

  • If Retaining the Thioether: You must structurally protect the sulfur from metabolic oxidation. Strategies include:

    • Adding steric bulk (ortho-methyl groups) on the aromatic ring attached to the pyrimidine.

    • Pre-oxidizing to the sulfoxide if the metabolite is proven active (Prodrug approach).

References

  • Synthesis of Adagrasib (MRTX849), a Covalent KRAS G12C Inhibitor Drug. Organic Letters, 2023.[1][2][3]

  • Development of novel S-N3-DABO derivatives as potent non-nucleoside reverse transcriptase inhibitors. European Journal of Medicinal Chemistry, 2023.[4]

  • Introduction of a Methyl Group Curbs Metabolism of Pyrido[3,4-d]pyrimidine Inhibitors. ACS Medicinal Chemistry Letters, 2018.

  • Structure based drug design and in vitro metabolism study: discovery of N-(4-methylthiophenyl)-... as a potent microtubule targeting agent. Bioorganic & Medicinal Chemistry, 2018.

  • One-pot synthesis of 4-pyrimidone-2-thioether... synthesis of the crucial adagrasib intermediate. RSC Advances, 2024.

Sources

Structural Confirmation & Synthetic Utility of 4-Iodo-6-methylsulfanylpyrimidine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of kinase inhibitors and complex heterocycles, the 4-iodo-6-methylsulfanylpyrimidine scaffold represents a "privileged" intermediate. Unlike its 4,6-dichloro analogs, which often suffer from ambiguous regioselectivity during functionalization, the 4-iodo-6-methylsulfanyl scaffold offers orthogonal reactivity. The C4-iodine allows for highly selective palladium-catalyzed cross-couplings, while the C6-thiomethyl group serves as a latent electrophile, activatable via oxidation.

This guide compares the structural confirmation strategies for reaction products derived from this scaffold against traditional alternatives. It provides experimental protocols and definitive analytical criteria (2D NMR, MS) to validate regiochemistry, ensuring the integrity of structure-activity relationship (SAR) data.

Part 1: The Reactivity Hierarchy & Strategic Advantage

The Regioselectivity Challenge

When synthesizing 4,6-disubstituted pyrimidines, a common approach involves starting from 4,6-dichloropyrimidine . However, this route often yields a statistical mixture of mono-substituted products (C4 vs. C6) or bis-substituted byproducts, requiring tedious chromatographic separation.

The 4-Iodo-6-methylsulfanyl Alternative: This scaffold utilizes the significant reactivity difference between the C4-iodide and the C6-thiomethyl group.

  • C4-I: Highly reactive in Pd-catalyzed couplings (Suzuki, Stille, Sonogashira) and rapid SNAr.

  • C6-SMe: Inert to standard Pd-coupling conditions; activatable to sulfone (

    
    ) for subsequent displacement.
    
Comparative Performance Matrix
FeatureRoute A: 4-Iodo-6-methylsulfanyl Route B: 4,6-Dichloropyrimidine
Regiocontrol >98:1 (C4 Selective) ~3:1 to 1:1 (Variable)
First Step Yield High (85-95%)Moderate (40-60% isolated)
Purification Filtration/Crystallization often sufficientColumn Chromatography required
Structural Risk Low (Defined by starting material)High (Isomer misassignment possible)

Part 2: Structural Confirmation Workflows

Validating the reaction product requires distinguishing between the desired C4-substituted product and potential regioisomers or homocoupled byproducts.

Workflow Visualization

The following diagram illustrates the orthogonal reaction pathway and the critical decision points for structural analysis.

ReactionPathway Start 4-Iodo-6-SMe-pyrimidine Step1 Step 1: Suzuki Coupling (Pd cat., Ar-B(OH)2) Start->Step1 C4-I Selective Inter Intermediate: 4-Aryl-6-SMe-pyrimidine Step1->Inter Step2 Step 2: Oxidation (mCPBA or Oxone) Inter->Step2 SMe Activation Check1 Checkpoint 1: HMBC (H5-Aryl) Retention of SMe Inter->Check1 Activ Activated Species: 4-Aryl-6-SO2Me-pyrimidine Step2->Activ Step3 Step 3: SNAr Displacement (R-NH2) Activ->Step3 Nucleophilic Attack Final Final Product: 4-Aryl-6-Amino-pyrimidine Step3->Final Check2 Checkpoint 2: Loss of SMe New Amine Signals Final->Check2

Caption: Orthogonal synthetic pathway for 4,6-disubstituted pyrimidines showing analytical checkpoints.

Analytical Criteria for Validation
1. Intermediate: 4-Aryl-6-(methylthio)pyrimidine

Objective: Confirm Aryl coupling at C4 and retention of SMe at C6.

  • 1H NMR (DMSO-d6/CDCl3):

    • SMe Singlet: Sharp singlet at

      
       2.5–2.6 ppm (integral 3H). Absence indicates side reaction.
      
    • Pyrimidine H2: Deshielded singlet at

      
       8.8–9.2 ppm.
      
    • Pyrimidine H5: Singlet (or weakly coupled doublet) at

      
       7.6–8.2 ppm.
      
    • Key Distinction: If the aryl group were at C2 (unlikely) or C6 (via SMe displacement), the H5 shift would differ significantly.

  • 2D NMR (HMBC - Heteronuclear Multiple Bond Correlation): The Gold Standard

    • H5 Correlation: The proton at C5 must show a strong 3-bond correlation (

      
      ) to the ipso-carbon  of the incoming Aryl ring.
      
    • H2 Correlation: The proton at C2 should correlate to both C4 and C6 (quaternary carbons), confirming the integrity of the ring.

2. Activated Species: 4-Aryl-6-(methylsulfonyl)pyrimidine

Objective: Confirm oxidation state (Sulfone vs Sulfoxide).

  • MS (ESI+): Shift of +32 Da (Sulfone) or +16 Da (Sulfoxide) relative to the sulfide.

  • 1H NMR: The SMe peak shifts downfield to

    
     3.2–3.4 ppm (characteristic of 
    
    
    
    ).
3. Final Product: 4-Aryl-6-Aminopyrimidine

Objective: Confirm complete displacement of the sulfone.

  • 1H NMR:

    • Disappearance: Complete loss of the

      
       singlet (
      
      
      
      3.2–3.4 ppm).
    • Appearance: New signals corresponding to the amine nucleophile (N-H broad singlets, alkyl protons).

Part 3: Experimental Protocols

Protocol A: C4-Selective Suzuki Coupling

This protocol minimizes de-iodination and homocoupling.

  • Reagents:

    • 4-Iodo-6-(methylthio)pyrimidine (1.0 equiv)

    • Arylboronic acid (1.1 equiv)[1]

    • Catalyst:

      
       (5 mol%) or 
      
      
      
      (for sterically hindered acids).
    • Base:

      
       (2.0 equiv).
      
    • Solvent: DME/Water (3:1) or 1,4-Dioxane/Water.

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine reactants in a sealed tube.

    • Heat to 80–90 °C for 2–4 hours. (Monitor by TLC/LCMS).

    • Workup: Dilute with EtOAc, wash with water/brine. Dry over

      
      .
      
  • Purification: Flash chromatography (Hexane/EtOAc). The product usually elutes earlier than the boronic acid.

Protocol B: Activation and SNAr Displacement

One-pot oxidation-displacement is often possible, but stepwise is recommended for characterization.

  • Oxidation:

    • Dissolve sulfide intermediate in DCM at 0 °C.

    • Add mCPBA (2.2 equiv) portion-wise.

    • Stir at RT for 2 hours. Wash with saturated

      
       and 
      
      
      
      .
  • Displacement:

    • Dissolve the crude sulfone in THF or Dioxane.

    • Add Amine (1.2 equiv) and DIPEA (2.0 equiv).

    • Stir at RT (for aliphatic amines) or 60 °C (for anilines).

    • Validation: Monitor the disappearance of the sulfone peak by LCMS.

Part 4: Advanced Structural Verification (HMBC Logic)

The following diagram details the specific NMR correlations required to "sign off" on the structure.

Caption: Critical HMBC correlations. The H5-Aryl(ipso) correlation definitively proves C4 substitution.

References

  • Regioselectivity in Pyrimidine Chemistry: Plé, N., Turck, A., et al. "Metalation of diazines. XI. Directed ortho-lithiation of fluoropyrimidines." Journal of Organic Chemistry, 1995. Note: Establishes the reactivity hierarchy of halopyrimidines (I > Br > Cl > F).
  • Suzuki Coupling of Halopyrimidines

    • Gong, Y., et al. "Suzuki–Miyaura Cross-Coupling of 4,6-Dichloropyrimidine." Journal of Heterocyclic Chemistry, 2009.

    • Context: Demonstrates the conditions for C4-selective coupling, applicable to the iodo-analog.
  • Barvian, M., et al. "Preparation of 2,4,6-trisubstituted pyrimidines as phosphodiesterase inhibitors." Tetrahedron Letters, 2005.
  • Claridge, T. D. W. High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016.
  • Application in Drug Discovery (Kinase Inhibitors)

Sources

A Head-to-Head Comparison of Palladium Catalysts for Pyrimidine Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The functionalization of pyrimidine scaffolds is a cornerstone in the discovery of novel therapeutics, agrochemicals, and functional materials. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile tool for the synthesis of these valuable compounds.[1][2][3] The choice of the palladium catalyst is a critical parameter that directly influences reaction efficiency, yield, and selectivity. This guide provides a head-to-head comparison of commonly employed palladium catalysts for Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings of pyrimidines, supported by experimental data to aid in catalyst selection and reaction optimization.

The Central Role of the Palladium Catalyst

Palladium's ability to cycle between Pd(0) and Pd(II) oxidation states is fundamental to its catalytic activity in cross-coupling reactions.[4] This redox cycle enables the key steps of oxidative addition, transmetalation, and reductive elimination that forge new carbon-carbon and carbon-heteroatom bonds. The ligand coordinated to the palladium center plays a crucial role in modulating the catalyst's stability, reactivity, and steric environment, thereby influencing the outcome of the reaction.

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a widely used method for the formation of carbon-carbon bonds, enabling the introduction of aryl, heteroaryl, or vinyl groups onto the pyrimidine core.[5][6] The performance of different palladium catalysts in the Suzuki-Miyaura coupling of various pyrimidine substrates is summarized in Table 1.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Pyrimidines

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₄-K₃PO₄1,4-Dioxane/H₂O9012GoodA classic, reliable choice for many substrates.[7]
PdCl₂(dppf)dppfK₂CO₃DME802HighOften provides high yields in shorter reaction times.[7]
Pd(OAc)₂SPhosK₃PO₄Toluene10016HighEffective for more challenging or sterically hindered substrates.[7]
Pd/IPrIPrNa₂CO₃PEG40060-100~12Moderate to GoodCan offer unconventional C4-selectivity on 2,4-dichloropyridines.[8]
Pd(PEPPSI)(IPr)IPrNaOAc/Na₂CO₃PEG40060-100~24Moderate to GoodProvides C4-selectivity, which can be enhanced with a two-base system.[8]

Note: "Good" and "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in some abstracts. The reactivity and selectivity can be highly substrate-dependent.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, crucial for the synthesis of many biologically active compounds.[9][10] Catalyst systems for this reaction typically involve a palladium precursor and a bulky, electron-rich phosphine ligand.

Table 2: Comparison of Palladium Catalysts for the Buchwald-Hartwig Amination of Pyrimidines

Catalyst/PrecatalystLigandBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(OAc)₂X-PhosK₃PO₄t-BuOH8012HighA robust system for a wide range of amines and aryl halides.[7]
Pd₂(dba)₃SPhosNaOt-BuToluene10016HighAnother highly effective catalyst system for C-N coupling.[7]
Pd(OAc)₂RuPhosCs₂CO₃Dioxane10024Good to ExcellentOften used for challenging couplings involving heteroaromatic amines.
G3-XPhos PrecatalystXPhosK₂CO₃Dioxane80-10012-24HighAir- and moisture-stable precatalyst that simplifies reaction setup.[9]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[11][12] This reaction is invaluable for the synthesis of pyrimidine-containing acetylenic compounds.

Table 3: Comparison of Palladium Catalysts for the Sonogashira Coupling of Pyrimidines

Catalyst/PrecatalystCo-catalystBaseSolventTemp. (°C)Time (h)Yield (%)Notes
Pd(PPh₃)₂Cl₂CuIEt₃NTHFRT-502-6HighThe classic and still highly effective catalyst system.[7]
Pd(PPh₃)₄CuIi-Pr₂NHDMFRT4HighA common alternative to the dichlorobis(triphenylphosphine)palladium(II) complex.
Pd(OAc)₂/PPh₃CuIPiperidineDMF808GoodIn situ generation of the active catalyst can be effective.
Pd(PhCN)₂Cl₂/P(t-Bu)₃-Cs₂CO₃DioxaneRT12-24GoodA copper-free system that can be advantageous for certain substrates.[11]

Experimental Protocol: Suzuki-Miyaura Coupling of 2-Chloropyrimidine with Phenylboronic Acid

This protocol provides a representative example of a Suzuki-Miyaura coupling reaction for the synthesis of 2-phenylpyrimidine.

Materials:

  • 2-Chloropyrimidine

  • Phenylboronic acid

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄)

  • Toluene

  • Water (degassed)

  • Nitrogen or Argon gas supply

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a Schlenk flask or sealed reaction vial under an inert atmosphere (Nitrogen or Argon), add 2-chloropyrimidine (1.0 mmol, 1.0 equiv), phenylboronic acid (1.2 mmol, 1.2 equiv), and potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, prepare the catalyst premix by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in toluene (2 mL). Stir for 5-10 minutes until a homogeneous solution is formed. The use of a pre-formed catalyst solution ensures accurate dosing and efficient activation.

  • Reaction Initiation: Add the catalyst premix to the reaction flask containing the substrates and base.

  • Solvent Addition: Add toluene (8 mL) and degassed water (1 mL) to the reaction mixture. The aqueous phase is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle.

  • Reaction Conditions: Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring for 16 hours. The elevated temperature is necessary to drive the reaction to completion.

  • Workup: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 2-phenylpyrimidine.

Catalytic Cycle of Palladium-Catalyzed Cross-Coupling

The general mechanism for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, is depicted in the following diagram.

Suzuki-Miyaura Catalytic Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R(L2) Transmetalation->Ar-Pd(II)-R(L2) BX(OH)2 B(OH)2-X (Byproduct) Transmetalation->BX(OH)2 Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-R Ar-R (Product) Reductive_Elimination->Ar-R ArX Ar-X (Substrate) ArX->Oxidative_Addition R-B(OH)2 R-B(OH)2 (Boronic Acid) R-B(OH)2->Transmetalation Base Base Base->Transmetalation

Sources

Technical Guide: Isotopic Labeling Strategies with 4-Iodo-6-methylsulfanyl-pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the high-stakes arena of DMPK (Drug Metabolism and Pharmacokinetics) and mechanistic elucidation, the choice of starting material dictates the fidelity of the final isotopologue. 4-Iodo-6-methylsulfanyl-pyrimidine represents a "high-precision" scaffold that offers distinct advantages over its chlorinated counterparts.

While 4-chloro analogs are ubiquitous and cost-effective for bulk synthesis, they often require forcing conditions (high temperature, strong bases) that jeopardize isotopic integrity—leading to H/D scrambling or label dilution. The 4-iodo variant, characterized by a weaker C-I bond, enables chemoselective functionalization under mild conditions . This guide analyzes the strategic application of this scaffold for generating high-purity stable isotope-labeled standards (SILs) and tracers.

Strategic Rationale: The Iodine Advantage

The primary utility of this compound lies in its orthogonal reactivity . The molecule possesses two distinct functional handles:[1][2]

  • C4-Iodine: A highly reactive electrophile for transition-metal catalyzed cross-couplings (Suzuki, Sonogashira, Stille).

  • C6-Methylsulfanyl (SMe): A latent functional group. It is stable during C4-coupling but can be chemically activated later (via oxidation to sulfone/sulfoxide) to serve as a leaving group for nucleophilic aromatic substitution (

    
    ).
    
Reactivity vs. Stability Trade-off

The Carbon-Iodine bond (approx. 51 kcal/mol) is significantly weaker than the Carbon-Chlorine bond (approx. 81 kcal/mol). This allows oxidative addition of Palladium(0) to occur at ambient or mild temperatures (


), whereas chloropyrimidines often require temperatures exceeding 

.

Why this matters for Isotopic Labeling:

  • Prevention of Scrambling: Deuterium labels on aromatic rings or adjacent alkyl groups can undergo exchange (scrambling) at high temperatures in the presence of bases.

  • Yield Conservation: When coupling expensive isotopically labeled boronic acids (

    
     or 
    
    
    
    ), the higher reactivity of the iodide ensures near-quantitative consumption of the precious partner.

Comparative Analysis: Iodo- vs. Chloro- Precursors

The following table objectively compares the performance of this compound against the standard 4-Chloro alternative and De Novo ring synthesis.

FeatureRoute A: 4-Iodo-6-SMe-pyrimidine Route B: 4-Chloro-6-SMe-pyrimidine Route C: De Novo Ring Synthesis
Primary Utility Late-stage introduction of labels; Coupling sensitive substrates.Early-stage bulk synthesis; Robust substrates.Introduction of

or

into the pyrimidine ring core.
Coupling Temp. Mild (

)
Harsh (

)
N/A (Ring formation)
Isotopic Fidelity High (Minimal scrambling risk).Moderate (Risk of H/D exchange at high T).High (Labels are fixed in the skeleton).[3]
Cost Efficiency Low (Precursor is expensive).High (Precursor is cheap).Very Low (High labor/step count).
Reaction Time Fast (1–4 hours).Slow (12–24 hours).Weeks (Multi-step).
Catalyst Load Low (1–3 mol% Pd).High (5–10 mol% Pd).N/A

Decision Pathways & Workflows

The following diagrams illustrate the decision logic and the specific synthetic utility of the scaffold.

Diagram 1: Strategic Selection of Labeling Route

LabelingStrategy Start Target: Labeled Pyrimidine Drug Decision1 Where is the Label Needed? Start->Decision1 RingLabel Pyrimidine Core (15N, 13C) Decision1->RingLabel SideChainLabel Side Chain / Substituent Decision1->SideChainLabel DeNovo Route C: De Novo Synthesis (Urea + Diketone) RingLabel->DeNovo Decision2 Is the Label/Substrate Thermally Sensitive? SideChainLabel->Decision2 Sensitive Yes (e.g., Deuterium, Chiral) Decision2->Sensitive Robust No (Stable) Decision2->Robust RouteA Route A: 4-Iodo-6-SMe (Mild Coupling) Sensitive->RouteA Prevent Scrambling RouteB Route B: 4-Chloro-6-SMe (Harsh Coupling) Robust->RouteB Cost Savings

Caption: Decision tree for selecting the optimal pyrimidine precursor based on label position and substrate stability.

Diagram 2: Chemical Workflow for Dual-Labeling

ChemicalWorkflow Precursor 4-Chloro-6-thiomethyl pyrimidine Step1 Step 1: Halogen Exchange (NaI, HI) Precursor->Step1 Activation Intermediate 4-Iodo-6-methylsulfanyl pyrimidine Step1->Intermediate Branch1 Path A: Suzuki Coupling (Labeled Boronic Acid) Intermediate->Branch1 Pd(0), <60°C Branch2 Path B: S-Activation (Oxidation to SO2Me) Intermediate->Branch2 mCPBA ProductA C4-Labeled Product (High Yield) Branch1->ProductA ProductB C6-Displacement (Introduction of Nucleophile) Branch2->ProductB

Caption: Divergent synthesis workflow utilizing the reactive iodine handle for mild C-C bond formation.

Experimental Protocols

The following protocols are designed for high-value isotopic synthesis , prioritizing yield and purity over raw material cost.

Protocol A: Synthesis of S-( -methyl)-labeled Precursor

Objective: To install a deuterated methyl group on the sulfur atom. This is useful if the S-Me group is a metabolic hotspot (e.g., S-demethylation studies).

Reagents:

  • 4-Iodo-6-mercaptopyrimidine (or generated in situ from 4,6-diiodopyrimidine + NaSH).

  • 
     (Iodomethane-
    
    
    
    , >99.5 atom % D).
  • 
     (Anhydrous).
    
  • DMF (Anhydrous).

Procedure:

  • Dissolution: Dissolve 4-iodo-6-mercaptopyrimidine (1.0 eq) in anhydrous DMF (0.2 M) under an Argon atmosphere.

  • Base Addition: Add

    
     (1.5 eq) and stir at 
    
    
    
    for 15 minutes.
  • Labeling: Add

    
     (1.1 eq) dropwise via syringe. The use of the Iodo-scaffold here is critical; if the Chloro-scaffold were used, the subsequent coupling step would require high heat, potentially scrubbing the 
    
    
    
    label via elimination or exchange.
  • Reaction: Allow to warm to room temperature and stir for 2 hours. (Monitor by LC-MS for mass shift M+3).

  • Workup: Dilute with EtOAc, wash with water/brine to remove DMF. Dry over

    
    .
    
  • Outcome: 4-Iodo-6-(

    
    -methylsulfanyl)-pyrimidine.
    
Protocol B: Mild Suzuki-Miyaura Coupling

Objective: To couple a


-labeled phenyl ring to the pyrimidine core without disturbing the S-Me group or scrambling labels.

Comparison of Conditions:

  • Standard (Chloro):

    
    , 
    
    
    
    , Toluene/EtOH, Reflux (
    
    
    )
    , 18h.
  • Optimized (Iodo):

    
    , 
    
    
    
    , THF/Water,
    
    
    , 3h.

Procedure (Optimized for Iodo-Pyrimidine):

  • Setup: In a glovebox or under strict

    
    , combine this compound (1.0 eq), Labeled Phenylboronic acid (1.1 eq), and 
    
    
    
    (0.03 eq).
  • Solvent: Add degassed THF:Water (4:1 ratio).

  • Base: Add

    
     (2.0 eq).
    
  • Reaction: Heat gently to

    
    . The weak C-I bond undergoes oxidative addition rapidly.
    
  • Monitoring: TLC/LC-MS should show complete conversion within 3 hours.

  • Purification: Silica gel chromatography.

  • Result: The mild temperature preserves the oxidation state of the sulfur and prevents any potential H/D exchange on the phenyl ring.

References

  • National Institutes of Health (NIH). (2025). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes. Retrieved from [Link]

  • Organic Syntheses. (2019). Synthesis of 4-Methylbenzoate(2′,4′,6′-trimethoxy-phenyl)iodonium Tosylate. Retrieved from [Link]

  • American Chemical Society (ACS). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. Retrieved from [Link]

Sources

Verifying the Mechanism of Action for a Novel 4-Iodo-6-methylsulfanyl-pyrimidine Analog as a PIM1 Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide for Researchers and Drug Development Professionals

In the landscape of targeted cancer therapy, the pyrimidine scaffold has emerged as a privileged structure, forming the core of numerous kinase inhibitors.[1][2][3] This guide provides an in-depth technical comparison of a novel, hypothetical 4-iodo-6-methylsulfanyl-pyrimidine analog, designated CMPD-X , with established PIM1 kinase inhibitors. We will explore a systematic approach to elucidate its mechanism of action, employing a suite of biochemical, cellular, and target engagement assays. This document is intended to serve as a practical framework for researchers in the field, emphasizing the rationale behind experimental choices and the importance of self-validating protocols.

Introduction to CMPD-X and the PIM1 Kinase Target

The PIM kinases (PIM1, PIM2, and PIM3) are a family of constitutively active serine/threonine kinases that play a crucial role in cell survival, proliferation, and apoptosis.[4][5][6] Overexpression of PIM1 is frequently observed in various hematological malignancies and solid tumors, making it an attractive target for anticancer drug development.[7][8] Our hypothetical compound, CMPD-X, a this compound analog, has been designed based on structure-activity relationships of similar pyrimidine-based kinase inhibitors.[9][10][11] The core hypothesis is that CMPD-X acts as a potent and selective inhibitor of PIM1 kinase.

To rigorously validate this hypothesis, we will compare the performance of CMPD-X against two well-characterized PIM1 inhibitors:

  • SGI-1776: A potent, ATP-competitive inhibitor of all three PIM kinase isoforms, with a reported IC50 of 7 nM for PIM1.[10][12][13]

  • AZD1208: An orally bioavailable and highly selective pan-PIM kinase inhibitor with low nanomolar activity against all three isoforms.[10][14][15]

A Multi-faceted Approach to Mechanism of Action Verification

A robust validation of a new kinase inhibitor requires a multi-pronged experimental approach, moving from direct biochemical assessment to cellular activity and culminating in direct evidence of target engagement within the complex cellular milieu. This guide outlines a logical workflow, with each step providing a piece of the mechanistic puzzle.

G cluster_0 Experimental Workflow Biochemical Assay Biochemical Assay Cellular Assays Cellular Assays Biochemical Assay->Cellular Assays Confirms in vitro potency Target Engagement Target Engagement Cellular Assays->Target Engagement Validates cellular activity Mechanism Confirmation Mechanism Confirmation Target Engagement->Mechanism Confirmation Direct evidence of binding

Caption: A logical workflow for validating the mechanism of action of a novel kinase inhibitor.

Section 1: Biochemical Characterization of PIM1 Inhibition

The initial step is to ascertain the direct inhibitory effect of CMPD-X on the enzymatic activity of purified PIM1 kinase. The ADP-Glo™ Kinase Assay is a robust and sensitive method for this purpose, as it measures the amount of ADP produced during the kinase reaction, a direct indicator of enzyme activity.[1][7][11]

Experimental Protocol: ADP-Glo™ PIM1 Kinase Assay

Objective: To determine the in vitro potency (IC50) of CMPD-X, SGI-1776, and AZD1208 against PIM1 kinase.

Materials:

  • Recombinant human PIM1 kinase (e.g., Promega, Cat. No. V4032)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. No. V9101)[16]

  • PIM1 kinase substrate (e.g., a peptide substrate like BAD)

  • Test compounds (CMPD-X, SGI-1776, AZD1208) dissolved in DMSO

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO. A typical starting concentration is 10 mM, with subsequent dilutions to cover a wide concentration range (e.g., 100 µM to 1 pM).

  • Kinase Reaction Setup:

    • In a 384-well plate, add 5 µL of the kinase reaction mixture per well. The final reaction should contain PIM1 kinase, the substrate, and ATP in a suitable kinase buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50µM DTT).[3][5] The concentration of ATP should be at or near its Km for PIM1 to accurately determine the potency of ATP-competitive inhibitors.

    • Add 50 nL of the serially diluted compounds to the respective wells. Include DMSO-only wells as a negative control (100% kinase activity) and a known PIM1 inhibitor as a positive control.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[17]

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.[17]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Expected Data and Interpretation

This assay will provide the IC50 values for CMPD-X and the comparator compounds, indicating their potency in directly inhibiting PIM1 kinase activity. A low nanomolar IC50 for CMPD-X would be the first piece of evidence supporting our hypothesis.

CompoundPIM1 IC50 (nM)PIM2 IC50 (nM)PIM3 IC50 (nM)
CMPD-X (Hypothetical) 15 500 800
SGI-17767[12][13]363[12]69[12]
AZD12080.4[10]5[10]1.9[10]

Table 1: Hypothetical and literature-derived IC50 values for PIM kinase inhibition.

Section 2: Cellular Activity Assessment

Following the confirmation of direct enzymatic inhibition, the next critical step is to determine if CMPD-X can inhibit PIM1 activity within a cellular context and elicit a biological response.

Cell Viability Assay

Rationale: PIM1 kinase promotes cell survival, and its inhibition is expected to reduce the viability of cancer cells that are dependent on its activity. The CellTiter-Glo® Luminescent Cell Viability Assay is a sensitive method that measures ATP levels, an indicator of metabolically active cells.[18][19]

Experimental Protocol: CellTiter-Glo® Cell Viability Assay

Objective: To assess the effect of CMPD-X on the viability of a PIM1-dependent cancer cell line (e.g., MOLM-16, an acute myeloid leukemia cell line with high PIM1 expression).[14]

Procedure:

  • Cell Seeding: Seed MOLM-16 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Compound Treatment: Add serial dilutions of CMPD-X, SGI-1776, and AZD1208 to the wells. Include a DMSO-only control.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Assay Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add 100 µL of CellTiter-Glo® Reagent to each well.[2]

  • Lysis and Signal Stabilization: Mix the contents for 2 minutes on an orbital shaker to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[2]

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Calculate the percent viability relative to the DMSO control and determine the GI50 (concentration for 50% growth inhibition) for each compound.

Western Blot Analysis of a PIM1 Substrate

Rationale: To more directly assess the inhibition of PIM1 kinase activity in cells, we can measure the phosphorylation status of a known downstream substrate. The pro-apoptotic protein BAD is a well-established substrate of PIM1, which phosphorylates it at Ser112, thereby inhibiting its pro-apoptotic function.[6][14][20] A decrease in phospho-BAD (Ser112) levels upon treatment with CMPD-X would provide strong evidence of target engagement and inhibition in a cellular context.

G Cytokines/Growth Factors Cytokines/Growth Factors JAK/STAT Pathway JAK/STAT Pathway Cytokines/Growth Factors->JAK/STAT Pathway PIM1 (Transcription) PIM1 (Transcription) JAK/STAT Pathway->PIM1 (Transcription) PIM1 (Kinase) PIM1 (Kinase) BAD (p-Ser112) BAD (p-Ser112) PIM1 (Kinase)->BAD (p-Ser112) Phosphorylation Apoptosis (Inhibited) Apoptosis (Inhibited) BAD (p-Ser112)->Apoptosis (Inhibited) CMPD-X CMPD-X CMPD-X->PIM1 (Kinase) Inhibition

Caption: Simplified PIM1 signaling pathway and the inhibitory action of CMPD-X.

Experimental Protocol: Western Blot for Phospho-BAD (Ser112)

Procedure:

  • Cell Treatment: Treat MOLM-16 cells with increasing concentrations of CMPD-X, SGI-1776, and AZD1208 for 4-6 hours. Include a DMSO control.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with 5% bovine serum albumin (BSA) in Tris-buffered saline with Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[21]

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-BAD (Ser112) (e.g., Cell Signaling Technology, #9291).[6]

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Stripping and Re-probing: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total BAD or a housekeeping protein like GAPDH.

Expected Cellular Data

The cell-based assays will provide a more physiologically relevant assessment of CMPD-X's activity. A potent GI50 value in the MOLM-16 cell line, coupled with a dose-dependent decrease in phospho-BAD (Ser112) levels, would strongly support the hypothesis that CMPD-X inhibits the PIM1 signaling pathway in cells.

CompoundMOLM-16 GI50 (nM)p-BAD (Ser112) Inhibition (IC50, nM)
CMPD-X (Hypothetical) 50 45
SGI-1776~100~90
AZD1208<100[14]<150[14]

Table 2: Hypothetical and literature-derived cellular potencies of PIM1 inhibitors.

Section 3: Direct Target Engagement in Live Cells

While the preceding assays provide strong indirect evidence of PIM1 inhibition, the Cellular Thermal Shift Assay (CETSA) offers a direct method to confirm that CMPD-X physically binds to PIM1 in its native cellular environment.[22][23][24] CETSA is based on the principle that the binding of a ligand to its target protein increases the protein's thermal stability.[25]

Experimental Protocol: Cellular Thermal Shift Assay (CETSA)

Objective: To demonstrate the direct binding of CMPD-X to PIM1 in intact cells.

Procedure:

  • Cell Treatment: Treat MOLM-16 cells with CMPD-X (at a concentration several-fold higher than its cellular IC50, e.g., 1 µM) or DMSO for 1-2 hours.

  • Heating: Aliquot the cell suspensions and heat them to a range of temperatures (e.g., 40-65°C) for 3 minutes using a thermal cycler, followed by cooling to room temperature.[22]

  • Cell Lysis: Lyse the cells by freeze-thaw cycles.

  • Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.[26]

  • Sample Preparation for Western Blot: Collect the supernatant containing the soluble proteins and prepare samples for western blotting.

  • Western Blot Analysis: Perform western blotting as described previously, using an antibody against total PIM1.

  • Data Analysis: Quantify the band intensities for PIM1 at each temperature for both the DMSO- and CMPD-X-treated samples. Plot the percentage of soluble PIM1 against the temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of CMPD-X indicates target engagement.

Expected CETSA Results

A successful CETSA experiment will show a rightward shift in the PIM1 melting curve in the presence of CMPD-X compared to the DMSO control, providing direct evidence of target engagement in live cells. This is a critical piece of data that solidifies the mechanism of action.

G cluster_0 CETSA Workflow Treat Cells Treat Cells Heat Heat Treat Cells->Heat Compound vs. DMSO Lyse Lyse Heat->Lyse Temperature Gradient Centrifuge Centrifuge Lyse->Centrifuge Separate Soluble/Aggregated Western Blot Western Blot Centrifuge->Western Blot Analyze Soluble Fraction Melting Curve Melting Curve Western Blot->Melting Curve Quantify PIM1

Caption: A schematic overview of the Cellular Thermal Shift Assay (CETSA) workflow.

Conclusion

The comprehensive experimental framework outlined in this guide provides a rigorous and self-validating approach to confirming the mechanism of action of a novel this compound analog, CMPD-X, as a PIM1 kinase inhibitor. By systematically progressing from biochemical potency determination to the assessment of cellular activity and culminating in the direct demonstration of target engagement, researchers can build a compelling and data-driven case for the compound's mode of action. The comparative analysis against well-characterized inhibitors like SGI-1776 and AZD1208 further contextualizes the potency and selectivity of the new chemical entity. This structured approach not only enhances the scientific integrity of the findings but also provides the critical data necessary for informed decision-making in the drug discovery and development process.

References

  • Journal of Medicinal Chemistry. (2021). Pyrimidine scaffold dual‐target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure–activity relationship (2018‒2023). Retrieved from [Link]

  • Molecular Cancer Research. (2020). Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. Retrieved from [Link]

  • Journal of Cancer Prevention. (2018). PIM Kinase as an Executional Target in Cancer. Retrieved from [Link]

  • Nature Protocols. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Retrieved from [Link]

  • BMG LABTECH. (n.d.). Promega ADP-Glo kinase assay. Retrieved from [Link]

  • Journal of Proteome Research. (2014). Identification and Validation of Inhibitor-Responsive Kinase Substrates using a New Paradigm to Measure Kinase-Specific Protein Phosphorylation Index. Retrieved from [Link]

  • ResearchGate. (2025). The schematic flow chart of PIM-1 kinase Pathway with their up- and down-regulators. Retrieved from [Link]

  • Clinical Cancer Research. (2014). AZD1208, a potent and selective pan-Pim kinase inhibitor, demonstrates efficacy in preclinical models of acute myeloid leukemia. Retrieved from [Link]

  • SLAS Discovery. (2020). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. Retrieved from [Link]

  • Blood. (2009). Pim kinase inhibitor, SGI-1776, induces apoptosis in chronic lymphocytic leukemia cells. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). High-Throughput Cellular Thermal Shift Assay Using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • Drug Target Review. (2018). Application note: Promega's ADP-Glo™ assay. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). CETSA®: Measuring Target Engagement in Whole Blood. Retrieved from [Link]

  • ResearchGate. (2019). Pim-1 adopts a typical kinase fold. a, ribbon diagram of apo Pim-1.... Retrieved from [Link]

  • YouTube. (2023). Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. Retrieved from [Link]

  • Blood. (2008). Pim Kinase Inhibitor, SGI-1776, Induces Apoptosis in CLL Lymphocytes. Retrieved from [Link]

  • ResearchGate. (2025). CETSA: A Target Engagement Assay with Potential to Transform Drug Discovery. Retrieved from [Link]

  • UniProt. (2018). PIM1 - Serine/threonine-protein kinase pim-1 - Homo sapiens (Human). Retrieved from [Link]

  • Bio-Rad Laboratories. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. Retrieved from [Link]

  • Molecular Cancer Therapeutics. (2011). Identification of an Aurora Kinase Inhibitor Specific for the Aurora B Isoform. Retrieved from [Link]

  • Apollo - University of Cambridge. (n.d.). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. Retrieved from [Link]

  • YouTube. (2021). CETSA® - True Target Engagement. Retrieved from [Link]

  • Blood. (2011). Mechanisms of cytotoxicity to Pim kinase inhibitor, SGI-1776, in acute myeloid leukemia. Retrieved from [Link]

  • Wikipedia. (n.d.). PIM1. Retrieved from [Link]

  • Pelago Bioscience. (n.d.). Publications - CETSA. Retrieved from [Link]

  • ResearchGate. (2025). New Mechanistic Insight on the PIM-1 Kinase Inhibitor AZD1208 Using Multidrug Resistant Human Erythroleukemia Cell Lines and Molecular Docking Simulations. Retrieved from [Link]

  • YouTube. (2021). Modulating Signaling Activities with Activators & Inhibitors for Western Blot Experiments. Retrieved from [Link]

  • Journal of the American Chemical Society. (2022). High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (2022). Pharmacological approaches to understanding protein kinase signaling networks. Retrieved from [Link]

  • Proceedings of the National Academy of Sciences. (2007). A systematic interaction map of validated kinase inhibitors with Ser/Thr kinases. Retrieved from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 4-Iodo-6-methylsulfanyl-pyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our commitment to innovation is intrinsically linked to our responsibility for safety and environmental stewardship. The handling and disposal of specialized chemical reagents like 4-Iodo-6-methylsulfanyl-pyrimidine (CAS No. 89125-96-2) demand a meticulous and informed approach. This guide provides essential, step-by-step procedures to ensure that this compound is managed safely from the bench to its final disposal, safeguarding both personnel and the environment. The causality behind each recommendation is explained to foster a deeply ingrained culture of safety.

Critical Hazard Assessment and Immediate Safety Precautions

Understanding the inherent risks of a compound is the foundation of its safe management. This compound is classified as a toxic substance, and its handling requires stringent adherence to safety protocols.

Primary Hazards: Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound presents a significant toxicological risk. It is designated as a toxic solid, organic, n.o.s. (not otherwise specified) for transport, underlining its hazardous nature[1][2].

  • Acute Toxicity: It is classified as toxic if swallowed, in contact with skin, or if inhaled[2]. Exposure through any of these routes can lead to serious health consequences.

  • Irritation: While specific data for this compound is limited, similar pyrimidine derivatives are known to cause skin and serious eye irritation[3][4].

Indispensable Personal Protective Equipment (PPE): Given the high toxicity, a comprehensive PPE strategy is non-negotiable. Before handling the compound for any purpose, including disposal preparation, all personnel must be equipped with the following[2][3][5]:

  • Gloves: Nitrile or other chemically resistant gloves are mandatory. Always inspect gloves for tears or punctures before use.

  • Eye/Face Protection: Chemical safety goggles and a face shield must be worn to protect against splashes or airborne particles.

  • Lab Coat: A flame-retardant, chemical-resistant lab coat should be worn and kept fastened.

  • Respiratory Protection: All handling of the solid compound or its solutions should occur within a certified chemical fume hood to prevent inhalation[5]. If there is a risk of generating dust or aerosols outside of a fume hood, a properly fitted respirator is required.

Waste Characterization and Segregation: The Principle of Isolation

Proper disposal begins with correct classification and segregation at the point of generation. Due to its chemical structure and toxicity profile, this compound must be treated as hazardous chemical waste .

Why Segregation is Critical:

  • Chemical Incompatibility: Iodinated organic compounds can react unpredictably with other chemicals. To prevent dangerous reactions, this waste stream must be kept separate from others, particularly strong oxidizing agents[4][6].

  • Regulatory Compliance: Environmental regulations mandate the separation of different classes of hazardous waste to ensure they are treated and disposed of using the appropriate methods. Halogenated organic waste often requires specific disposal routes, such as high-temperature incineration.

  • Environmental Protection: Iodinated compounds can pose environmental risks if not disposed of correctly[7]. Prohibiting sewer disposal is a critical step in preventing the contamination of waterways, as treatment plants may not be equipped to handle such specialized chemicals[8].

Actionable Segregation Protocol:

  • Designate a specific, clearly labeled waste container exclusively for this compound and other compatible halogenated organic waste.

  • NEVER mix this waste with non-hazardous general lab trash, biological waste, or other chemical waste streams like non-halogenated solvents or acids/bases[5][9].

Step-by-Step Disposal Protocol

The following five-step process provides a clear, logical workflow for the safe and compliant disposal of this compound waste[9].

Step 1: Identify and Classify the Waste Confirm that the waste is this compound (or contains it). Classify it as "Hazardous Waste: Toxic, Halogenated Organic Solid" or "Hazardous Waste: Toxic, Halogenated Organic Liquid" if in solution.

Step 2: Collect and Contain Waste Collect all waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a designated, robust, and chemically compatible container with a secure, tightly closing lid[5][6]. Ensure the container is in good condition and free from leaks.

Step 3: Label the Waste Container Proper labeling is a critical safety and compliance measure. The label must be unambiguous and contain the following information[9]:

  • The words "Hazardous Waste"

  • The full chemical name: "Waste this compound"

  • The specific hazard characteristics: "Toxic"

  • The date when waste was first added to the container (accumulation start date)

  • The name and contact information of the responsible researcher or lab.

Step 4: Store Waste Safely Store the sealed waste container in a designated, secure satellite accumulation area within the laboratory. This area should be[2][6][9]:

  • Well-ventilated.

  • Away from general traffic.

  • In a location that prevents it from being knocked over.

  • Within secondary containment to control any potential leaks.

  • Stored at a cool temperature (2-8°C recommended for the pure compound) and away from light[2].

Step 5: Arrange for Professional Disposal Hazardous waste must be disposed of through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor[9]. Follow your organization's specific procedures for requesting a waste pickup. Under no circumstances should this chemical be disposed of down the drain or in regular trash [4][6][8].

Spill Management

In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or if dust is airborne.

  • Secure the Area: Restrict access to the spill location.

  • Don Appropriate PPE: Before attempting any cleanup, don the full PPE described in Section 1.

  • Contain the Spill:

    • For Solids: Gently cover the spill with an absorbent material like vermiculite or sand to prevent dust from becoming airborne. Carefully sweep the material into a designated hazardous waste container.

    • For Liquids: Cover with a chemical absorbent pad or material.

  • Decontaminate: Clean the spill area with an appropriate solvent (e.g., ethanol, acetone), collecting all cleaning materials as hazardous waste. Finish by washing the area with soap and water.

  • Report: Report the incident to your laboratory supervisor and EHS department, following your institution's spill reporting protocol.

Quantitative Hazard Data Summary

The following table summarizes the key hazard classifications for this compound for quick reference.

Hazard CategoryGHS ClassificationPrecautionary CodesSource
Acute Oral Toxicity H301: Toxic if swallowedP264, P270, P301+P310, P330[2]
Acute Dermal Toxicity H311: Toxic in contact with skinP280, P302+P352, P312, P361[2]
Acute Inhalation Toxicity H331: Toxic if inhaledP261, P271, P304+P340, P311[2]
Transport UN 2811, Class 6.1, Packing Group IIIP501: Dispose of contents/container to an approved waste disposal plant[1][2]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow cluster_prep Preparation & Handling cluster_procedure Disposal Procedure cluster_spill Contingency Start Waste Generated (Pure compound or contaminated items) Assess Assess Hazards (Toxic, Halogenated) Start->Assess Spill Spill Occurs Start->Spill Potential Event PPE Don Full PPE Assess->PPE Segregate Segregate into Designated Halogenated Waste Container PPE->Segregate Label Label Container Correctly (Name, Hazards, Date) Segregate->Label Store Store Securely in Satellite Accumulation Area Label->Store Dispose Arrange Pickup via EHS or Licensed Contractor Store->Dispose SpillResponse Execute Spill Management Protocol Spill->SpillResponse SpillResponse->Segregate Collect spill debris as hazardous waste

Caption: Decision workflow for safe disposal of this compound.

References

  • Stericycle UK. (2024, October 24). How to Safely Dispose of Laboratory Waste? Retrieved from [Link]

  • FlinnScientific. (2023, June 21). School Science Safety | Disposal of Hazardous Waste [Video]. YouTube. Retrieved from [Link]

  • Moyer, J. D., Malinowski, N., & Ayers, O. (1985). Salvage of Circulating Pyrimidine Nucleosides by Tissues of the Mouse. The Journal of Biological Chemistry, 260(5), 2812–2818. Retrieved from [Link]

  • MDPI. (2024). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). 6-(Methylsulfanyl)-1H-pyrazolo[3,4-d]pyrimidine Hazard Data. Retrieved from [Link]

  • PubMed. (2024, October 13). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent developments in the chemistry of bicyclic 6-6 systems: chemistry of pyrido[4,3-d]pyrimidines. Retrieved from [Link]

  • NCERT. (n.d.). Haloalkanes and Haloarenes. Retrieved from [Link]

  • MDPI. (2024). Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Homepage. Retrieved from [Link]

  • ACS Publications. (n.d.). ASAP (As Soon As Publishable). Retrieved from [Link]

  • eScholarship.org. (2022, December 7). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion. Retrieved from [Link]

  • ACS Publications. (n.d.). Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Retrieved from [Link]

  • United States Environmental Protection Agency. (n.d.). Final Contaminant Candidate List 3 Chemicals Identifying the Universe. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.